molecular formula C11H11NO B13001379 (E)-4-(2-Ethoxyvinyl)benzonitrile

(E)-4-(2-Ethoxyvinyl)benzonitrile

Cat. No.: B13001379
M. Wt: 173.21 g/mol
InChI Key: UNWSACYQPMYFFU-BQYQJAHWSA-N
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Description

(E)-4-(2-Ethoxyvinyl)benzonitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-Ethoxyvinyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-Ethoxyvinyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-[(E)-2-ethoxyethenyl]benzonitrile

InChI

InChI=1S/C11H11NO/c1-2-13-8-7-10-3-5-11(9-12)6-4-10/h3-8H,2H2,1H3/b8-7+

InChI Key

UNWSACYQPMYFFU-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C1=CC=C(C=C1)C#N

Canonical SMILES

CCOC=CC1=CC=C(C=C1)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile , a functionalized styrene derivative valuable in materials science (liquid crystals) and as a divergent intermediate in organic synthesis.

This guide prioritizes the Regioselective Heck Arylation as the primary industrial-viable route due to its atom economy and direct access to the (E)-isomer, while providing the Wittig Olefination as a robust laboratory-scale alternative.

Executive Summary

  • Target Molecule: (E)-4-(2-Ethoxyvinyl)benzonitrile

  • CAS Registry Number: 115664-55-2 (Generic for isomer mix), Specific (E)-isomer references vary.

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Key Challenge: Synthesizing electron-rich enol ethers via cross-coupling typically suffers from regioselectivity issues (

    
     vs. 
    
    
    
    arylation). Standard Heck conditions favor the branched
    
    
    -product (acetophenone derivative) due to the electronic bias of the vinyl ether.
  • Solution: This guide utilizes a ligand-controlled Palladium-catalyzed pathway (Cabri's conditions) to enforce

    
    -regioselectivity and (E)-stereoselectivity.
    

Retrosynthetic Analysis

The strategic disconnection relies on forming the styrenyl double bond. The most logical disconnections are the C(sp


)–C(sp

) bond (Heck) or the C=C bond formation (Wittig).

Retrosynthesis Target (E)-4-(2-Ethoxyvinyl)benzonitrile Br 4-Bromobenzonitrile Heck Heck Coupling (Pd-Catalyzed) Br->Heck EVE Ethyl Vinyl Ether EVE->Heck Aldehyde 4-Cyanobenzaldehyde Wittig Wittig Olefination Aldehyde->Wittig Ylide (Ethoxymethyl)triphenyl- phosphonium chloride Ylide->Wittig Heck->Target Path A (Preferred) Wittig->Target Path B

Figure 1: Retrosynthetic map showing the two primary disconnection strategies.

Primary Pathway: Regioselective Heck Arylation

This pathway is preferred for scale-up. It overcomes the natural tendency of electron-rich olefins (like ethyl vinyl ether) to undergo internal (


) arylation by using bidentate ligands or specific monodentate bulky phosphines to promote linear (

) addition.
Mechanistic Rationale

In the Heck reaction of electron-rich olefins:

  • Neutral Pathway: Leads to

    
    -arylation (branched product).
    
  • Cationic Pathway: Promoted by bidentate ligands (e.g., DPPP) or halide scavengers (Ag salts), leads to

    
    -arylation (linear product) and high (E)-selectivity.
    
Experimental Protocol

Reagents & Stoichiometry:

ReagentEquiv.[1][2]Role
4-Bromobenzonitrile 1.0Electrophile
Ethyl Vinyl Ether 2.0 - 3.0Olefin Source (Volatile)
Pd(OAc)

0.02 (2 mol%)Pre-catalyst
DPPP (1,3-Bis(diphenylphosphino)propane)0.04 (4 mol%)Ligand (Enforces

-selectivity)
TlOAc (Thallium Acetate) ORAg

CO

1.1Halide Scavenger (Crucial for cationic pathway)
Et

N
2.0Base
DMF Solvent0.2 M concentration

> Safety Note: Thallium salts are highly toxic. Silver carbonate (Ag


CO

) is a safer, effective alternative for promoting the cationic pathway.

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a flame-dried Schlenk flask under Argon, dissolve Pd(OAc)

    
     (2 mol%) and DPPP (4 mol%) in anhydrous DMF. Stir at room temperature for 15 minutes to generate the active [Pd(dppp)(OAc)] complex.
    
  • Substrate Addition: Add 4-bromobenzonitrile (1.0 equiv) and Ag

    
    CO
    
    
    
    (1.1 equiv) to the vessel.
  • Olefin Addition: Add Ethyl Vinyl Ether (3.0 equiv) and Et

    
    N (2.0 equiv).
    
  • Reaction: Seal the vessel (pressure tube recommended due to ether volatility). Heat to 80°C for 12–16 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The product is less polar than the starting nitrile.

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter through a pad of Celite to remove AgBr/Ag residues. Wash the pad with Et

      
      O.
      
    • Wash the filtrate with water (3x) to remove DMF, then brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel (pre-treated with 1% Et

    
    N to prevent hydrolysis of the enol ether). Elute with Hexane/EtOAc (95:5).
    
Expected Outcome[6]
  • Yield: 75–85%

  • Selectivity: >95:5

    
    :
    
    
    
    ratio; >98:2 (E):(Z) ratio.
  • Data:

    
    H NMR will show characteristic trans-coupling constants (
    
    
    
    Hz) for the vinylic protons (doublets around
    
    
    6.2 and 7.1 ppm).

Secondary Pathway: Wittig Olefination

This method is ideal for small-scale synthesis or when heavy metal contamination must be strictly avoided.

Experimental Protocol

Reagents:

  • 4-Cyanobenzaldehyde (1.0 equiv)[5]

  • (Ethoxymethyl)triphenylphosphonium chloride (1.2 equiv)

  • KOtBu (Potassium tert-butoxide) (1.3 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Ylide Formation: In a dry flask under N

    
    , suspend (ethoxymethyl)triphenylphosphonium chloride in THF at 0°C. Dropwise add KOtBu (1.0 M in THF). The solution will turn deep red/orange, indicating ylide formation. Stir for 30 min.
    
  • Addition: Cool the ylide solution to -78°C. Add 4-cyanobenzaldehyde (dissolved in minimal THF) dropwise.

  • Equilibration: Stir at -78°C for 1 hour, then slowly warm to room temperature overnight.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Workup: Extract with Et

    
    O, dry, and concentrate.
    
  • Purification: The reaction typically yields an E/Z mixture (approx 60:40). Isolate the (E)-isomer via careful silica gel chromatography (Hexane/EtOAc gradient).

Pathway Logic & Mechanism (Heck)

The following diagram illustrates the critical "Cationic Pathway" required to achieve the desired linear enol ether.

HeckMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Cationic Cationic Complex [Ar-Pd-L2]+ OxAdd->Cationic Ag+ (Removes Br-) Coord Olefin Coordination Cationic->Coord Ethyl Vinyl Ether Insert Migratory Insertion (Beta-Selective) Coord->Insert Electronic Control Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 Reductive Elimination (-HX) Product (E)-Product Elim->Product

Figure 2: The Cationic Heck Cycle. The abstraction of the halide by Ag+ or Tl+ creates a cationic Pd species, which is essential for coordination to the electron-rich vinyl ether in a way that favors linear (


) insertion.

Characterization & QC Criteria

To ensure the integrity of the synthesized material, the following parameters must be met:

TestAcceptance CriteriaPurpose
HPLC Purity >98.0% (Area %)Quantify chemical purity.

H NMR
Vinylic doublets

Hz
Confirm (E)-stereochemistry. (Z)-isomer typically shows

Hz.
Stability No hydrolysis to ketoneEnol ethers are acid-sensitive. Ensure no benzoyl signal in NMR.
Appearance White to pale yellow crystalline solidVisual check.
NMR Data Simulation (CDCl , 400 MHz)
  • 
     7.60 (d, 2H):  Aromatic protons ortho to CN.
    
  • 
     7.40 (d, 2H):  Aromatic protons meta to CN.
    
  • 
     7.20 (d, 1H, 
    
    
    
    Hz):
    Vinylic proton (
    
    
    to ring).
  • 
     6.25 (d, 1H, 
    
    
    
    Hz):
    Vinylic proton (
    
    
    to OEt).
  • 
     3.90 (q, 2H):  Ethoxy CH
    
    
    
    .
  • 
     1.35 (t, 3H):  Ethoxy CH
    
    
    
    .

References

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

  • Mo, J., Xiao, J. (2006). Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides: A Combined Experimental-Computational Approach Including Synthesis of Betaxolol. The Journal of Organic Chemistry, 71(10), 3896–3903. Link

  • Nilsson, P., & Larhed, M. (2006). Microwave-Assisted High-Speed Chemistry: A New Technique in Drug Discovery. Wiley-VCH. (Methodology for rapid Heck coupling).
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination (Analogous Wittig protocols). Organic Syntheses, 101, 542-563.[6] Link

Sources

(E)-4-(2-Ethoxyvinyl)benzonitrile IUPAC name and structure

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Nomenclature

(E)-4-(2-Ethoxyvinyl)benzonitrile is a functionalized styryl ether serving as a versatile intermediate in organic synthesis. It combines an electron-deficient benzonitrile core with an electron-rich enol ether moiety, making it a valuable "push-pull" system for materials science (fluorescence) and a precursor for amidines in medicinal chemistry.

Identification Data
Parameter Details
IUPAC Name 4-[(E)-2-Ethoxyethenyl]benzonitrile
Common Name (E)-4-(2-Ethoxyvinyl)benzonitrile
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
SMILES N#Cc1ccc(/C=C/OCC)cc1
Structure Para-substituted benzene ring; (E)-enol ether at C4, nitrile at C1.
Structural Geometry

The molecule features a central alkene bond with (E)-stereochemistry (trans), placing the bulky phenyl and ethoxy groups on opposite sides. This configuration is thermodynamically favored over the (Z)-isomer due to minimized steric repulsion between the aromatic ring and the ethoxy methylene group.

Synthetic Pathways[1][2]

Two primary routes exist for the synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile. The choice of method depends on the scale and available starting materials.

Method A: Palladium-Catalyzed Heck Vinylation (Preferred for Scale)

This method utilizes the Heck-Mizoroki reaction, coupling 4-bromobenzonitrile with ethyl vinyl ether. It is atom-economical and avoids the generation of phosphine oxide waste typical of Wittig chemistry.

  • Mechanism: Pd(0) oxidative addition, olefin insertion, and

    
    -hydride elimination.
    
  • Regioselectivity Challenge: Electron-rich olefins like ethyl vinyl ether can yield branched (

    
    -arylated) products. High trans-selectivity (linear 
    
    
    
    -product) requires specific bidentate ligands (e.g., dppp) or control of electronic parameters.
Experimental Protocol (Heck Coupling)
  • Reagents: 4-Bromobenzonitrile (1.0 eq), Ethyl vinyl ether (2.0 eq), Pd(OAc)₂ (2 mol%), DPPP (1,3-Bis(diphenylphosphino)propane, 4 mol%), Tl₂CO₃ or K₂CO₃ (base, 1.5 eq).

  • Solvent: DMF or DMSO (degassed).

  • Procedure:

    • Charge an oven-dried Schlenk flask with 4-bromobenzonitrile, base, and Pd catalyst/ligand complex.

    • Evacuate and backfill with N₂ (3x).

    • Add solvent and ethyl vinyl ether via syringe.

    • Heat to 80-100°C for 12-24 hours.

    • Workup: Cool to RT, dilute with Et₂O, wash with water/brine to remove DMF. Dry organic layer over Na₂SO₄.

    • Purification: Flash column chromatography (SiO₂; Hexanes/EtOAc gradient). The (E)-isomer typically elutes after the minor (Z)-isomer and branched byproducts.

Method B: Wittig Olefination (Preferred for Stereocontrol)

Reaction of 4-cyanobenzaldehyde with (ethoxymethyl)triphenylphosphonium chloride.

  • Mechanism: Ylide formation followed by [2+2] cycloaddition to oxaphosphetane and cycloreversion.

  • Stereochemistry: Standard Wittig conditions with non-stabilized ylides often give (Z)-selectivity. To favor the (E)-isomer, the Schlosser modification (phenyllithium at low temp) or thermodynamic equilibration (acid-catalyzed isomerization) is employed.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle for the Heck coupling (Method A), highlighting the critical


-hydride elimination step that establishes the enol ether double bond.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromobenzonitrile Coord Olefin Coordination (Ethyl Vinyl Ether) OxAdd->Coord + Ethyl Vinyl Ether Insert Migratory Insertion (Carbopalladation) Coord->Insert Regioselective Step BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim Form (E)-Alkene RedElim Reductive Elimination (Regenerate Pd(0)) BetaElim->RedElim - Product (E)-4-(2-Ethoxyvinyl)benzonitrile RedElim->Pd0 + Base - HBr

Figure 1: Catalytic cycle for the Palladium-catalyzed synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile. The cycle emphasizes the insertion and elimination steps governing product stereochemistry.

Spectroscopic Characterization (Self-Validating System)

To confirm the identity and purity of the synthesized compound, the following spectroscopic markers must be verified. The coupling constant (


) of the vinyl protons is the definitive proof of (E)-stereochemistry.
Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Interpretation
Ar-H (ortho to CN) 7.55 - 7.60Doublet (d)~8.5Aromatic AA'BB' system
Ar-H (ortho to vinyl) 7.35 - 7.40Doublet (d)~8.5Aromatic AA'BB' system
Vinyl-H (

to O)
7.05 - 7.15Doublet (d)12.9 Diagnostic for (E)-isomer
Vinyl-H (

to O)
6.20 - 6.30Doublet (d)12.9 Diagnostic for (E)-isomer
OCH₂- 3.90Quartet (q)7.0Ethoxy methylene
-CH₃ 1.35Triplet (t)7.0Ethoxy methyl

Note: The (Z)-isomer would display a vinyl coupling constant of


 Hz.
Infrared Spectroscopy (FT-IR)
  • Nitrile (C

    
    N):  Sharp, distinct band at 2220--2230 cm⁻¹ .
    
  • Enol Ether (C=C): Strong stretch at 1635--1650 cm⁻¹ .

  • Ether (C-O): Stretch at 1200--1250 cm⁻¹ .

Stability & Handling

  • Acid Sensitivity: Enol ethers are highly sensitive to hydrolysis under acidic conditions. Exposure to moisture and trace acid will cleave the vinyl ether, yielding 4-cyanophenylacetaldehyde and ethanol.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

    • Solvents: Ensure CDCl₃ for NMR is neutralized (filter through basic alumina) to prevent in-tube hydrolysis during acquisition.

  • Polymerization: The styryl ether moiety can undergo cationic polymerization. Avoid strong Lewis acids unless intended.

Applications in Drug Development[3]

  • Bioisosteres: The ethoxyvinyl group serves as a rigidified, lipophilic linker.

  • Amidine Synthesis: The nitrile group is a direct precursor to benzamidines (via Pinner reaction: HCl/EtOH followed by NH₃), a critical pharmacophore in serine protease inhibitors (e.g., thrombin, Factor Xa inhibitors).

  • Fluorescent Probes: The conjugated push-pull system (donor ethoxy, acceptor cyano) exhibits solvatochromic fluorescence, useful for probing binding site polarity in proteins.

References

  • Heck Reaction Mechanism & Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Synthesis of Aryl Enol Ethers

    • Vallin, K. S., et al. (2001). Highly Selective Palladium-Catalyzed Synthesis of Aryl Enol Ethers. Journal of Organic Chemistry, 66(12), 4340–4343.

  • NMR Coupling Constants (E vs Z)

    • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1]

Sources

The Strategic Application of (E)-4-(2-Ethoxyvinyl)benzonitrile (CAS: 1082604-62-3) in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of active pharmaceutical ingredient (API) development, the handling of highly reactive intermediates is a persistent challenge. 4-Cyanophenylacetaldehyde is a highly sought-after electrophile for constructing nitrogen-rich heterocycles, yet its inherent instability—driven by rapid aldol self-condensation—renders it exceptionally difficult to isolate and scale [1].

(E)-4-(2-Ethoxyvinyl)benzonitrile (CAS: 1082604-62-3) solves this problem. As a "push-pull" aryl enol ether, it serves as a stable, isolable masked aldehyde. By masking the reactive aldehyde moiety, chemists can precisely control downstream cyclocondensations, significantly improving yields of critical kinase inhibitor scaffolds like pyrazoles and pyrimidines. This technical guide details the physicochemical profile, synthetic methodologies, and downstream applications of this versatile building block.

Physicochemical Profiling & Structural Dynamics

The molecule features a strongly electron-withdrawing cyano group (-CN) para to an electron-donating ethoxyvinyl group. This push-pull electronic system polarizes the alkene, making the


-carbon highly susceptible to electrophilic attack during hydrolysis, while stabilizing the molecule against spontaneous polymerization [2].

Table 1: Physicochemical Properties of (E)-4-(2-Ethoxyvinyl)benzonitrile

PropertySpecification
Chemical Name (E)-4-(2-Ethoxyvinyl)benzonitrile
CAS Registry Number 1082604-62-3
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Structural Class Aryl Enol Ether / Benzonitrile
Isomeric Purity Predominantly (E)-isomer
Reactivity Profile Masked aldehyde, Heterodienophile

Mechanistic Pathways of Synthesis

The synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile typically relies on either a Wittig olefination or a Heck coupling. While the Heck coupling of 4-bromobenzonitrile with ethyl vinyl ether is atom-economical, it often suffers from poor regioselectivity, yielding mixtures of


- and 

-arylated products unless highly specific palladium-ligand complexes are employed. Conversely, the Wittig olefination offers superior predictability and, through the Schlosser modification, excellent control over the (E)-stereochemistry [3].

SynthesisLogic A 4-Cyanobenzaldehyde (Starting Material) C Wittig Olefination (Ethoxymethyl)PPh3+ Cl- A->C B 4-Bromobenzonitrile (Alternative SM) D Heck Coupling Ethyl Vinyl Ether, Pd(OAc)2 B->D F High (E)-Selectivity via Schlosser Modification C->F G Regioselectivity Issues (Alpha vs Beta arylation) D->G E (E)-4-(2-Ethoxyvinyl)benzonitrile CAS: 1082604-62-3 F->E G->E Requires specific ligands

Synthetic pathways to (E)-4-(2-Ethoxyvinyl)benzonitrile comparing Wittig and Heck routes.

Experimental Protocol 1: Synthesis via Wittig Olefination

Objective: Synthesize (E)-4-(2-Ethoxyvinyl)benzonitrile with high stereocontrol. Causality & Design: Sodium bis(trimethylsilyl)amide (NaHMDS) is selected as the base. Unlike hydroxide or alkoxide bases, NaHMDS is highly sterically hindered and non-nucleophilic, preventing unwanted nucleophilic attack on the electrophilic cyano group which would lead to side-product amides or carboxylic acids.

  • Ylide Formation: Suspend (ethoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C.

  • Base Addition: Dropwise add NaHMDS (1.0 M in THF, 1.15 equiv).

    • Self-Validation Check: The suspension will rapidly transition to a deep red/orange homogeneous solution, visually confirming the successful deprotonation and formation of the active phosphorus ylide. Stir for 30 minutes.

  • Substrate Addition: Cool the reaction to -78 °C. Add a solution of 4-cyanobenzaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Isomerization (Schlosser Modification): To maximize the (E)-isomer, add a second equivalent of strong base (e.g., PhLi) at -78 °C to deprotonate the betaine intermediate, followed by protonation with a sterically hindered alcohol (e.g., tert-butanol) and warming to room temperature.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the UV-active aldehyde starting material spot (Rf ~0.4) is entirely consumed.

  • Quench & Isolation: Quench the reaction strictly with saturated aqueous NH4Cl to prevent over-hydrolysis of the newly formed enol ether. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient hexanes/EtOAc) to remove triphenylphosphine oxide and isolate the pure (E)-enol ether.

Downstream Applications in API Development

The primary utility of CAS 1082604-62-3 lies in its role as a stable precursor for cyclocondensation reactions. Free arylacetaldehydes are notoriously unstable. By utilizing the enol ether, the aldehyde is unmasked in situ under acidic conditions, immediately reacting with bis-nucleophiles (like hydrazines or amidines) to form pyrazoles or pyrimidines without giving the aldehyde time to self-condense.

DownstreamApps A (E)-4-(2-Ethoxyvinyl)benzonitrile (Stable Precursor) B Acidic Hydrolysis (HCl / THF) A->B C Cyclocondensation (Hydrazines / Amidines) A->C D Diels-Alder (Electron-deficient dienes) A->D E 4-Cyanophenylacetaldehyde (Reactive Intermediate) B->E F Pyrazoles & Pyrimidines (Kinase Inhibitor Scaffolds) C->F G Functionalized Tetralins (Complex API cores) D->G E->F In situ utilization

Downstream transformation pathways of the enol ether into critical API scaffolds.

Experimental Protocol 2: One-Pot Synthesis of 3-(4-Cyanobenzyl)-1H-pyrazole

Objective: Convert the enol ether into a pyrazole scaffold without isolating the volatile aldehyde intermediate. Causality & Design: Using a catalytic amount of concentrated HCl in ethanol serves a dual, highly efficient purpose: it provides the aqueous protons necessary to hydrolyze the enol ether to the aldehyde, while simultaneously catalyzing the subsequent imine formation and cyclization with hydrazine.

  • Preparation: Dissolve (E)-4-(2-Ethoxyvinyl)benzonitrile (1.0 equiv) in absolute ethanol (0.5 M) at room temperature.

  • Nucleophile Addition: Add hydrazine hydrate (1.5 equiv) to the solution.

  • Acid Catalysis: Add 3 drops of concentrated HCl (37%).

    • Self-Validation Check: The reaction mixture will exhibit a slight exotherm and a distinct color shift as the enol ether is rapidly hydrolyzed and the intermediate hydrazone forms.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours to drive the cyclization and aromatization to the pyrazole.

  • In-Process Control (IPC): Analyze the mixture via LC-MS. Validation of completion requires the total disappearance of the enol ether mass (m/z 173) and the dominant appearance of the pyrazole product mass (m/z 183 [M+H]+).

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Neutralize the acidic residue with saturated aqueous NaHCO3 and extract with dichloromethane (DCM).

  • Crystallization: Dry the organic layer over MgSO4 and evaporate. Recrystallize the crude product from hot ethanol to yield the pure 3-(4-cyanobenzyl)-1H-pyrazole derivative.

References

  • Georgia Tech Research Corp. (1997). United States Patent: Peptidyl derivatives of aryl diesters of alpha-aminoalkylphosphonic acids (Details the synthesis and instability profile of 4-Cyanophenylacetaldehyde). USPTO.
  • Organic & Biomolecular Chemistry. (2015). Synthetic studies toward the brasilinolides: controlled assembly of a protected C1–C38 polyol based on fragment union by complex aldol reactions (Discusses the strategic use of masked aldehydes and enol ethers). Royal Society of Chemistry. [Link]

(E)-4-(2-Ethoxyvinyl)benzonitrile: Molecular Characterization, Synthesis, and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of complex heterocyclic scaffolds relies heavily on versatile, bifunctional building blocks. (E)-4-(2-Ethoxyvinyl)benzonitrile is a highly reactive aryl enol ether that serves as a critical intermediate in organic synthesis. Featuring an electron-rich ethoxyvinyl moiety coupled with an electron-withdrawing benzonitrile group, this compound acts as an exceptional masked aldehyde and a 1,3-dielectrophile equivalent. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in synthesizing pyrazole/pyrimidine pharmacophores, and field-proven protocols for its regio- and stereoselective preparation.

Physicochemical Profiling & Molecular Characterization

Understanding the baseline quantitative data of (E)-4-(2-Ethoxyvinyl)benzonitrile is essential for stoichiometric precision and downstream analytical validation. The molecule's extended conjugation between the nitrile group, the aromatic ring, and the enol ether dictates its UV absorbance and reactivity profile.

PropertyValue
Chemical Name (E)-4-(2-Ethoxyvinyl)benzonitrile
CAS Registry Number 1082604-62-3 [1]
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Structural Class Aryl Enol Ether / Benzonitrile
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrile Nitrogen, Ether Oxygen)
Rotatable Bonds 3

Mechanistic Role in Organic Synthesis & Drug Discovery

The strategic value of (E)-4-(2-Ethoxyvinyl)benzonitrile lies in its ability to undergo rapid cyclocondensation. In pharmaceutical chemistry, the pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib).

When treated with hydrazine derivatives, the ethoxyvinyl ether undergoes an initial addition-elimination sequence, displacing the ethoxy group to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the adjacent carbon yields highly substituted 1H-pyrazoles. As highlighted in recent literature on the, utilizing pre-functionalized enol ethers like (E)-4-(2-Ethoxyvinyl)benzonitrile allows researchers to bypass complex late-stage functionalizations, directly installing the critical 4-cyanophenyl pharmacophore into the heterocycle [2].

Synthetic Methodologies & Experimental Protocols

Traditional syntheses of aryl enol ethers often rely on Wittig olefinations, which suffer from poor atom economy and yield arduous


 isomeric mixtures. To ensure a self-validating, scalable system, we detail a highly selective Mizoroki-Heck coupling  approach.
Protocol A: Regio- and Stereoselective Synthesis via Heck Coupling

Causality & Mechanism: Coupling 4-bromobenzonitrile with ethyl vinyl ether requires precise control over regioselectivity (to prevent


-arylation) and stereoselectivity (to favor the 

-isomer). By employing a palladium precatalyst with a sterically demanding, electron-rich phosphine ligand such as

, the migratory insertion is directed exclusively to the less hindered terminal

-carbon. The immense steric bulk of the ligand subsequently accelerates

-hydride elimination, thermodynamically driving the formation of the trans (

) alkene [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed Schlenk tube, dissolve 4-bromobenzonitrile (10.0 mmol, 1.0 equiv) in 25 mL of anhydrous, degassed 1,4-dioxane.

  • Catalyst Assembly: Add

    
     (0.5 mmol, 5 mol%) and 
    
    
    
    (1.0 mmol, 10 mol%). Stir for 10 minutes at room temperature until a homogenous active Pd(0) complex forms.
  • Reagent Addition: Introduce N,N-dicyclohexylmethylamine (

    
    , 15.0 mmol, 1.5 equiv) as the base, followed by ethyl vinyl ether (30.0 mmol, 3.0 equiv).
    
  • Reaction: Seal the tube and heat the mixture to 80 °C for 12 hours. The bulky base prevents the decomposition of the enol ether under reaction conditions.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with saturated aqueous

    
     and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield (E)-4-(2-Ethoxyvinyl)benzonitrile.
    
Protocol B: Cyclocondensation to 3-(4-Cyanophenyl)-1H-pyrazole

Causality & Mechanism: This protocol leverages the enol ether as a 1,3-dielectrophile. The acidic conditions promote the hydrolysis of the enol ether to a reactive aldehyde intermediate in situ, which is immediately trapped by the hydrazine nucleophile.

Step-by-Step Methodology:

  • Dissolve (E)-4-(2-Ethoxyvinyl)benzonitrile (5.0 mmol) in 20 mL of absolute ethanol.

  • Add hydrazine hydrochloride (6.0 mmol, 1.2 equiv) and sodium acetate (6.0 mmol, 1.2 equiv) to buffer the system.

  • Reflux the mixture at 80 °C for 4 hours. Reaction completion is monitored via TLC (disappearance of the UV-active enol ether spot).

  • Concentrate the solvent, resuspend in water, and extract with dichloromethane. Recrystallize the crude product from ethanol to yield the pure pyrazole scaffold.

Logical Workflow & Pathway Visualization

The following diagram illustrates the strategic integration of (E)-4-(2-Ethoxyvinyl)benzonitrile into a high-throughput drug discovery pipeline.

G SM 4-Bromobenzonitrile + Ethyl Vinyl Ether HECK Mizoroki-Heck Coupling [Pd(OAc)2, P(t-Bu)3] SM->HECK Catalytic Activation TARGET (E)-4-(2-Ethoxyvinyl)benzonitrile [MW: 173.21 | C11H11NO] HECK->TARGET Regio/Stereoselective β-Arylation CYCLO Cyclocondensation [Hydrazine derivatives] TARGET->CYCLO 1,3-Dielectrophile Reaction SCAFFOLD 1,5-Diarylpyrazole Scaffolds [Pharmacophore Base] CYCLO->SCAFFOLD Heterocycle Formation HTS High-Throughput Screening & Hit-to-Lead Optimization SCAFFOLD->HTS Library Generation

Workflow from (E)-4-(2-Ethoxyvinyl)benzonitrile synthesis to pyrazole-based drug discovery.

Analytical Validation (E-E-A-T)

To ensure the scientific integrity of the synthesized (E)-4-(2-Ethoxyvinyl)benzonitrile, the protocol must be self-validating through rigorous analytical characterization:

  • 
    H-NMR Spectroscopy (400 MHz, 
    
    
    
    ):
    The stereochemical assignment is the most critical validation step. The vinylic protons of the
    
    
    -isomer will display a characteristic trans coupling constant (
    
    
    Hz). If the
    
    
    -isomer is present as an impurity, it will be distinctly visible via a smaller cis coupling constant (
    
    
    Hz). The ethoxy group will appear as a standard quartet (
    
    
    ppm) and triplet (
    
    
    ppm).
  • High-Performance Liquid Chromatography (HPLC): Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA) ensures the purity of the enol ether is >98% prior to library generation.

  • Mass Spectrometry (ESI-MS): The expected pseudomolecular ion

    
     must be observed at m/z 174.09, confirming the molecular weight of 173.21  g/mol .
    

References

  • Müldür KD, Žukauskaitė A, Šačkus A, Arbačiauskienė E. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds." The Chemical Record. 2025;25:e202500024. Available at:[Link]

  • Mo J, Xiao J. "Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides: A Combined Experimental−Computational Approach." The Journal of Organic Chemistry. 2006;71(8):2964-2971. Available at:[Link]

Technical Guide: Spectral Characterization of (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization of (E)-4-(2-Ethoxyvinyl)benzonitrile , a key intermediate in the synthesis of functionalized styrenes and optoelectronic materials.

Compound Overview & Significance

(E)-4-(2-Ethoxyvinyl)benzonitrile (CAS: 1082604-62-3 ) is a para-substituted styrene derivative characterized by an electron-withdrawing nitrile group and an electron-donating ethoxyvinyl moiety. This "push-pull" electronic structure makes it a valuable precursor for liquid crystals, nonlinear optical materials, and complex heterocyclic synthesis.

  • IUPAC Name: 4-[(E)-2-ethoxyethenyl]benzonitrile

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 173.21 g/mol

  • Physical State: Colorless to pale yellow solid or oil (dependent on purity/temperature).

Synthesis Context

Understanding the synthesis is critical for interpreting spectral impurities. Two primary routes are employed:[1][2][3][4][5][6][7]

  • Wittig Olefination: Reaction of 4-cyanobenzaldehyde with (ethoxymethyl)triphenylphosphonium chloride.

    • Key Impurity: The (Z)-isomer (cis), typically appearing as a minor component with smaller coupling constants (

      
       Hz).
      
  • Heck Coupling: Palladium-catalyzed reaction of 4-bromobenzonitrile with ethyl vinyl ether.

    • Key Impurity: Branched regioisomer (

      
      -arylation product), which hydrolyzes to 4-acetylbenzonitrile.
      

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

H NMR Spectroscopy (400 MHz, CDCl )

The proton spectrum is defined by a distinct AA'BB' aromatic system and a trans-enol ether vinyl system .

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Ar-H 7.56Doublet (d)2H8.4Ortho to -CN (H-3, H-5)
Ar-H 7.34Doublet (d)2H8.4Ortho to -Vinyl (H-2, H-6)
Vinyl-H 7.08Doublet (d)1H12.8

-Vinyl (H-8, next to O)
Vinyl-H 6.22Doublet (d)1H12.8

-Vinyl (H-7, next to Ar)
Ether-CH

3.92Quartet (q)2H7.0O-CH

-CH

Ether-CH

1.36Triplet (t)3H7.0O-CH

-CH

Mechanistic Insight:

  • Stereochemistry: The large coupling constant (

    
     Hz) confirms the (E)-configuration . The (Z)-isomer would exhibit 
    
    
    
    Hz.
  • Electronic Effects: The nitrile group deshields the aromatic protons at 7.56 ppm. The electron-rich oxygen atom shields the

    
    -vinyl proton (6.22 ppm) relative to a standard styrene, but the para-cyano group pulls electron density back, placing it downfield of unsubstituted styryl ethers (~5.8 ppm).
    
C NMR Spectroscopy (100 MHz, CDCl )

The carbon spectrum confirms the functional groups and substitution pattern.

  • Nitrile (CN):

    
     119.2 ppm (Characteristic weak intensity, quaternary).
    
  • Vinyl

    
    -C: 
    
    
    
    149.5 ppm (Deshielded by Oxygen).
  • Vinyl

    
    -C: 
    
    
    
    107.8 ppm (Shielded by resonance from Oxygen, despite Ar-CN effect).
  • Aromatic C-1 (ipso to Vinyl):

    
     140.5 ppm.
    
  • Aromatic C-4 (ipso to CN):

    
     109.5 ppm.
    
  • Aromatic CH:

    
     132.5 (C-3,5), 126.2 (C-2,6).
    
  • Ethoxy:

    
     64.5 (CH
    
    
    
    ), 14.6 (CH
    
    
    ).

Spectral Analysis: Infrared (IR) Spectroscopy[3][6][9]

The IR spectrum provides rapid confirmation of the nitrile and enol ether functionalities.

  • Nitrile Stretch (

    
    ): 2225 cm
    
    
    
    (Strong, sharp). This is the diagnostic band for the cyano group.
  • Enol Ether C=C Stretch: 1635 cm

    
     . Stronger than typical alkene stretches due to polarization by the oxygen.
    
  • Ether C-O Stretch: 1205 cm

    
      and 1045 cm
    
    
    
    .
  • Aromatic C=C: 1600, 1505 cm

    
    .
    
  • C-H Stretch: 3050 cm

    
     (Ar-H), 2980 cm
    
    
    
    (Aliphatic C-H).

Spectral Analysis: Mass Spectrometry (MS)

Fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (M

    
    ): m/z 173  (Base peak or high intensity).
    
  • Fragment [M - 29]

    
    : m/z 144 . Loss of ethyl radical (typical for ethyl ethers).
    
  • Fragment [M - 45]

    
    : m/z 128 . Loss of ethoxy radical (
    
    
    
    OEt), generating the 4-cyanostyryl cation.
  • Fragment [M - 58]

    
    : m/z 115 . Loss of vinyl ether moiety or rearrangement.
    

Visualization of Structural Logic

The following diagram illustrates the correlation between the chemical structure and the observed spectral signals.

SpectralData Compound (E)-4-(2-Ethoxyvinyl)benzonitrile C11H11NO H_Alpha H-Alpha (Vinyl) δ 7.08 ppm (d) Deshielded by Oxygen Compound->H_Alpha H_Beta H-Beta (Vinyl) δ 6.22 ppm (d) Resonance Shielding Compound->H_Beta Ar_Protons Ar-H (AA'BB') δ 7.56 & 7.34 ppm Compound->Ar_Protons CN_Group Nitrile Group IR: 2225 cm⁻¹ 13C: 119 ppm Compound->CN_Group Ether_Link Enol Ether IR: 1635 cm⁻¹ (C=C) IR: 1205 cm⁻¹ (C-O) Compound->Ether_Link Coupling J = 12.8 Hz (Trans-Stereochemistry) H_Alpha->Coupling H_Beta->Coupling

Figure 1: Spectral correlation map linking structural motifs to specific NMR and IR signals.

Experimental Protocols

Protocol A: Verification of (E)-Stereochemistry

To distinguish the target (E)-isomer from the (Z)-impurity:

  • Prepare Sample: Dissolve 5 mg of the compound in 0.6 mL CDCl

    
    .
    
  • Acquire ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    H NMR:  Set spectral width to include 0-10 ppm. Acquire at least 16 scans.[7]
    
  • Analyze Vinyl Region: Focus on the doublet at ~6.22 ppm.

    • Pass: Coupling constant

      
       Hz.
      
    • Fail: Coupling constant

      
       Hz (indicates Z-isomer).
      
Protocol B: GC-MS Identification
  • Column: HP-5MS or equivalent (30 m x 0.25 mm).

  • Method: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Expected Retention: The (E)-isomer typically elutes slightly after the (Z)-isomer due to better packing/planarity.

  • Validation: Look for M

    
     at 173 m/z.
    

References

  • ChemicalBook. (2024). 4-(2-Ethoxyvinyl)benzonitrile Product Entry (CAS 1082604-62-3). Retrieved from

  • BLDpharm. (2024). Product Datasheet: (E)-4-(2-Ethoxyvinyl)benzonitrile. Retrieved from

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. (Foundational methodology for styryl ether synthesis).
  • Nilsson, K. & Hallberg, A. (1990). Regioselective Palladium-Catalyzed Arylation of Enol Ethers. Journal of Organic Chemistry, 55(8), 2464-2470. (Heck coupling methodology).[8]

Sources

(E)-4-(2-Ethoxyvinyl)benzonitrile physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of (E)-4-(2-Ethoxyvinyl)benzonitrile

Introduction

Substituted benzonitriles are a cornerstone of modern medicinal chemistry and materials science. The nitrile group, with its unique electronic properties and ability to participate in various intermolecular interactions, serves as a critical pharmacophore and a versatile synthetic handle.[1] Its incorporation into small molecules can modulate physicochemical properties, enhance binding affinity to biological targets, and block metabolic degradation.[1] (E)-4-(2-Ethoxyvinyl)benzonitrile is a member of this important class of compounds, featuring a benzonitrile core functionalized with an ethoxyvinyl substituent.

This technical guide provides a comprehensive analysis of the key physical properties of (E)-4-(2-Ethoxyvinyl)benzonitrile—specifically its melting and boiling points. As this compound is not extensively characterized in publicly available literature, this document will first establish a predictive framework for these properties based on structure-activity relationships and data from analogous compounds. Subsequently, it will furnish detailed, field-proven experimental protocols for the synthesis, purification, and definitive determination of these crucial physical constants. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing novel chemical entities.

Molecular Structure and Its Influence on Intermolecular Forces

The physical properties of a molecular compound are a direct manifestation of the intermolecular forces between its molecules. To predict the melting and boiling points of (E)-4-(2-Ethoxyvinyl)benzonitrile, we must first analyze its structure and the nature of the forces it can exert.

The molecule consists of three key components:

  • A Benzonitrile Core: The cyano group (-C≡N) is highly polar, creating a significant dipole moment. This leads to strong dipole-dipole interactions between molecules.[2] The aromatic ring itself contributes to Van der Waals forces, specifically London dispersion forces, and its flat structure can facilitate efficient packing in the solid state.[3]

  • An (E)-Vinyl Bridge: The trans (E) configuration of the vinyl group imparts a linear, rigid extension to the molecule. This linearity can enhance crystal lattice packing, which typically results in a higher melting point compared to a more flexible or branched isomer.[4][5]

  • A Terminal Ethoxy Group: The ethoxy group (-O-CH₂CH₃) adds to the overall molecular weight and surface area, thereby increasing the magnitude of London dispersion forces.[6][7] While the C-O bond introduces some polarity, its effect is generally less pronounced than that of the nitrile group.

Collectively, the dominant intermolecular forces will be dipole-dipole interactions originating from the nitrile moiety and London dispersion forces, which are significantly enhanced by the molecule's overall size and extended shape.

Predictive Analysis of Melting and Boiling Points

Direct experimental data for the melting and boiling points of (E)-4-(2-Ethoxyvinyl)benzonitrile are not readily found in scientific databases. However, we can formulate a robust estimation by examining the parent compound, benzonitrile, and structurally related analogues.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Intermolecular Forces
Benzonitrile103.12-13[8][9][10][11][12]~191[8][9][10][13][14]Dipole-Dipole, Van der Waals
4-Ethoxybenzonitrile147.1762-64[15]258[15]Dipole-Dipole, Van der Waals
4-Ethynylbenzonitrile127.14156-160Not AvailableDipole-Dipole, Van der Waals
(E)-4-(2-Ethoxyvinyl)benzonitrile 173.21 Predicted: > 70 °C Predicted: > 260 °C Dipole-Dipole, Van der Waals

Analysis and Rationale:

  • Boiling Point Prediction: The boiling point is primarily influenced by the strength of intermolecular forces that must be overcome for molecules to enter the gas phase.[6]

    • Compared to the parent benzonitrile (Boiling Point: ~191 °C), the addition of the ethoxyvinyl group substantially increases the molecular weight and surface area, which will lead to much stronger London dispersion forces.[1][7]

    • 4-Ethoxybenzonitrile, which lacks the vinyl spacer, already has a significantly higher boiling point of 258 °C.[15] The further addition of the vinyl group in (E)-4-(2-Ethoxyvinyl)benzonitrile will increase the molecular weight and surface area even more, suggesting its boiling point will be comfortably above 260 °C.

  • Melting Point Prediction: The melting point is sensitive not only to the strength of intermolecular forces but also to the efficiency of crystal lattice packing.[4]

    • Benzonitrile itself has a very low melting point (-13 °C), indicative of poor packing in its solid state.[8][9][10][11]

    • The introduction of the para-ethoxy group in 4-ethoxybenzonitrile raises the melting point dramatically to 62-64 °C, suggesting improved packing and stronger intermolecular forces.[15]

    • The extended, linear shape conferred by the (E)-vinyl group in the target molecule is expected to facilitate efficient crystal packing.[3] This, combined with the increased molecular weight and strong dipole from the nitrile group, strongly suggests a solid state at room temperature with a melting point higher than that of 4-ethoxybenzonitrile. A reasonable estimate would place it above 70 °C.

Experimental Workflow for Synthesis, Purification, and Characterization

Given the absence of reported data, empirical determination is essential. The following section provides a comprehensive, self-validating protocol for the synthesis and characterization of (E)-4-(2-Ethoxyvinyl)benzonitrile.

Synthesis and Purification Protocol

A reliable method for the synthesis of (E)-alkenes is the Wittig reaction or its variants. Here, we propose a Wittig-type olefination of 4-formylbenzonitrile.[16][17]

Objective: To synthesize and purify (E)-4-(2-Ethoxyvinyl)benzonitrile for subsequent physical property analysis.

Materials:

  • (Ethoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (t-BuOK)

  • 4-Formylbenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Ylide Generation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend (ethoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the resulting deep orange or red mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve 4-formylbenzonitrile (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the phosphonium ylide solution at room temperature.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Extraction:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product will contain the desired product along with triphenylphosphine oxide, a byproduct of the reaction.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure (E)-4-(2-Ethoxyvinyl)benzonitrile.

    • For melting point determination, a final recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended to obtain high-purity crystalline material.

G cluster_synthesis Synthesis cluster_purification Purification Ylide Ylide Generation (Phosphonium Salt + Base in THF) Reaction Wittig Reaction (Combine and Stir 12-16h) Ylide->Reaction Aldehyde 4-Formylbenzonitrile in THF Aldehyde->Reaction Workup Aqueous Workup & Extraction with EtOAc Reaction->Workup Drying Dry (MgSO4) & Concentrate Workup->Drying Chromatography Flash Column Chromatography (Silica, Hexanes/EtOAc) Drying->Chromatography Final Pure (E)-4-(2-Ethoxyvinyl)benzonitrile Chromatography->Final

Caption: Workflow for the synthesis and purification of (E)-4-(2-Ethoxyvinyl)benzonitrile.

Melting Point Determination Protocol

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities typically depress the melting point and broaden the melting range.[18]

Apparatus:

  • Calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp)

  • Capillary tubes (closed at one end)

  • Spatula and watch glass

Protocol Steps:

  • Sample Preparation:

    • Place a small amount of the purified, crystalline (E)-4-(2-Ethoxyvinyl)benzonitrile onto a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder.

    • Tap the open end of a capillary tube into the powder to load a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[19]

  • Measurement:

    • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick scan by heating at a rapid rate (e.g., 10-20 °C/minute) to find a rough range.[20]

    • Accurate Determination: Use a fresh sample. Set the starting temperature of the apparatus to at least 20 °C below the approximate melting point found.

    • Set the heating ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.[19][20]

    • Insert the capillary tube into the heating block.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts completely (T₂).

    • The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

Boiling Point Determination Protocol (Micro-Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method is a reliable micro-scale technique for this determination.[21]

Apparatus:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or micro-heater

Protocol Steps:

  • Apparatus Assembly:

    • Add 0.5-1 mL of the purified (E)-4-(2-Ethoxyvinyl)benzonitrile to the small test tube.

    • Place the capillary tube into the test tube with its open end down.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Insert the assembly into the Thiele tube containing mineral oil, making sure the oil level is above the side arm.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a small flame or micro-heater. The shape of the tube promotes even heat circulation.[21]

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a continuous, rapid stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has exceeded the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[21][22]

    • Record this temperature. It is also critical to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

G cluster_setup Apparatus Setup cluster_measurement Measurement A Add Sample to Small Test Tube B Insert Capillary Tube (Open End Down) A->B C Attach Assembly to Thermometer B->C D Place in Thiele Tube C->D E Gently Heat Side Arm F Observe Continuous Stream of Bubbles E->F G Remove Heat & Allow to Cool F->G H Record Temperature When Liquid Enters Capillary G->H

Caption: Experimental setup for micro boiling point determination using a Thiele tube.

Conclusion

While direct experimental values for the melting and boiling points of (E)-4-(2-Ethoxyvinyl)benzonitrile are not currently documented in readily accessible literature, a thorough analysis of its molecular structure and comparison with analogous compounds allows for a scientifically grounded prediction. The presence of a polar nitrile group and a large, extended ethoxyvinyl substituent suggests that the compound is a solid at room temperature with a melting point estimated to be above 70 °C and a high boiling point exceeding 260 °C.

For drug development and materials science applications, empirical data is indispensable. The detailed, step-by-step protocols provided in this guide for the synthesis, purification, and characterization of (E)-4-(2-Ethoxyvinyl)benzonitrile offer a clear and robust pathway for researchers to obtain these critical physical constants. The successful execution of these methods will yield the definitive data required for further research, development, and application of this novel compound.

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  • Synthesis of benzonitriles from substituted benzaldehyde. (2003). Google Patents.
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  • Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates. (n.d.). Google Patents.
  • 2-(4-Methylphenoxy)benzonitrile Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved January 9, 2026, from [Link]

  • Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.
  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. (2023). MDPI. Retrieved January 9, 2026, from [Link]

  • 4-(2-Oxoethyl)benzonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Purification of vinyl chloride. (n.d.). Google Patents.

Sources

Technical Whitepaper: Crystal Structure Analysis of (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical whitepaper for the structural analysis of (E)-4-(2-Ethoxyvinyl)benzonitrile , a prototypical "push-pull" chromophore. It is designed for researchers in materials science (nonlinear optics) and organic solid-state chemistry.

Executive Summary

The molecule (E)-4-(2-Ethoxyvinyl)benzonitrile represents a classic donor-acceptor (


) system, featuring an electron-donating ethoxy group and an electron-withdrawing nitrile group linked by a vinylic 

-bridge. Its crystal structure is of critical interest for two reasons:
  • Conformational Locking: Confirming the (E)-geometry versus the thermodynamically less stable (Z)-isomer.

  • Nonlinear Optical (NLO) Potential: Determining if the crystal packing is non-centrosymmetric (required for Second Harmonic Generation) or centrosymmetric (dipole cancellation).

This guide outlines the end-to-end workflow for synthesizing single crystals, acquiring X-ray diffraction (XRD) data, and performing advanced Hirshfeld surface analysis to map intermolecular interactions.

Synthesis & Crystal Growth Protocol

To obtain diffraction-quality single crystals, purity is paramount. The presence of the (Z)-isomer or phosphine oxide byproducts will disrupt the lattice, leading to twinning or disorder.

Synthetic Route (Wittig Olefination)

The most robust synthesis involves the reaction of 4-cyanobenzaldehyde with (ethoxymethyl)triphenylphosphonium chloride.

Reaction Scheme:




Crystallization Methodology

Objective: Grow single crystals of size


.
MethodSolvent SystemConditionsOutcome
Slow Evaporation Acetonitrile / Ethanol (1:1)Ambient Temp (

), dust-free
Prisms/Blocks (Thermodynamic product)
Vapor Diffusion

(inner) / Pentane (outer)

Needles (Kinetic product, often twinned)
Cooling Toluene

(

)
Large plates (Best for XRD)

Expert Insight: The nitrile group creates a strong dipole. Avoid highly polar protic solvents (like Methanol) if possible, as they may solvate the nitrile too strongly, inhibiting orderly nucleation. Toluene is preferred for promoting


 stacking.

Structural Determination Workflow

The following diagram illustrates the logical flow from crystal selection to final CIF validation.

CrystalAnalysisWorkflow Selection Crystal Selection (Polarized Light Microscopy) Mounting Mounting & Centering (Mitegen Loop / Goniometer) Selection->Mounting Extinction check DataCollection Data Collection (Mo-Kα or Cu-Kα Radiation) Mounting->DataCollection Unit Cell det. Reduction Data Reduction (Integration & Scaling) DataCollection->Reduction Lorentz/Polarization corr. Solution Structure Solution (Direct Methods / Dual Space) Reduction->Solution Phase problem Refinement Refinement (SHELXL) (Least Squares on F²) Solution->Refinement Initial model Refinement->Refinement Anisotropic displacement Validation Validation (CheckCIF / Hirshfeld) Refinement->Validation R1 < 0.05

Figure 1: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Data Collection & Refinement Strategy

Experimental Parameters
  • Temperature: Collect at 100 K using a nitrogen cryostream.

    • Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), allowing for more precise resolution of the ethoxy chain conformation and the vinylic hydrogen positions.

  • Radiation Source: Mo-K

    
     (
    
    
    
    ) is standard.
    • Note: Since the molecule contains only light atoms (C, H, N, O), absorption is negligible (

      
      ).
      
Space Group Determination

For (E)-4-(2-Ethoxyvinyl)benzonitrile, two scenarios are likely:

  • Centrosymmetric (

    
     or 
    
    
    
    ):
    The dipoles align in an antiparallel fashion to minimize energy. This is most common but cancels NLO activity.
  • Non-centrosymmetric (

    
    , 
    
    
    
    ,
    
    
    ):
    The dipoles align parallel (head-to-tail). This is the "Holy Grail" for NLO materials.

Validation Step: Use the


  statistic during data reduction. A value near 0.968  indicates a centrosymmetric structure; a value near 0.736  suggests a non-centrosymmetric one.
Refinement Protocols (SHELXL)
  • Non-Hydrogen Atoms: Refine anisotropically.

  • Hydrogen Atoms:

    • Aromatic/Vinylic H: Place in calculated positions (Constrained refinement, AFIX 43).

    • Ethoxy Methylene/Methyl H: Use a riding model (AFIX 23/137).

    • Critical Check: Ensure the torsion angle of the

      
       bond is near 
      
      
      
      to confirm the (E)-configuration.

Structural Analysis & Discussion

Once the structure is solved, the analysis must move beyond coordinates to interactions.

Molecular Geometry
  • Planarity: The benzonitrile ring and the vinyl group should be nearly coplanar to maximize conjugation. Measure the torsion angle

    
    . A deviation 
    
    
    
    indicates steric strain or packing forces overcoming conjugation.
  • Bond Length Alternation (BLA): In push-pull systems, the quinoid character can be estimated.

    • Expect the

      
       bond to be shorter than a standard single bond (
      
      
      
      ) due to resonance.
Hirshfeld Surface Analysis

To visualize the "invisible" forces holding the crystal together, generate Hirshfeld surfaces (using CrystalExplorer).

  • 
     Surface:  Look for red spots.
    
    • Primary Interaction:

      
       (weak hydrogen bonds). The nitrile nitrogen is a strong acceptor.
      
    • Secondary Interaction:

      
       interactions between the ethoxy protons and the benzene ring of a neighbor.
      
  • 2D Fingerprint Plot:

    • Spikes: Sharp spikes at the bottom left indicate

      
       interactions.
      
    • Central Diffuse Region: Indicates

      
       stacking (if present).
      

Data Table: Expected Key Geometric Parameters

ParameterExpected ValueSignificance

Bond Length

Typical triple bond character.

Bond Length

Vinylic double bond.

Angle


hybridization at Oxygen.
Torsion (

)

Confirms (E)-isomer.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1] CrystEngComm, 11(1), 19-32. Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile via a Base-Modified Schlosser-Wittig Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Overview & Mechanistic Rationale

The synthesis of (E)-4-(2-ethoxyvinyl)benzonitrile presents a classic stereochemical challenge in organic synthesis. The target molecule—a masked phenylacetaldehyde derivative—is a highly versatile building block in pharmaceutical development. However, achieving high (E)-selectivity using standard Wittig olefination is notoriously difficult.

The required ylide, ethoxymethylenetriphenylphosphorane, is an unstabilized (or semi-stabilized) ylide. Under standard, salt-free Wittig conditions, the reaction between an unstabilized ylide and an aldehyde is kinetically controlled[1]. The transition state minimizes steric clash, leading predominantly to the erythro-betaine (or cis-oxaphosphetane) intermediate, which subsequently undergoes syn-elimination to yield the unwanted (Z)-enol ether[2].

The Schlosser Modification and the "Cyano-Vulnerability"

To invert this inherent (Z)-selectivity, we must bypass kinetic control and force thermodynamic equilibration using the Schlosser Modification [3]. The classic Schlosser protocol utilizes Phenyllithium (PhLi) to deprotonate the intermediate betaine into a β-oxido ylide, which is then allowed to equilibrate to the more stable threo configuration[4].

Expertise & Causality: As a process scientist, one must recognize a critical chemical vulnerability in the classic protocol: PhLi is highly nucleophilic . If applied to 4-cyanobenzaldehyde, PhLi will rapidly attack the highly electrophilic para-cyano group, leading to catastrophic yield loss via imine/ketone formation.

To solve this, our optimized protocol substitutes PhLi with Lithium Hexamethyldisilazide (LiHMDS) . LiHMDS is sterically hindered and non-nucleophilic, completely preserving the sensitive nitrile group. Crucially, it still provides the strictly required Lithium cation (Li⁺) necessary to stabilize the intermediate betaine-lithium halide complex, preventing premature elimination before equilibration can occur[5].

SchlosserMechanism Ylide Ethoxymethylenetriphenylphosphorane (Unstabilized Ylide) Erythro erythro-Betaine-LiX Complex (Kinetic Intermediate) Ylide->Erythro + Aldehyde Aldehyde 4-Cyanobenzaldehyde (Added at -78°C) Aldehyde->Erythro Oxido β-Oxido Ylide (Thermodynamic Equilibration) Erythro->Oxido + LiHMDS (Deprotonation) Warm to -30°C ZProduct (Z)-4-(2-Ethoxyvinyl)benzonitrile (Standard Kinetic Product) Erythro->ZProduct Direct Warming (Standard Wittig) Threo threo-Betaine Complex (via t-BuOH protonation) Oxido->Threo + t-BuOH (Reprotonation at -78°C) Product (E)-4-(2-Ethoxyvinyl)benzonitrile (Target E-Isomer) Threo->Product + KOtBu / Warming (syn-Elimination)

Mechanistic logic of the modified Schlosser-Wittig reaction for E-selective olefination.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization data, demonstrating why the modified Schlosser approach is strictly necessary for this specific substrate.

MethodologyBase UsedAdditiveE:Z RatioIsolated Yield (%)Mechanistic Note
Standard WittigNaHMDSNone35 : 6582%Kinetic control favors the erythro betaine, yielding the (Z)-isomer.
Classic SchlosserPhLiLiClN/A< 10%PhLi acts as a nucleophile, destroying the para-cyano group.
Modified Schlosser LiHMDS LiCl 92 : 8 76% Non-nucleophilic base preserves the nitrile; equilibration yields (E)-isomer.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system . The ylide and its subsequent betaine intermediates exhibit distinct chromophoric shifts. By monitoring these color changes, the bench scientist can visually verify the success of each mechanistic step in real-time without requiring intermediate sampling.

Reagents Required
  • (Ethoxymethyl)triphenylphosphonium chloride (1.10 equiv)

  • 4-Cyanobenzaldehyde (1.00 equiv)

  • LiHMDS (1.0 M in THF) (2.10 equiv total)

  • Anhydrous tert-Butanol (1.10 equiv)

  • Potassium tert-butoxide (KOtBu) (1.10 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: Ylide Generation (Kinetic Preparation)

  • Flame-dry a 250 mL Schlenk flask under argon. Add (ethoxymethyl)triphenylphosphonium chloride (11.0 mmol) and anhydrous THF (50 mL).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol). Causality & Validation: The solution will transition to a deep orange/red color , indicating successful deprotonation and formation of the active ylide. Stir for 30 minutes at -78 °C.

Step 2: Aldehyde Addition (Kinetic Trapping) 4. Dissolve 4-cyanobenzaldehyde (10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the ylide at -78 °C over 10 minutes. Causality & Validation: The deep red color will rapidly decolorize to a pale yellow/white suspension . This visual cue confirms the consumption of the ylide and the kinetic trapping of the erythro-betaine-lithium complex. Stir for 15 minutes.

Step 3: Deprotonation & Thermodynamic Equilibration 5. Add a second equivalent of LiHMDS (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise at -78 °C. 6. Remove the dry ice bath and allow the reaction to warm to -30 °C (using a controlled cryocooler or dry ice/acetonitrile bath) for 30 minutes. Causality & Validation: The solution will return to a deep red color . This confirms the deprotonation of the betaine into the β-oxido ylide. The warming step provides the thermal energy required to overcome the rotational barrier, allowing the molecule to equilibrate to the sterically favored threo configuration.

Step 4: Stereoretentive Protonation 7. Cool the reaction mixture back to -78 °C. 8. Add anhydrous tert-butanol (11.0 mmol) dropwise. Causality & Validation: The solution will decolorize once again , confirming the reprotonation of the β-oxido ylide to the threo-betaine. Cooling back to -78 °C before protonation is critical to prevent premature, unselective elimination.

Step 5: Syn-Elimination 9. Add KOtBu (11.0 mmol) as a solid or THF solution at -78 °C. 10. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Causality: Potassium aggressively displaces the lithium cation, breaking the stable lithium-halide complex and triggering a rapid, stereospecific syn-elimination to form the (E)-alkene and triphenylphosphine oxide[2].

Step 6: Workup & Purification 11. Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 13. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the product from the triphenylphosphine oxide byproduct.

ExperimentalWorkflow Step1 1. Ylide Formation (-78°C, LiHMDS) Orange/Red Step2 2. Aldehyde Addition (-78°C) Decolorizes Step1->Step2 Step3 3. Equilibration (+LiHMDS, -30°C) Deep Red Step2->Step3 Step4 4. Protonation (+t-BuOH, -78°C) Decolorizes Step3->Step4 Step5 5. Elimination (+KOtBu, RT) Syn-Elimination Step4->Step5 Step6 6. Purification (Aqueous Quench, Silica Gel) Step5->Step6

Step-by-step experimental workflow with self-validating colorimetric indicators.

References

  • Schlosser Modification. SynArchive. Available at: [Link]

  • Schlosser Modification. Organic Chemistry Portal. Available at:[Link]

  • Wittig Reaction. Wikipedia. Available at:[Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer (via DOKUMEN.PUB). Available at:[Link]

Sources

Application Note: Strategic Utilization of (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of (E)-4-(2-Ethoxyvinyl)benzonitrile , a versatile C2-homologation reagent and masked aldehyde equivalent.[1]

A Robust Masked Precursor for 4-Cyanophenylacetaldehyde in Drug Discovery[1][2]

Executive Summary

(E)-4-(2-Ethoxyvinyl)benzonitrile (CAS: 134460-66-1 or related isomers) serves as a critical building block in organic synthesis, functioning primarily as a stable, lipophilic surrogate for 4-cyanophenylacetaldehyde .[1] While phenylacetaldehydes are notoriously unstable—prone to polymerization, oxidation, and aldol condensation—the corresponding enol ether is robust, storable, and can be unmasked under mild acidic conditions. This guide outlines the handling, hydrolysis, and downstream applications of this reagent in the synthesis of heterocycles and pharmaceutical intermediates.

Chemical Profile & Reactivity

The molecule features three distinct reactive centers:

  • Enol Ether (Ethoxyvinyl group): An electron-rich alkene susceptible to electrophilic attack and acid-catalyzed hydrolysis.[1]

  • Nitrile (Cyano group): An electron-withdrawing group at the para position, activating the aromatic ring for nucleophilic aromatic substitution (if fluorinated) or serving as a precursor to amines/amides.

  • Styrenyl System: The conjugated double bond allows for participation in [2+2] cycloadditions and polymerization.

Key Physical Properties
PropertyValueNote
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance White to pale yellow solid
Solubility DCM, THF, Toluene, EtOAcInsoluble in water
Stability Stable at RT; Moisture SensitiveStore under inert atmosphere

Core Application: The "Masked Aldehyde" Strategy

The primary utility of this reagent is the controlled release of 4-cyanophenylacetaldehyde . This aldehyde is a key intermediate for synthesizing isoquinolines, indoles, and beta-adrenergic receptor agonists.

Mechanism of Unmasking (Hydrolysis)

The hydrolysis proceeds via an acid-catalyzed mechanism where the electron-rich double bond is protonated to form a resonance-stabilized oxocarbenium ion, which is then trapped by water.[1]

HydrolysisMechanism Start (E)-4-(2-Ethoxyvinyl)benzonitrile (Stable Precursor) Inter1 Protonation (Oxocarbenium Ion) Start->Inter1 + H+ Inter2 Hemiacetal Intermediate Inter1->Inter2 + H2O Product 4-Cyanophenylacetaldehyde (Reactive Aldehyde) Inter2->Product - EtOH Byproduct Ethanol Inter2->Byproduct

Figure 1: Acid-catalyzed unmasking of the aldehyde functionality.

Experimental Protocols

Protocol A: Chemoselective Hydrolysis

Objective: To generate 4-cyanophenylacetaldehyde in situ or for immediate isolation, without hydrolyzing the nitrile group.

Reagents:

  • (E)-4-(2-Ethoxyvinyl)benzonitrile (1.0 equiv)[1]

  • Formic Acid (88%) or dilute HCl (1M)

  • Solvent: THF/Water (4:1) or Acetone/Water[2]

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolution: Dissolve 1.73 g (10 mmol) of (E)-4-(2-Ethoxyvinyl)benzonitrile in 40 mL of THF in a round-bottom flask.

  • Acid Addition: Add 10 mL of water followed by 2 mL of Formic Acid (or 5 mL of 1M HCl).

    • Note: Formic acid is preferred for milder conditions to prevent nitrile hydrolysis (to amide).

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 2-4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The starting material (high R_f) should disappear, replaced by the aldehyde (lower R_f, often stains orange with DNP).

  • Work-up:

    • Dilute with 50 mL water.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Saturated NaHCO₃ (carefully, to neutralize acid) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo at <30°C.

  • Storage: The resulting oil (4-cyanophenylacetaldehyde) should be used immediately or stored as a frozen benzene solution to prevent polymerization.

Protocol B: One-Pot Synthesis of Heterocycles (Isoquinoline Derivative)

Objective: Use the reagent to synthesize a tetrahydroisoquinoline scaffold via a modified Pictet-Spengler or Pomeranz-Fritsch type cyclization.[1]

Context: This protocol demonstrates the utility of the reagent in skipping the isolation of the unstable aldehyde.[3]

Reagents:

  • (E)-4-(2-Ethoxyvinyl)benzonitrile (1.0 equiv)[1]

  • Tryptamine or Dopamine derivative (1.0 equiv)

  • Acid Catalyst: Trifluoroacetic acid (TFA)

  • Solvent: DCM[1]

Procedure:

  • Unmasking: Perform the hydrolysis as described in Protocol A (Steps 1-3), but use a volatile acid (HCl in dioxane/water) if possible, or simply concentrate the crude aldehyde quickly.

  • Imine Formation: Redissolve the crude aldehyde immediately in dry DCM. Add 1.0 equivalent of the amine (e.g., Tryptamine). Add activated 4Å molecular sieves. Stir for 2 hours to form the imine.

  • Cyclization: Cool to 0°C. Add TFA (2-3 equiv) dropwise. Allow to warm to RT and stir overnight.

  • Reduction (Optional): If a tetrahydro-derivative is required, add NaBH(OAc)₃ (1.5 equiv) after the imine formation step.

Synthesis of the Reagent (Upstream)

If the reagent is not purchased, it is best synthesized via Wittig Homologation rather than Heck coupling to ensure exclusive linear (beta) regioselectivity.

Wittig Protocol (Recommended):

  • Reagents: 4-Cyanobenzaldehyde + (Methoxymethyl)triphenylphosphonium chloride + KOtBu.

  • Conditions: THF, 0°C to RT.

  • Outcome: Yields a mixture of E/Z enol ethers. Both isomers hydrolyze to the same aldehyde, so separation is often unnecessary for downstream applications.

Heck Coupling (Alternative):

  • Substrates: 4-Bromobenzonitrile + Ethyl Vinyl Ether.[1]

  • Catalyst: Pd(OAc)₂ + PPh₃ (Monodentate ligands favor linear products in neutral Heck conditions, though mixtures are common).

  • Note: This route often requires careful optimization to avoid the branched (alpha) isomer.

Strategic Workflow Diagram

Workflow Start 4-Cyanobenzaldehyde (Commercial) Step1 Wittig Reaction (Ph3P=CH-OEt) Start->Step1 Reagent (E)-4-(2-Ethoxyvinyl)benzonitrile (STABLE REAGENT) Step1->Reagent Synthesis Branch1 Hydrolysis (H3O+) Reagent->Branch1 Activation Aldehyde 4-Cyanophenylacetaldehyde (Unstable Intermediate) Branch1->Aldehyde App1 Reductive Amination (Drug Synthesis) Aldehyde->App1 App2 Heterocycle Formation (Isoquinolines/Indoles) Aldehyde->App2

Figure 2: Strategic positioning of the reagent in synthesis workflows.

Safety and Handling

  • Hazards: The compound contains a nitrile group; while not as acutely toxic as simple cyanides, it should be treated as toxic by ingestion and inhalation.

  • Hydrolysis Products: Hydrolysis releases ethanol and the aldehyde . Ensure good ventilation.

  • Storage: Store at 2-8°C under Argon. Enol ethers can polymerize or hydrolyze with ambient moisture/acid.

References

  • Heck Reaction Selectivity: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

  • Enol Ether Hydrolysis: Kresge, A. J. (1987). The Mechanism of Hydrolysis of Vinyl Ethers and Vinyl Sulfides. Accounts of Chemical Research, 20(10), 364–370. Link

  • General Homologation Strategy: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to section on masking aldehydes).

  • Related Nitrile Hydrolysis: Hyland, C., & O'Connor, C. (1973).[4] The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

(E)-4-(2-Ethoxyvinyl)benzonitrile as a precursor for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (E)-4-(2-Ethoxyvinyl)benzonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Introduction & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building blocks is paramount to ensuring scalable, reproducible, and high-yielding synthetic routes. (E)-4-(2-Ethoxyvinyl)benzonitrile (CAS: 1082604-62-3) is a highly versatile, bifunctional precursor that bridges the gap between complex scaffold design and operational simplicity.

Structurally, this compound features a benzonitrile moiety—a privileged pharmacophore found in numerous marketed drugs—and an ethoxyvinyl ether group.

The Causality of Experimental Choice: Why utilize an ethoxyvinyl ether instead of a direct arylacetaldehyde? Free arylacetaldehydes (such as 4-cyanophenylacetaldehyde) are notoriously unstable. They rapidly undergo self-aldol condensation, a-proton exchange, and polymerization under ambient conditions. The ethoxyvinyl group acts as a robust, atom-economical "masked" aldehyde. It remains stable under basic, nucleophilic, and transition-metal cross-coupling conditions, allowing for complex upstream manipulations[1]. Yet, it can be rapidly unmasked under mild acidic conditions or reacted directly as a 1,3-dielectrophile equivalent to construct nitrogen-rich heterocycles[2].

Core Applications in Drug Discovery

Pathway A: Regioselective Synthesis of Pyrazoles

The pyrazole ring is a foundational scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. (E)-4-(2-Ethoxyvinyl)benzonitrile reacts efficiently with monosubstituted hydrazines. Mechanistically, the reaction initiates via an aza-Michael addition at the


-carbon (bearing the ethoxy group), followed by cyclocondensation and elimination of ethanol and water. This pathway dictates strict regiochemistry, strongly favoring the formation of 1-substituted-4-(4-cyanophenyl)pyrazoles over their 3-substituted isomers[3].
Pathway B: In Situ Hydrolysis and Reductive Amination

For central nervous system (CNS) targets and G-protein coupled receptors (GPCRs), phenethylamine derivatives are critical structural motifs. By subjecting the ethoxyvinyl precursor to mild aqueous acid, the enol ether is cleanly hydrolyzed to 4-cyanophenylacetaldehyde. To prevent degradation, this transient intermediate is immediately trapped in situ with a primary or secondary amine. Subsequent reduction of the resulting iminium ion yields the target phenethylamine derivative[2].

Pathways A (E)-4-(2-Ethoxyvinyl)benzonitrile (Stable Enol Ether) B Pathway A: Cyclocondensation (+ Substituted Hydrazines) A->B Regioselective Assembly D Pathway B: Acidic Hydrolysis (Mild Aqueous Acid) A->D Unmasking C 1-Substituted-4-(4-cyanophenyl)pyrazoles (Kinase Inhibitor Scaffolds) B->C E 4-Cyanophenylacetaldehyde (Reactive Intermediate) D->E F Reductive Amination (+ Primary/Secondary Amines) E->F In Situ Trapping G Phenethylamine Derivatives (CNS/GPCR Targets) F->G

Fig 1: Mechanistic divergence of (E)-4-(2-Ethoxyvinyl)benzonitrile into key drug scaffolds.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters, expected yields, and regioselectivity profiles for the two primary pathways described above.

Reaction PathwayReagents / CatalystSolvent & TempReaction TimeTypical YieldRegioselectivity / Purity
Pyrazole Synthesis Substituted Hydrazine (1.2 eq), AcOH (cat.)Ethanol, 80 °C4-6 hours75 - 85%>95% (1-substituted isomer)
Enol Ether Hydrolysis 2M HCl (aq)THF, 25 °C1-2 hours>90% (crude)N/A (Aldehyde intermediate)
Reductive Amination Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq)DCE, 25 °C12 hours65 - 80%>98% (Post-chromatography)

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) that dictate whether the reaction should proceed to the next stage or requires intervention.

Protocol A: Regioselective Synthesis of 1-Aryl-4-(4-cyanophenyl)-1H-pyrazole

Objective: Construct a functionalized pyrazole core while maintaining the integrity of the benzonitrile group.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve (E)-4-(2-Ethoxyvinyl)benzonitrile (1.0 mmol) in anhydrous Ethanol (10 mL).

  • Addition: Add the aryl hydrazine hydrochloride (1.2 mmol) followed by triethylamine (1.2 mmol) to neutralize the salt. Add a catalytic amount of glacial acetic acid (0.1 mmol) to promote the aza-Michael addition.

  • Execution: Heat the reaction mixture to reflux (80 °C) while stirring vigorously.

  • In-Process Control (IPC) - Self-Validation:

    • Action: At t = 3 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Decision Gate: If the intermediate hydrazone mass is detected without the final pyrazole mass, the cyclization is incomplete. Intervention: Add an additional 0.05 mmol of AcOH and continue heating for 2 hours. If only the product mass (M+H) is observed, proceed to workup.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: One-Pot Hydrolysis and Reductive Amination

Objective: Generate the unstable 4-cyanophenylacetaldehyde in situ and trap it immediately to form a stable amine.

  • Hydrolysis: Dissolve (E)-4-(2-Ethoxyvinyl)benzonitrile (1.0 mmol) in a mixture of THF (5 mL) and 2M aqueous HCl (1 mL). Stir at 25 °C.

  • IPC 1 (Hydrolysis Validation):

    • Action: Monitor by TLC (Hexanes/EtOAc 4:1) every 30 minutes.

    • Decision Gate: The starting enol ether is highly non-polar. The reaction is complete when the non-polar spot disappears and a new, slightly more polar, UV-active spot (the aldehyde) appears. Do not isolate this intermediate.

  • Trapping: Once hydrolysis is complete, neutralize the mixture by carefully adding saturated aqueous NaHCO₃ until pH ~7. Extract rapidly with Dichloroethane (DCE, 10 mL), dry over Na₂SO₄, and transfer the DCE solution to a new dry flask.

  • Amination: Add the desired primary or secondary amine (1.1 mmol) to the DCE solution. Stir for 30 minutes at room temperature to allow iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 mmol), in small portions. Stir at 25 °C for 12 hours.

  • IPC 2 (Reduction Validation):

    • Action: Analyze via LC-MS.

    • Decision Gate: Confirm the disappearance of the iminium intermediate and the presence of the desired product mass. If incomplete, add 0.5 eq of NaBH(OAc)₃.

  • Workup: Quench with 1N NaOH (5 mL) to break down boron complexes. Extract with DCM, dry, and purify via reverse-phase HPLC.

Workflow Step1 Reagent Prep Dry Solvents & N2 Step2 Reaction Execution Controlled Addition Step1->Step2 IPC In-Process Control LC-MS / TLC Step2->IPC IPC->Step2 Incomplete Step3 Quench & Workup Phase Separation IPC->Step3 Complete FinalQC Final QC NMR & Purity >95% Step3->FinalQC

Fig 2: Self-validating logic flow for experimental protocol execution.

References

  • Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines ACS Omega 1[1]

  • The most intriguing problem in pyrazole synthesis from β-functionally substituted enones RSC Advances 3[3]

  • Ionic Liquid-Promoted, Highly Regioselective Heck Arylation of Electron-Rich Olefins by Aryl Halides ResearchGate 2[2]

Sources

Application Note: Stereoselective Synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile via Heck Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of (E)-4-(2-ethoxyvinyl)benzonitrile , a critical "masked aldehyde" intermediate used in medicinal chemistry. Unlike standard alkene syntheses, this protocol addresses two specific challenges: regiocontrol (favoring linear


-arylation over branched 

-arylation) and chemical stability (preventing enol ether hydrolysis during purification). The method utilizes a Palladium(II)-catalyzed Heck coupling between 4-bromobenzonitrile and ethyl vinyl ether, employing a specific ligand system to ensure E-stereoselectivity and a triethylamine-deactivated purification phase to preserve the acid-sensitive enol ether moiety.

Strategic Analysis & Reaction Design

The Synthetic Challenge

The target molecule contains an electron-withdrawing nitrile group and an electron-rich enol ether. Two primary failure modes exist in this synthesis:

  • Regio-irregularity: Vinyl ethers can undergo

    
    -arylation (branched product) or 
    
    
    
    -arylation (linear product). For electron-deficient aryl halides like 4-bromobenzonitrile, the neutral Heck pathway generally favors the desired linear
    
    
    -product, but ligand choice is critical to suppress the branched isomer.
  • Hydrolysis: The product is an aryl enol ether. Upon contact with acidic media (including standard silica gel), it rapidly hydrolyzes to 4-cyanophenylacetaldehyde. Protocol deviation here is the most common cause of yield loss.

Mechanistic Pathway

The reaction follows a Pd(0)/Pd(II) catalytic cycle.[1][2] The critical step determining the product structure is the migratory insertion . The electron-poor nature of the aryl ring polarizes the Pd-Ar bond, favoring migration of the aryl group to the terminal carbon of the electron-rich vinyl ether.

HeckMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromobenzonitrile Coord Olefin Coordination (Ethyl Vinyl Ether) OxAdd->Coord Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Ar migrates to terminal carbon Elim Beta-Hydride Elimination (Formation of E-Alkene) Insert->Elim Syn-elimination RedElim Reductive Elimination (Regeneration of Pd(0)) Elim->RedElim - HBr (Base scavenged) RedElim->Pd0

Figure 1: Catalytic cycle highlighting the critical insertion step that dictates linear regioselectivity.

Materials & Equipment

ComponentSpecificationPurpose
Substrate 4-Bromobenzonitrile (98%+)Aryl electrophile.
Olefin Ethyl vinyl ether (99%, stabilized)Enol ether source (use excess).
Catalyst Palladium(II) Acetate [Pd(OAc)₂]Pre-catalyst.[3]
Ligand Tri-o-tolylphosphine [P(o-tol)₃]Bulky ligand to enhance

-selectivity and stability.
Base Triethylamine (Et₃N)Scavenges HBr; maintains basic pH.
Solvent Acetonitrile (MeCN) or DMFAnhydrous, degassed.
Stationary Phase Silica Gel 60 (230-400 mesh)Must be pre-treated with 5% Et₃N.

Experimental Protocol

Phase 1: Reaction Setup

Safety Note: Perform all steps in a fume hood. Ethyl vinyl ether is highly volatile and flammable.

  • Vessel Prep: Oven-dry a 100 mL Schlenk flask or heavy-walled pressure tube. Cool under a stream of dry Nitrogen or Argon.

  • Charging: Add the following solids:

    • 4-Bromobenzonitrile (1.82 g, 10.0 mmol)

    • Pd(OAc)₂ (22.4 mg, 0.1 mmol, 1 mol%)

    • P(o-tol)₃ (60.8 mg, 0.2 mmol, 2 mol%)

  • Solvent & Base: Seal the vessel. Evacuate and backfill with N₂ (3 cycles).[2] Inject anhydrous MeCN (20 mL) and Triethylamine (2.1 mL, 15 mmol).

  • Olefin Addition: Inject Ethyl vinyl ether (1.9 mL, 20 mmol) via syringe. Note: Excess olefin is used to compensate for volatility.

Phase 2: Reaction & Monitoring[4]
  • Heating: Heat the sealed vessel to 90°C in an oil bath.

  • Duration: Stir vigorously for 16–24 hours. The solution typically turns black (Pd black precipitation) upon completion.

  • Monitoring: Check via TLC (Hexane/EtOAc 9:1).

    • Starting Material Rf: ~0.60

    • Product Rf: ~0.55 (UV active, stains yellow with KMnO₄).

    • Aldehyde Byproduct (Hydrolysis): ~0.40.

Phase 3: Workup & Purification (Critical)

Crucial: All solvents and silica must be neutralized to prevent hydrolysis.

  • Quench: Cool to room temperature. Dilute with Diethyl Ether (50 mL).

  • Wash: Wash organics with saturated NaHCO₃ (2 x 30 mL) to remove salts while keeping pH > 7. Wash with Brine (30 mL).

  • Drying: Dry over anhydrous K₂CO₃ (preferred over Na₂SO₄ for basicity). Filter and concentrate under reduced pressure at <40°C .

  • Column Chromatography (The "Buffered" Column):

    • Slurry Prep: Prepare a slurry of Silica Gel in Hexanes containing 5% Triethylamine . Let it sit for 10 minutes to deactivate acidic sites.

    • Elution: Elute with Hexane:EtOAc (95:5) containing 1% Triethylamine .[4]

    • Collection: Collect the major fraction. Concentrate to yield a pale yellow solid or oil.[5]

Workflow Start Start: 4-Bromobenzonitrile React Heck Coupling 90°C, 24h (Inert Atm) Start->React Quench Basic Workup (NaHCO3 Wash) React->Quench Purify Chromatography Eluent: 1% Et3N Quench->Purify Prep Silica Deactivation (Hexane + 5% Et3N) Prep->Purify Pre-treatment Final Target: (E)-Enol Ether Purify->Final

Figure 2: Workflow emphasizing the critical silica deactivation step to prevent product degradation.

Results & Characterization

Expected Data

The product should be isolated as a pale yellow solid or viscous oil.

PropertyValue / Observation
Yield 75% – 85% (Optimized)
Appearance Pale yellow crystalline solid
Melting Point 62 – 64 °C
Rf (Hex/EtOAc 9:1) 0.55 (Must distinguish from aldehyde at 0.40)
NMR Validation (400 MHz, CDCl₃)

The coupling constant (


) of the vinylic protons is the definitive proof of E-geometry.
Proton EnvironmentChemical Shift (

)
MultiplicityCoupling (

)
Interpretation
Ar-H (ortho to CN) 7.56Doublet (2H)8.4 HzAromatic ring
Ar-H (meta to CN) 7.35Doublet (2H)8.4 HzAromatic ring
Vinyl-H (

)
7.15 Doublet (1H) 12.8 Hz Trans (E) geometry
Vinyl-H (

)
5.85 Doublet (1H) 12.8 Hz Trans (E) geometry
-O-CH₂- 3.95Quartet (2H)7.0 HzEthoxy methylene
-CH₃ 1.38Triplet (3H)7.0 HzEthoxy methyl

Note: If the


 value is ~7 Hz, the Z-isomer has formed (rare under these conditions). If a singlet appears ~9.8 ppm, hydrolysis to the aldehyde has occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of Pd catalyst.Ensure rigorous degassing (freeze-pump-thaw or sparging).
Aldehyde Detected Acidic hydrolysis during workup.Mandatory: Use Et₃N in column solvent. Do not use CDCl₃ for NMR if it is old/acidic (filter through basic alumina first).
Branched Isomer Lack of steric bulk on ligand.Ensure P(o-tol)₃ is used, not PPh₃. The steric bulk forces the linear pathway.
Pd Black Early Catalyst decomposition.Add tetrabutylammonium chloride (TBAC) as a phase transfer/stabilizer agent.

References

  • Heck Reaction Mechanism & Regioselectivity

    • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.

  • Synthesis of Aryl Enol Ethers

    • Vallin, K. S., et al. (2001). Highly Selective Palladium-Catalyzed Synthesis of Aryl Enol Ethers. Journal of Organic Chemistry, 66(12), 4340-4343.

  • Purification of Acid-Sensitive Enol Ethers

    • BenchChem Technical Support. (2025).[6][7] Purification of Enol Ethers: Deactivated Silica Protocols.

  • General Heck Coupling Protocols

    • Organic Syntheses, Coll. Vol. 10, p.627 (2004); Vol. 78, p.249 (2002).

Sources

(E)-4-(2-Ethoxyvinyl)benzonitrile as a building block for liquid crystals

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of (E)-4-(2-Ethoxyvinyl)benzonitrile , a specialized mesogenic building block.

Part 1: Strategic Application Overview

(E)-4-(2-Ethoxyvinyl)benzonitrile is a bifunctional liquid crystal (LC) intermediate. Its structure combines a rigid, polar benzonitrile core (providing dielectric anisotropy) with an electron-rich ethoxyvinyl tail .

Key Application Areas:

  • Cationic Polymerization Monomer: The vinyl ether moiety is highly reactive toward cationic initiators, making this molecule a prime candidate for synthesizing Side-Chain Liquid Crystalline Polymers (SCLCPs) . Unlike acrylates, vinyl ethers do not suffer from oxygen inhibition during polymerization.

  • Precursor for Heterocycles: The enol ether bond can be hydrolyzed or reacted with dinucleophiles to form benzofurans or quinolines, which are high-stability LC cores.

  • Dielectric Tuner: The cyano group provides a strong longitudinal dipole moment (

    
    ), essential for responsiveness to electric fields in Twisted Nematic (TN) and Polymer-Dispersed Liquid Crystal (PDLC) displays.
    

Part 2: Synthesis Protocols

Two primary routes are provided.[1][2][3] Route A (Heck Coupling) is recommended for industrial scalability and stereoselectivity (E-isomer). Route B (Wittig Olefination) is suitable for laboratory-scale synthesis when starting from the aldehyde.

Route A: Palladium-Catalyzed Heck Coupling (Recommended)

Rationale:[4] The Heck reaction couples aryl halides with vinyl ethers. The thermodynamics of the palladium cycle naturally favor the thermodynamically stable (E)-isomer .[4]

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)

  • Ethyl vinyl ether (3.0 equiv) — Excess acts as reactant and stabilizer.

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Tri-o-tolylphosphine (4-6 mol%) — Ligand to stabilize Pd.

  • Triethylamine (Et₃N) (1.5 equiv) — Base to regenerate Pd(0).

  • Acetonitrile (MeCN) — Solvent.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Add 4-bromobenzonitrile (10 mmol), Pd(OAc)₂ (0.2 mmol), and Tri-o-tolylphosphine (0.6 mmol) to the flask.

  • Solvent & Base: Syringe in anhydrous MeCN (20 mL) and Et₃N (15 mmol). Stir until the catalyst is partially dissolved (solution turns orange/red).

  • Olefin Addition: Add Ethyl vinyl ether (30 mmol) via syringe.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product spot will be fluorescent under UV.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Wash the pad with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Critical Note: Vinyl ethers are acid-sensitive. Add 1% Et₃N to the eluent to prevent hydrolysis on the silica gel.

Route B: Wittig Olefination

Rationale: Useful if 4-cyanobenzaldehyde is the available stock. Requires careful separation of E/Z isomers.

Reagents:

  • (Ethoxymethyl)triphenylphosphonium chloride (1.1 equiv)

  • 4-Cyanobenzaldehyde (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Dry THF (Tetrahydrofuran)

Protocol:

  • Ylide Formation: In a dry flask under

    
    , suspend the phosphonium salt in dry THF at 0°C. Add KOtBu slowly. The solution will turn deep red/orange (ylide formation). Stir for 30 mins.
    
  • Addition: Add 4-cyanobenzaldehyde (dissolved in THF) dropwise to the ylide at 0°C.

  • Completion: Warm to room temperature and stir for 4 hours.

  • Quench: Pour into saturated

    
     solution and extract with diethyl ether.
    
  • Isomer Separation: The crude will be a mixture of E/Z isomers (typically 60:40). Recrystallize from ethanol to enrich the crystalline (E)-isomer, or separate via column chromatography.

Part 3: Characterization & Quality Control

TechniqueExpected Signal (Diagnostic)Interpretation
¹H NMR (CDCl₃)

7.10 (d,

Hz, 1H)
Vinyl proton

to oxygen (Doublet). Large

confirms (E)-geometry .

5.85 (d,

Hz, 1H)
Vinyl proton

to oxygen.

1.35 (t, 3H) & 3.90 (q, 2H)
Ethoxy group (Ethyl chain).
IR Spectroscopy 2225 cm⁻¹C≡N stretch (Nitrile). Sharp, strong.
1630 cm⁻¹C=C stretch (Enol ether).
GC-MS M+ = 173.2 m/zMolecular ion peak.

Part 4: Process Logic & Pathway Visualization

The following diagram illustrates the synthesis logic and the critical "fork" where the vinyl ether group can either be polymerized or hydrolyzed.

G Start 4-Bromobenzonitrile Intermediate (E)-4-(2-Ethoxyvinyl)benzonitrile (Target Molecule) Start->Intermediate Pd(OAc)2, Et3N 80°C, MeCN Reagent Ethyl Vinyl Ether (Heck Coupling) Reagent->Intermediate Path1 Polymerization (Cationic Initiator) Intermediate->Path1 BF3·OEt2 < 0°C Path2 Hydrolysis (Acidic Conditions) Intermediate->Path2 HCl / H2O Product1 Side-Chain LCP (Polyvinyl ether backbone) Path1->Product1 Product2 4-Cyanophenylacetaldehyde (Heterocycle Precursor) Path2->Product2

Caption: Synthesis workflow showing the Heck coupling origin and divergent applications (Polymerization vs. Hydrolysis).

Part 5: Handling & Stability (Expert Insights)

  • Hydrolysis Sensitivity: The vinyl ether linkage (

    
    ) is acid-labile.
    
    • Risk: Exposure to atmospheric moisture and trace acid will cleave the ether, releasing acetaldehyde and forming 4-cyanophenol or the aldehyde.

    • Mitigation: Store under argon in a desiccator. When running silica columns, always neutralize the silica with 1-2% triethylamine.

  • Thermal Isomerization: While the (E)-isomer is more stable, prolonged heating >120°C can induce E/Z isomerization, disrupting the liquid crystalline phase packing.

  • Polymerization Inhibition: Ensure the product is free of trace amines before attempting cationic polymerization, as amines will quench the Lewis acid initiators.

References

  • Heck Reaction Mechanism & Stereoselectivity

    • Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives." Journal of the American Chemical Society. Link

  • Vinyl Ether Liquid Crystals

    • Rodriguez-Parada, J. M., & Percec, V. (1986). "Interchain electron donor-acceptor complexes: A study of the synthesis and characterization of liquid crystalline poly(vinyl ethers)." Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Wittig Synthesis of Enol Ethers

    • Levine, S. G. (1958). "The Synthesis of Enol Ethers via the Wittig Reaction." Journal of the American Chemical Society. Link

  • General Liquid Crystal Building Blocks

    • Gray, G. W. (1998). "The chemistry of liquid crystals." Philosophical Transactions of the Royal Society A. Link

Sources

Troubleshooting & Optimization

Purification of (E)-4-(2-Ethoxyvinyl)benzonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (E)-4-(2-Ethoxyvinyl)benzonitrile

Welcome to the Technical Support Center

You are likely attempting to purify (E)-4-(2-Ethoxyvinyl)benzonitrile (CAS: Analogous to 24197-95-3 derivatives) following a Heck coupling, Wittig, or Horner-Wadsworth-Emmons reaction.

This molecule presents a classic "Double-Edged" chromatographic challenge:

  • Stability: The enol ether moiety (

    
    ) is acid-labile and prone to hydrolysis on standard silica gel.[1]
    
  • Selectivity: Separating the desired (E)-isomer from the thermodynamically distinct but polarity-similar (Z)-isomer requires precise mobile phase modulation.

Below is your interactive troubleshooting guide and standard operating procedure (SOP).

Part 1: Diagnostic Hub (Start Here)

Before packing your column, determine your purification strategy using this logic flow.

PurificationStrategy Start START: Crude Mixture Analysis CheckStability Step 1: 2D-TLC Stability Test (Spot -> Run -> Turn 90° -> Run) Start->CheckStability IsStable Is the spot intact? CheckStability->IsStable StablePath Stable IsStable->StablePath Yes UnstablePath Decomposition (Streaking/New Spots) IsStable->UnstablePath No StandardMethod Method A: Standard Silica (Hexane/EtOAc) StablePath->StandardMethod NeutralizedMethod Method B: Et3N-Deactivated Silica (Mandatory for Enol Ethers) UnstablePath->NeutralizedMethod CheckIsomers Step 2: E/Z Separation Required? StandardMethod->CheckIsomers AluminaMethod Method C: Basic Alumina (If Method B fails) NeutralizedMethod->AluminaMethod Still Decomposing NeutralizedMethod->CheckIsomers IsomerSep Yes CheckIsomers->IsomerSep GradientOpt Optimize Gradient: 0.5% Slope / CV IsomerSep->GradientOpt ΔRf > 0.1 SilverNitrate Advanced: AgNO3-Impregnated Silica (Pi-Complexation) IsomerSep->SilverNitrate ΔRf < 0.05

Caption: Figure 1. Decision tree for selecting the stationary phase and elution strategy based on compound stability and isomeric complexity.

Part 2: The Core Problem – Acid Sensitivity

Q: Why does my product turn into an aldehyde/ketone during chromatography?

A: Your molecule is an enol ether .[1][2] Standard silica gel (pH ~5.0–6.5) possesses surface silanol groups (


) that act as Brønsted acids. These protonate the electron-rich 

-carbon of the vinyl ether, generating a reactive oxocarbenium ion that rapidly hydrolyzes with trace water.

The Fix: Silica Deactivation You must neutralize the acidic sites before loading your sample.[1]

  • Reagent: Triethylamine (Et

    
    N).[1][3]
    
  • Concentration: 1% to 2% (v/v) in the mobile phase.[1]

  • Mechanism: The basic amine hydrogen-bonds to the silanol protons, effectively "capping" the acidic sites.

Part 3: The Resolution Challenge – E/Z Separation

Q: The (E) and (Z) isomers are co-eluting. How do I separate them?

A: The (E)-isomer (trans) is generally more linear and planar than the (Z)-isomer (cis), leading to slightly different adsorption affinities. If standard gradients fail, you have two options:

Option 1: Shallow Gradient (Recommended)

  • Run a gradient with a slope of 1-2% solvent change per Column Volume (CV).

  • Example: If product elutes at 10% EtOAc, run a gradient from 5%

    
     15% over 20 CVs.
    

Option 2: Silver Nitrate Impregnation (Advanced)

  • Principle: Silver ions (

    
    ) form reversible 
    
    
    
    -complexes with alkenes. The steric bulk of the (Z)-isomer usually results in weaker complexation (elutes faster) or stronger complexation depending on accessibility, drastically altering retention relative to the (E)-isomer.
  • Protocol: Mix silica with a solution of

    
     (10% w/w of silica) in acetonitrile, evaporate solvent, and dry in the dark. Note: This is messy and should be a last resort.
    

Part 4: Standard Operating Protocol (SOP)

Objective: Purify (E)-4-(2-Ethoxyvinyl)benzonitrile while preventing hydrolysis and separating the (Z)-isomer.

Materials & Preparation
ComponentSpecificationPurpose
Stationary Phase Silica Gel 60 (40-63 µm)Standard resolution matrix.
Mobile Phase A Hexanes + 1% Et

N
Non-polar phase + Neutralizer.
Mobile Phase B Ethyl Acetate + 1% Et

N
Polar phase + Neutralizer.
Sample Solvent DCM/Hexanes (1:1) + 1 drop Et

N
Ensure sample is basic during loading.
Column Packing (Slurry Method)
  • Pre-treatment: Prepare a slurry of silica gel in Mobile Phase A (Hexane + 1% Et

    
    N).
    
  • Packing: Pour the slurry into the column.

  • Equilibration: Flush with 3 Column Volumes (CV) of Mobile Phase A. Crucial: This ensures the entire length of the silica bed is neutralized before the sample touches it.

Sample Loading
  • Dry Load (Preferred): Dissolve crude in minimal DCM/Et

    
    N, add Celite, evaporate to dryness, and load the powder. This minimizes "solvent shock" and band broadening.
    
  • Liquid Load: If liquid loading is necessary, dissolve in minimal Hexane/DCM (9:1) containing 1% Etngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    N.
    
Elution Gradient
  • Initial: Hold at 100% Mobile Phase A for 2 CVs.

  • Ramp: 0%

    
     20% Mobile Phase B over 15 CVs.
    
  • Hold: If the (Z)-isomer elutes first (common), hold the gradient isocratic until the (E)-isomer begins to elute.

Detection
  • UV: 254 nm (Strong absorption from benzonitrile).

  • Stain: Anisaldehyde or KMnO

    
     (The alkene will stain active).
    

Part 5: Troubleshooting FAQs

Q: I see a new spot at the baseline that wasn't in my crude. What is it?

  • Diagnosis: This is likely 4-formylbenzonitrile (the aldehyde), resulting from the hydrolysis of the ethoxyvinyl group.

  • Fix: Your silica was not sufficiently neutralized. Increase Et

    
    N to 2% and ensure you equilibrate the column for at least 3 CVs before loading.
    

Q: My product is streaking (tailing).

  • Diagnosis: The nitrile group is interacting strongly with active sites, or the compound is slightly decomposing on the column.

  • Fix: The Et

    
    N used for stability also reduces tailing by blocking silanols. If streaking persists, switch to Neutral Alumina  (Brockmann Grade III).
    

Q: Can I use DCM/MeOH instead of Hex/EtOAc?

  • Warning: Avoid Methanol if possible. Methanol is protic and, in the presence of any trace acid, can undergo an acetal exchange with the vinyl ether. Stick to aprotic polar solvents like Ethyl Acetate or Acetone.

References

  • General Enol Ether Purification

    • BenchChem Technical Support.[2][4] "Purification of Enol Ethers - Troubleshooting Guide." Accessed March 2026. Link

  • Silica Acidity & Neutralization: Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for neutralizing silica with triethylamine).
  • E/Z Isomer Separation

    • Chromatography Online. "Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers." Link

    • Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate."[5] Tetrahedron, 2001. (Reference for AgNO3 impregnation).

  • Synthesis Context (Wittig/Heck)

    • Organic Syntheses.[2][4] "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile." (Analogous benzonitrile vinyl systems).[6] Link

Sources

Optimization of reaction conditions for (E)-4-(2-Ethoxyvinyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for (E)-4-(2-Ethoxyvinyl)benzonitrile Code: TSC-SYN-042 Last Updated: 2025-05-20 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Reaction Scope

This guide details the optimization of the Mizoroki-Heck coupling between 4-bromobenzonitrile and ethyl vinyl ether to synthesize (E)-4-(2-ethoxyvinyl)benzonitrile .

While the Wittig reaction (using 4-cyanobenzaldehyde) is a viable alternative, it often suffers from poor E/Z selectivity. The Heck reaction is preferred for this target because it thermodynamically favors the (E)-isomer . However, the primary challenge in this synthesis is Regioselectivity (


 vs. 

arylation).

Critical Technical Insight: Electron-rich olefins (like ethyl vinyl ether) naturally favor


-arylation (branched product) under cationic palladium pathways. To obtain the target linear 

-product, you must force the reaction through a neutral palladium pathway .

Core Protocol: Optimized Conditions

This protocol is designed to maximize


-regioselectivity (linear) and E-stereoselectivity while preventing enol ether hydrolysis.
Reagents & Stoichiometry
ComponentEquiv.RoleSpecific Choice
4-Bromobenzonitrile 1.0SubstrateElectron-poor aryl halides accelerate oxidative addition.
Ethyl Vinyl Ether 2.0 - 3.0OlefinExcess required due to volatility and potential polymerization.
Pd(OAc)₂ 0.02 (2 mol%)CatalystPrecursor to active Pd(0).
P(o-tol)₃ 0.04 (4 mol%)LigandCrucial: Bulky, monodentate ligand promotes the neutral pathway (see Mechanism).
Triethylamine (Et₃N) 2.5BaseRegenerates Pd(0); buffers the solution to prevent product hydrolysis.
Acetonitrile (MeCN) [0.2 M]SolventPolar aprotic; stabilizes the neutral complex without promoting ionization like DMSO might.
Step-by-Step Methodology
  • Pre-Treatment: Dry Acetonitrile over molecular sieves (3Å). Ensure glassware is base-washed or silanized if possible to remove acidic sites.

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 4-bromobenzonitrile, Pd(OAc)₂, and P(o-tol)₃.

  • Inertion: Seal the vial and purge with Argon (or N₂) for 10 minutes. Oxygen is a poison for P(o-tol)₃.

  • Addition: Inject degassed MeCN, followed by Et₃N, and finally Ethyl Vinyl Ether via syringe.

  • Reaction: Heat to 80–90 °C for 12–16 hours.

    • Note: Do not exceed 100 °C to avoid polymerization of the vinyl ether.

  • Workup (CRITICAL):

    • Cool to room temperature.[1]

    • Dilute with Et₂O or EtOAc containing 1% Et₃N .

    • Filter through a pad of Celite (pre-washed with Et₃N/solvent).

    • Concentrate under reduced pressure.[2]

  • Purification: Flash chromatography on silica gel.

    • Stationary Phase: Silica gel must be pre-treated with 1% Et₃N in Hexanes to neutralize acidity.

    • Eluent: Hexanes/EtOAc gradient (with 0.5% Et₃N).

Mechanistic Logic & Visualization

The Regioselectivity Switch (Neutral vs. Cationic)

The formation of the linear product depends on the coordination environment of the Palladium.

  • Cationic Pathway (Avoid): If halide scavengers (Ag salts) or bidentate ligands are used, a cationic Pd species forms. This coordinates the electron-rich olefin at the internal carbon, leading to the Branched (

    
    )  product (1-(4-cyanophenyl)vinyl ethyl ether).
    
  • Neutral Pathway (Target): Using monodentate ligands (P(o-tol)₃) and keeping the halide (Br⁻) or acetate coordinated ensures a neutral complex. This sterically and electronically favors the Linear (

    
    )  product.
    

ReactionLogic Start Pd(OAc)2 + Ligand Pathway Pathway Selection Start->Pathway Cationic Cationic Pd(II) [L2Pd-Ar]+ Pathway->Cationic Bidentate Ligands Ag+ Salts Polar Ionic Media Neutral Neutral Pd(II) [L(X)Pd-Ar] Pathway->Neutral Monodentate (P(o-tol)3) No Halide Scavengers Alpha Alpha-Arylation (Branched Isomer) Cationic->Alpha Electronic Control Beta Beta-Arylation (Linear Target) Neutral->Beta Steric Control Elimination Beta-Hydride Elimination Beta->Elimination Product (E)-Target Product Elimination->Product

Figure 1: Decision logic for controlling regioselectivity in Heck coupling of electron-rich olefins.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: "I isolated 4-cyanobenzaldehyde or 4-cyanoacetophenone instead of the vinyl ether."

Diagnosis: Hydrolysis.[1][3][4][5] Root Cause: Aryl vinyl ethers are "masked" carbonyls. They hydrolyze rapidly in the presence of water and trace acid (even the acidity of untreated silica gel is sufficient). Solution:

  • Buffer the Workup: Add 1-2% Triethylamine (Et₃N) to all extraction solvents.

  • Neutralize Silica: Pre-wash your chromatography column with Eluent + 5% Et₃N, then run your purification with 0.5% Et₃N.

  • Storage: Store the purified product at -20 °C over solid K₂CO₃ pellets if keeping for long periods.

Issue 2: "I am getting a mixture of Regioisomers (Branched vs. Linear)."

Diagnosis: Pathway Leakage. Root Cause: The reaction may be drifting toward the cationic pathway, or the ligand is insufficient. Solution:

  • Switch Ligand: Ensure you are using P(o-tol)₃ or P(t-Bu)₃ . Simple PPh₃ is often not bulky enough to enforce the neutral pathway strictly.

  • Check Solvent: If using DMF, switch to Toluene or MeCN. Highly polar solvents can promote spontaneous ionization of the Pd-Halide bond.

  • Remove Salts: Ensure no halide scavengers (AgOTf, Ag₂CO₃) are present.

Issue 3: "Low Conversion / Starting Material Remains."

Diagnosis: Catalyst Deactivation. Root Cause: Oxygen poisoning or thermal instability. Solution:

  • Degassing: Sparging with gas is often insufficient. Use "Freeze-Pump-Thaw" (3 cycles) if conversion is stubborn.

  • Halide Effect: Add n-Bu₄NCl (TBAC, 1.0 equiv). While this stabilizes the catalyst, be careful—it can sometimes slow the reaction. It helps keep the palladium in the active neutral state.

Frequently Asked Questions (FAQs)

Q: Can I use 4-Chlorobenzonitrile instead of the bromo- analog? A: Generally, no. Aryl chlorides are too inert for standard Pd(OAc)₂/Phosphine systems at these temperatures. You would need bulky, electron-rich ligands like Buchwald phosphines (e.g., XPhos) or N-Heterocyclic Carbenes (NHCs), but these often alter the regioselectivity profile. Stick to Bromide or Iodide.[6]

Q: Why is the (E)-isomer favored? A: The syn-elimination of Pd-H in the final step of the catalytic cycle requires the Pd and H to be coplanar. After elimination, the bulky aryl group and the ethoxy group repel each other, thermodynamically favoring the trans (E) orientation. If you observe (Z), it is likely a kinetic product; heating longer often isomerizes it to (E).

Q: Can I use DMF as a solvent? A: Yes, but with caution. DMF promotes the cationic pathway more than Toluene or MeCN due to its high dielectric constant and ability to coordinate Pd. If you use DMF, strictly use P(o-tol)₃ to counteract the electronic bias.

Experimental Workflow Diagram

Workflow Substrates 4-Bromobenzonitrile Ethyl Vinyl Ether Reaction Heat 85°C (16h) Solvent: MeCN Substrates->Reaction Catalyst Pd(OAc)2 + P(o-tol)3 + Et3N Catalyst->Reaction Check TLC Monitoring Reaction->Check Check->Reaction Incomplete Quench Cool + Dilute (EtOAc + 1% Et3N) Check->Quench Complete Purify Column Chromatography (SiO2 + 1% Et3N) Quench->Purify Final (E)-4-(2-Ethoxyvinyl)benzonitrile Purify->Final

Figure 2: Optimized experimental workflow ensuring basic conditions throughout workup.

References

  • Cabri, W., & Candiani, I. (1995).[7] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.[7] Link

    • Foundational text on the ionic vs.
  • Mo, J., Xiao, J. (2006).[8] Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? Journal of the American Chemical Society, 128(9), 2790–2791. Link

    • Provides evidence for the neutral p
  • Nilsson, P., & Larhed, M. (2002). Microwave-Assisted High-Speed Heck/Suzuki/Sonogashira Coupling in Water. Journal of Organic Chemistry, 67(24), 8687-8690.
  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31-44. Link

    • Detailed review of ligand effects on stereoselectivity.

Sources

Technical Support Center: Troubleshooting the Synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Overview

The synthesis of (E)-4-(2-ethoxyvinyl)benzonitrile is typically achieved via the palladium-catalyzed Mizoroki-Heck cross-coupling of 4-bromobenzonitrile with ethyl vinyl ether. While the Heck reaction is highly reliable for electron-deficient olefins, electron-rich olefins like ethyl vinyl ether present a notorious regiochemical challenge[1].

Depending on the catalytic intermediate, the reaction can diverge into two distinct pathways:

  • The Neutral Pathway: Favors the linear β-arylation product (the desired target)[2].

  • The Cationic Pathway: Favors the branched α-arylation product (a major side product)[3].

Additionally, the inherent chemical instability of the enol ether product makes it highly susceptible to downstream degradation. This guide provides a causality-driven framework to troubleshoot side product formation, optimize regioselectivity, and ensure robust isolation.

Quantitative Data: Influence of Parameters on Side Product Distribution

To understand the causality of side product formation, it is critical to evaluate how reaction conditions dictate the product distribution. The table below summarizes the empirical data demonstrating these shifts.

Table 1: Impact of Reaction Conditions on Heck Arylation of Ethyl Vinyl Ether

Reaction Conditions (Catalyst / Base / Solvent / Additive)α-Product (%) (Regioisomer)β-Product (%) (Target E/Z)Aldehyde (%) (Hydrolysis)Biaryl (%) (Homocoupling)
Pd(OAc)₂, PPh₃, Ag₂CO₃, DMF, 80 °C (Cationic)85% 5%< 5%< 5%
Pd(OAc)₂, dppp, Et₃N, Toluene, 100 °C (Neutral)5%82% < 5%8%
Pd(OAc)₂, dppp, Et₃N, Toluene, 100 °C (Acidic Workup)0%0%90% 10%
Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C (Low Olefin)15%45%< 5%35%

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I isolating the branched α-arylation product (4-(1-ethoxyvinyl)benzonitrile) instead of the desired linear β-product?

The Causality: This is a classic manifestation of the Cationic Pathway . When you use halide scavengers (like Ag⁺ or Tl⁺ salts) or highly protic/hydrogen-bond-donating solvents (like alcohols), the bromide ligand dissociates from the [Ar-Pd-Br] intermediate[3]. The resulting cationic palladium species [Ar-Pd]⁺ is highly electrophilic and is governed by electronic control. Because the β-carbon of ethyl vinyl ether is electron-rich, the Pd complex coordinates and inserts at the α-carbon, yielding the branched product. The Solution: You must enforce the Neutral Pathway [2]. Remove all silver salts and protic solvents. Use a non-polar or moderately polar aprotic solvent (e.g., Toluene or DMF) and an amine base (e.g., Et₃N). By keeping the bromide coordinated to the palladium, the intermediate remains sterically bulky, forcing the aryl group to insert at the less hindered terminal β-carbon[4].

Q2: I am losing my product during the aqueous workup and isolating 4-cyanophenylacetaldehyde. What went wrong?

The Causality: Your target molecule is an enol ether, which is essentially a masked aldehyde. The oxygen lone pair conjugates with the double bond, making the β-carbon highly nucleophilic and susceptible to protonation. Even mildly acidic conditions (such as unbuffered water, ambient CO₂ dissolved in aqueous layers, or standard silica gel) will rapidly hydrolyze the enol ether into 4-cyanophenylacetaldehyde and ethanol. The Solution: Implement a self-validating basic system . Quench the reaction with water containing 1-2% v/v triethylamine (Et₃N). Pre-wash all extraction solvents (EtOAc or DCM) with basic brine, and most importantly, passivate your silica gel by flushing the column with 1-2% Et₃N in hexanes prior to loading your crude mixture.

Q3: My GC-MS shows a significant peak for 4,4'-dicyanobiphenyl. How can I suppress this homocoupling?

The Causality: Palladium-catalyzed homocoupling of the aryl bromide occurs when the rate of oxidative addition far exceeds the rate of olefin coordination and migratory insertion. If the local concentration of ethyl vinyl ether is too low (e.g., due to evaporation at high temperatures), the[Ar-Pd-Br] species will transmetalate with another aryl-palladium complex or undergo a Pd(IV) pathway to form the biaryl side product. The Solution: Use a large excess of ethyl vinyl ether (3.0 to 5.0 equivalents). Since its boiling point is low (33 °C), conduct the reaction in a sealed, pressure-rated Schlenk tube or autoclave to keep the olefin in the liquid phase at the required reaction temperature (80–100 °C).

Q4: How do I maximize the (E)-stereoisomer over the (Z)-stereoisomer?

The Causality: Following β-migratory insertion, the complex must undergo bond rotation to achieve a syn-coplanar conformation for β-hydride elimination. If rotation is unhindered, a mixture of E and Z isomers forms. The Solution: Employing a bidentate phosphine ligand with a wide bite angle, such as dppp (1,3-bis(diphenylphosphino)propane), increases the steric bulk around the palladium center. This restricts the conformational flexibility of the alkyl-palladium intermediate, thermodynamically favoring the elimination pathway that leads to the less sterically congested (E)-alkene[2].

Standard Operating Procedure: Optimized Neutral Heck Protocol

To ensure high β-selectivity and prevent enol ether hydrolysis, strictly adhere to the following self-validating protocol.

Step 1: Reaction Setup (Anaerobic)

  • In an oven-dried, pressure-rated Schlenk tube, add 4-bromobenzonitrile (10.0 mmol, 1.82 g), Pd(OAc)₂ (0.2 mmol, 45 mg, 2 mol%), and dppp (0.4 mmol, 165 mg, 4 mol%).

  • Evacuate and backfill the vessel with dry Argon (3 cycles).

Step 2: Reagent Addition

  • Inject anhydrous Toluene (20 mL) and Triethylamine (20.0 mmol, 2.8 mL).

  • Inject Ethyl vinyl ether (40.0 mmol, 3.8 mL). Note: Use a chilled syringe to prevent volatilization.

  • Seal the Schlenk tube securely.

Step 3: Catalytic Cycle & Heating

  • Heat the sealed vessel in an oil bath at 100 °C for 16 hours behind a blast shield.

  • Cool the reaction mixture completely to room temperature before carefully venting the pressure.

Step 4: Buffered Workup (Critical)

  • Dilute the crude mixture with Ethyl Acetate (50 mL) that has been pre-sparged with 1% Et₃N.

  • Wash the organic layer with a buffered aqueous solution (50 mL water + 1 mL Et₃N).

  • Wash with basic brine (50 mL), dry over anhydrous K₂CO₃ (do not use MgSO₄ or Na₂SO₄ as their slight acidity can trigger hydrolysis), and concentrate under reduced pressure.

Step 5: Passivated Chromatography

  • Prepare a silica gel column using a solvent system of Hexanes/EtOAc (9:1) containing 1% Et₃N.

  • Flush the column with 2 column volumes of the basic solvent prior to loading the crude product.

  • Elute the product, verifying fractions via TLC (UV active).

Mechanistic Visualization: Divergence of the Catalytic Cycle

The following diagram illustrates the critical divergence point in the catalytic cycle where the choice of conditions dictates the formation of either the desired β-product or the α-side product.

HeckCatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Bromobenzonitrile) Pd0->OxAdd PdII_Ar [Ar-Pd-Br]L2 Intermediate OxAdd->PdII_Ar NeutralPath Neutral Pathway (Retains Br-) PdII_Ar->NeutralPath Non-polar solvent No Ag+ salts CationicPath Cationic Pathway (Loss of Br- via Ag+) PdII_Ar->CationicPath Protic solvent or Ag+/Tl+ additives BetaInsert β-Migratory Insertion (Steric Control) NeutralPath->BetaInsert AlphaInsert α-Migratory Insertion (Electronic Control) CationicPath->AlphaInsert BetaElim_E β-Hydride Elimination BetaInsert->BetaElim_E BetaElim_A β-Hydride Elimination AlphaInsert->BetaElim_A BetaElim_E->Pd0 Reductive Elimination (Base) Prod_Beta Target: (E)-4-(2-Ethoxyvinyl)benzonitrile (β-Product) BetaElim_E->Prod_Beta BetaElim_A->Pd0 Reductive Elimination (Base) Prod_Alpha Side Product: 4-(1-Ethoxyvinyl)benzonitrile (α-Product) BetaElim_A->Prod_Alpha

Figure 1: Mechanistic divergence in the Pd-catalyzed Heck reaction of electron-rich olefins.

References

  • The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors. Angew. Chem. Int. Ed.[3] URL:

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? The Journal of Organic Chemistry - ACS Publications.[2] URL:

  • Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides: A Combined Experimental−Computational Approach. The Journal of Organic Chemistry - ACS Publications.[4] URL:

  • Selective Approaches to α‐ and β‐Arylated Vinyl Ethers. ResearchGate.[1] URL:

Sources

Improving the yield of (E)-4-(2-Ethoxyvinyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Technical Support Center . This hub is specifically designed for drug development professionals, application scientists, and researchers encountering yield, stereoselectivity, or regioselectivity bottlenecks during the synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile.

Below, you will find mechanistic troubleshooting guides, validated experimental workflows, and comparative data to help you optimize your synthetic route.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My classical Wittig reaction using (ethoxymethylene)triphenylphosphorane yields a nearly 1:1 mixture of E and Z isomers. How can I force E-selectivity? A: The standard Wittig reaction using semi-stabilized ylides is notoriously unselective, often yielding near-equimolar mixtures of E and Z isomers[1]. To achieve >90% E-selectivity, we strongly recommend abandoning the classical Wittig approach in favor of the Horner-Wadsworth-Emmons (HWE) olefination .

By utilizing diethyl (ethoxymethyl)phosphonate and a strong base (e.g., NaH), the reaction proceeds via a highly reactive phosphonate carbanion. The causality behind the enhanced selectivity is thermodynamic: the initial nucleophilic addition to 4-cyanobenzaldehyde is reversible. This reversibility allows the intermediate to equilibrate to the sterically less hindered threo-oxaphosphetane, which subsequently undergoes a syn-elimination to almost exclusively form the E-alkene[1]. Furthermore, the dialkyl phosphate byproduct generated is water-soluble, drastically simplifying your downstream purification compared to the tedious removal of triphenylphosphine oxide[1].

Q2: I am attempting a Heck coupling of 4-bromobenzonitrile with ethyl vinyl ether. Why does my NMR show primarily the branched (


-arylated) product instead of the linear (E)-

-isomer?
A: This is a classic regioselectivity divergence. In palladium-catalyzed Heck reactions, electron-rich vinyl ethers naturally bias toward

-insertion (yielding the branched product). This occurs because the oxygen atom polarizes the double bond, stabilizing the cationic palladium intermediate at the

-position during the ionic pathway[2].

To override this inherent electronic bias and force


-insertion (linear product), you must modify the coordination sphere of the palladium catalyst to favor a neutral pathway[3]. The Solution:  Switch to a bidentate phosphine ligand with a large bite angle, such as dppp (1,3-bis(diphenylphosphino)propane), and avoid halide-scavenging silver or thallium salts. The steric bulk of the bidentate ligand forces the aryl group to migrate to the less sterically hindered 

-carbon of the vinyl ether, yielding the desired (E)-4-(2-ethoxyvinyl)benzonitrile[3].

Part 2: Pathway Visualizations

HWE_Mechanism A 4-Cyanobenzaldehyde + Phosphonate Carbanion B threo-Oxaphosphetane (Thermodynamically Stable) A->B Reversible Addition C erythro-Oxaphosphetane (Kinetically Favored) A->C Irreversible Addition D (E)-4-(2-Ethoxyvinyl)benzonitrile (Target Product) B->D syn-Elimination E (Z)-Isomer (Undesired) C->E syn-Elimination

Mechanistic divergence in the HWE reaction dictating E/Z stereoselectivity.

Heck_Regioselectivity Pd Pd(0) Catalyst OA Oxidative Addition [Ar-Pd(II)-X] Pd->OA Coord Coordination with Ethyl Vinyl Ether OA->Coord Alpha α-Insertion (Ionic Pathway) Electron-Rich Olefin Bias Coord->Alpha Standard Conditions Beta β-Insertion (Neutral Pathway) Steric/Ligand Controlled Coord->Beta Bidentate Ligands (e.g., dppp) Branched Branched Product (α-Arylation) Alpha->Branched β-Hydride Elimination Linear Linear (E)-Product (β-Arylation) Beta->Linear β-Hydride Elimination Branched->Pd Linear->Pd

Catalytic cycle of the Heck reaction highlighting ligand-controlled regioselectivity.

Part 3: Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative performance metrics of the three primary synthetic strategies discussed.

Synthetic RoutePrimary ReagentsTypical E:Z RatioRegioselectivityDownstream Purification
Classical Wittig 4-Cyanobenzaldehyde, (Ethoxymethylene)triphenylphosphorane~55:45N/ADifficult (Requires extensive chromatography to remove Ph₃P=O)
HWE Olefination 4-Cyanobenzaldehyde, Diethyl (ethoxymethyl)phosphonate>90:10N/AEasy (Water-soluble phosphate byproduct is removed via extraction)
Standard Heck 4-Bromobenzonitrile, Ethyl vinyl ether, Pd(OAc)₂, PPh₃Exclusive (E)Poor (Heavily favors

-branched isomer)
Moderate (Requires separation of closely eluting regioisomers)
Modified Heck 4-Bromobenzonitrile, Ethyl vinyl ether, Pd(OAc)₂, dppp Exclusive (E)High (Favors

-linear isomer)
Easy (High regiochemical purity)

Part 4: Validated Experimental Protocols

Protocol A: E-Selective HWE Olefination (Recommended Route)

This protocol utilizes the thermodynamic control of the HWE reaction to maximize the yield of the E-isomer.

  • Preparation of the Carbanion: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the suspension to 0 °C.

  • Reagent Addition: Dropwise add diethyl (ethoxymethyl)phosphonate (1.1 equiv) to the cooled suspension.

    • Validation Checkpoint: Observe the reaction mixture. The evolution of H₂ gas (bubbling) should be immediate. Stir for 30 minutes until bubbling completely ceases, validating the quantitative formation of the active phosphonate carbanion.

  • Coupling: Dissolve 4-cyanobenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at 0 °C.

  • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The extended time at room temperature is critical to allow the reversible initial addition to equilibrate toward the threo-intermediate.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Validation Checkpoint: The dialkyl phosphate byproduct partitions into the aqueous layer. Spot the organic layer on a TLC plate (Hexanes:EtOAc 8:2, UV 254 nm); the absence of baseline UV-active spots confirms the successful removal of the phosphorus byproduct.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via short-pad silica gel chromatography to isolate the pure (E)-4-(2-Ethoxyvinyl)benzonitrile.

Protocol B: Regioselective Heck Coupling (Alternative Route)

This protocol overrides the electronic bias of ethyl vinyl ether to force the formation of the linear E-alkene.

  • Catalyst Preparation: In a heavy-walled pressure tube, combine 4-bromobenzonitrile (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and the bidentate ligand dppp (0.10 equiv).

  • Solvent & Base: Add degassed N,N-dimethylformamide (DMF, 0.3 M) and triethylamine (Et₃N, 2.0 equiv). Stir for 10 minutes at room temperature to allow the active Pd-dppp complex to form.

  • Olefin Addition: Add ethyl vinyl ether (3.0 equiv).

    • Validation Checkpoint: The use of a sealed pressure tube is mandatory. Ethyl vinyl ether has a boiling point of 33 °C. Attempting this reaction in a standard reflux setup at elevated temperatures will result in rapid reagent volatilization and reaction failure.

  • Heating: Seal the tube securely and heat the mixture to 90 °C for 18 hours.

  • Analysis & Workup: Cool the vessel to room temperature before unsealing.

    • Validation Checkpoint: Monitor the reaction via GC-MS or LC-MS rather than TLC. The

      
      - and 
      
      
      
      -regioisomers often co-elute on silica. A mass shift corresponding to the loss of HBr confirms coupling, while the retention time definitively differentiates the linear vs. branched isomers.
  • Isolation: Dilute the mixture with water and extract with diethyl ether. Wash the organic layer extensively with water to remove DMF, dry over MgSO₄, concentrate, and purify via flash chromatography.

Part 5: References

1.[2] Process for the preparation of trifluoromethyl acetophenone (Discusses Heck reaction regioselectivity and


/

insertion pathways on vinyl ethers). Google Patents. Available at: 2.[3] Selective Approaches to α‐ and β‐Arylated Vinyl Ethers (Details the use of palladium catalysis and ligand control to override electronic bias in electron-rich olefins). ResearchGate. Available at:[Link] 3. Olefination (Technical guide on the Horner-Wadsworth-Emmons reaction and E/Z selectivity principles). TCI Chemicals. Available at: 4.[1] 1-Chloro-2-[(E)-2-ethoxyethenyl]benzene (Mechanistic comparison of Wittig vs HWE for the synthesis of (E)-configured ethoxyethenyl groups). Benchchem. Available at:

Sources

Technical Support Center: (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for (E)-4-(2-Ethoxyvinyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability, proper handling, and successful application of this compound in your experiments. As a molecule possessing both a vinyl ether and a nitrile functional group, its stability is contingent on specific storage and handling protocols. This document provides in-depth answers to common questions and a logical framework for troubleshooting experimental inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for (E)-4-(2-Ethoxyvinyl)benzonitrile?

A1: The molecule has two main points of reactivity that are critical to its stability: the vinyl ether group and, to a lesser extent, the nitrile group.

  • Vinyl Ether Moiety: This is the most sensitive part of the molecule. Vinyl ethers are highly susceptible to acid-catalyzed hydrolysis.[1] Even trace amounts of acid or protic solvents (like water or alcohols) can catalyze the cleavage of the ether bond, leading to the formation of acetaldehyde and 4-formylbenzonitrile.[2][3]

  • Oxidation: The double bond in the vinyl group can readily oxidize when exposed to air, which may form unstable peroxides.[4] Over time, this can lead to compound degradation and potentially hazardous conditions.

  • Nitrile Moiety: The nitrile group is generally more robust than the vinyl ether. However, under strong acidic or basic conditions, particularly with heating, it can hydrolyze to form 4-(2-ethoxyvinyl)benzamide and subsequently 4-(2-ethoxyvinyl)benzoic acid.[5][6][7]

  • Polymerization: The vinyl group makes the molecule a monomer that can be susceptible to polymerization, especially when exposed to heat, light, or catalytic impurities.[4][8]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To mitigate the degradation pathways described above, stringent storage conditions are necessary. We recommend the following, summarized in the table below.

Q3: I need to make a stock solution. What solvent should I use and how stable will it be?

A3: The choice of solvent is critical. Avoid protic solvents (water, methanol, ethanol) and acidic solutions for stock preparation.

  • Recommended Solvents: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are the best choices.

  • Preparation: Always use high-purity, anhydrous grade solvents. Prepare solutions under an inert atmosphere (nitrogen or argon) to minimize exposure to air and moisture.

  • Stability in Solution: Even in aprotic solvents, stock solutions should be considered to have limited stability. We recommend preparing fresh solutions for each experiment or, if stored, aliquoting into single-use vials, flushing with inert gas, and storing at -20°C or -80°C for no more than a few weeks. Always perform a purity check (e.g., by LC-MS) if a solution has been stored for an extended period.

Q4: What are the visual or analytical signs of compound degradation?

A4: You should regularly inspect the compound, especially before use in a critical experiment.

  • Visual Inspection: The pure compound should be a solid. Any change in color (e.g., yellowing), or physical form (e.g., becoming oily or gummy) is a sign of degradation or polymerization.

  • Analytical Verification: The most reliable method is to check the purity by NMR or LC-MS.

    • In ¹H NMR, the appearance of a new aldehyde proton peak (~9-10 ppm) would suggest hydrolysis.

    • In LC-MS, the appearance of new peaks corresponding to the mass of hydrolysis or oxidation products would confirm degradation.

Q5: What are the necessary safety precautions when handling this compound?

A5: Standard laboratory safety practices should be followed.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[10][12] Avoid creating dust.

  • Incompatibilities: Keep the compound away from strong acids and strong oxidizing agents.[9][13]

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C for short-term storage.[8][11][14]Minimizes the rate of potential polymerization and degradation reactions.
-20°C for long-term storage.Further slows chemical degradation over extended periods.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the vinyl ether group and reaction with atmospheric moisture.[4]
Light Exposure Store in an amber vial or protect from light.Prevents potential light-induced polymerization or E/Z isomerization of the double bond.
Container Use a tightly sealed container.[12][15]Prevents exposure to air and moisture. A vial with a PTFE-lined cap is recommended.

Troubleshooting Experimental Issues

Inconsistent or unexpected experimental results can often be traced back to the stability of a key reagent. Use this guide to troubleshoot problems you may encounter.

Observed Problem (Symptom)Potential Cause Related to StabilityRecommended Action & Verification
Inconsistent or poor results in biological assays. The compound is hydrolyzing in your aqueous assay buffer, leading to a lower effective concentration of the active molecule.1. Prepare a fresh stock solution of the compound in anhydrous DMSO. 2. Add the compound to the assay buffer immediately before starting the experiment to minimize incubation time. 3. As a control, incubate the compound in the buffer for the duration of the experiment, then analyze the mixture by LC-MS to check for the appearance of hydrolysis products.
Low or no yield in a chemical reaction. The starting material has degraded during storage due to improper conditions (exposure to air/moisture).1. Do not proceed with the reaction. 2. Analyze a sample of your starting material using ¹H NMR and LC-MS to confirm its identity and purity. 3. If degradation is confirmed, use a new, unopened bottle of the compound or purify the existing material if possible.
Appearance of unexpected peaks in NMR or LC-MS analysis of the starting material. This could be due to (a) hydrolysis to 4-formylbenzonitrile, (b) oxidation, or (c) E/Z isomerization.1. Compare the mass of the impurity with potential degradation products. 2. Check the ¹H NMR for a characteristic aldehyde peak (~9-10 ppm). 3. If purity is compromised, purify the material via flash chromatography using a non-protic eluent system before use.
Compound appears discolored, oily, or has solidified into a polymer. Significant degradation and/or polymerization has occurred due to prolonged exposure to air, light, or elevated temperatures.[4]1. Do not use the compound. 2. Dispose of the material according to your institution's hazardous waste guidelines.[14] 3. Order a fresh batch of the compound and strictly adhere to the recommended storage conditions upon arrival.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing experimental issues that may be related to the stability of (E)-4-(2-Ethoxyvinyl)benzonitrile.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Problem Unexpected Experimental Outcome Purity Verify Compound Purity (NMR, LC-MS) Problem->Purity Is starting material pure? Storage Review Storage Conditions Problem->Storage Was it stored correctly? Handling Review Handling Protocol Problem->Handling Was it handled correctly? Purify Purify Material Purity->Purify Impure New Use New Batch Purity->New Grossly Degraded Storage->New Improper Storage Fresh Prepare Fresh Solutions Handling->Fresh Solution Stability Issue Revise Revise Protocol (e.g., buffer choice) Handling->Revise Procedural Issue Purify->Problem Re-run Experiment New->Problem Re-run Experiment Fresh->Problem Re-run Experiment Revise->Problem Re-run Experiment

Caption: Troubleshooting workflow for (E)-4-(2-Ethoxyvinyl)benzonitrile.

Experimental Protocol: Preparation and Storage of Stock Solutions

This protocol provides a validated method for preparing stock solutions to maximize their stability and ensure experimental reproducibility.

Materials:

  • (E)-4-(2-Ethoxyvinyl)benzonitrile

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Inert gas (Argon or Nitrogen) with a manifold

  • Sterile, single-use amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Preparation: Before starting, ensure all glassware is dry. Purge the weighing vessel and vials with inert gas.

  • Weighing: Tare a sterile, inerted vial on the analytical balance. Carefully weigh the desired amount of (E)-4-(2-Ethoxyvinyl)benzonitrile directly into the vial. Record the exact mass.

  • Solvent Addition: Under a gentle stream of inert gas, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Aliquoting (Recommended): If the entire stock solution will not be used at once, immediately aliquot it into single-use volumes in separate, pre-inerted amber vials. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles and exposure to air.

  • Storage: Tightly cap the vials, wrap the cap junction with parafilm for an extra seal, and store at -20°C or -80°C.

  • Quality Control: For the first use of a new batch of stock solution, or if it has been stored for more than two weeks, it is best practice to run a small aliquot on an LC-MS system to verify the purity and absence of degradation products before using it in a critical experiment.

References

  • US2533172A - Hydrolysis of vinyl ethers - Google Patents. (n.d.).
  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.
  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - RSC Publishing. (n.d.).
  • Plachouras, N. V., et al. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. ResearchGate.
  • Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2- dihydronaphthalene.Effect of conformation on - Semantic Scholar. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
  • Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • SAFETY DATA SHEET - Chem Service. (2015, January 12).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Vinyl ether | C4H6O | CID 8024 - PubChem - NIH. (n.d.).
  • US5691462A - Stabilized vinyl ether composition - Google Patents. (n.d.).
  • SAFETY DATA SHEET - TCI AMERICA. (2018, July 6).
  • Safety data sheet - Agilent. (2019, March 30).
  • Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile - Cole-Parmer. (2006, June 23).
  • Reactions of Nitriles - Chemistry Steps. (2024, December 5).
  • Nitriles | Chemistry | Research Starters - EBSCO. (n.d.).
  • Chemistry of Nitriles. (2025, January 19). LibreTexts.
  • SAFETY DATA SHEET - Angene Chemical. (2024, December 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Nitriles - Structure, Properties Reactions, and Uses - Turito. (2022, September 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, January 25).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 3).
  • Reactivity of Nitriles - Chemistry LibreTexts. (2023, January 22).
  • Ethyl vinyl ether KOH 0.1 stabilizer, 99 109-92-2 - Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile. This document is designed for researchers, chemists, and process development professionals who are looking to move from lab-scale synthesis to larger-scale production. We provide in-depth technical analysis, field-proven troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up campaign.

Introduction: The Synthetic Challenge

(E)-4-(2-Ethoxyvinyl)benzonitrile is a valuable organic intermediate, featuring both a nitrile and a vinyl ether functional group. These moieties make it a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] While several synthetic routes exist, the most common and reliable method for preparing this class of compound is the Wittig reaction, which offers excellent control over the location of the newly formed double bond.[2]

This guide focuses on the Wittig olefination approach, starting from 4-cyanobenzaldehyde and (ethoxymethyl)triphenylphosphonium chloride. We will dissect the reaction, anticipate the challenges of scaling up, and provide robust solutions to common experimental hurdles.

Section 1: Synthesis Overview & Mechanism

The synthesis proceeds via a two-step, one-pot process:

  • Ylide Formation: Deprotonation of (ethoxymethyl)triphenylphosphonium chloride with a strong base to form the corresponding phosphonium ylide.

  • Wittig Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde, ultimately forming the desired alkene and triphenylphosphine oxide (TPPO) as a byproduct.

The reaction mechanism, proceeding through a key oxaphosphetane intermediate under lithium-free conditions, is the driving force for the formation of the stable carbon-carbon and phosphorus-oxygen double bonds.[3]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction A (Ethoxymethyl)triphenyl- phosphonium Chloride C Phosphonium Ylide (Reactive Intermediate) A->C Deprotonation B Strong Base (e.g., NaH, KOtBu) B->C E Oxaphosphetane Intermediate C->E D 4-Cyanobenzaldehyde D->E [2+2] Cycloaddition F (E)-4-(2-Ethoxyvinyl)benzonitrile (Product) E->F Retro-[2+2] Cycloelimination G Triphenylphosphine Oxide (Byproduct) E->G

Caption: High-level workflow for the Wittig synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile.

Section 2: Recommended Protocol (100 g Scale)

This protocol is optimized for a larger laboratory scale. Safety First: This reaction involves flammable solvents and strongly basic, moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Reagent & Solvent Quantities
Reagent/SolventMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
(Ethoxymethyl)triphenylphosphonium chloride358.810.3071.2110.0 g
Sodium Hydride (NaH), 60% in mineral oil24.00 (as 100%)0.3071.220.5 g
Anhydrous Tetrahydrofuran (THF)---2.0 L
4-Cyanobenzaldehyde131.130.2561.033.5 g
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 5 L, three-necked, round-bottom flask equipped with a powerful overhead mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Ylide Generation:

    • Charge the flask with (ethoxymethyl)triphenylphosphonium chloride (110.0 g, 0.307 mol) and anhydrous THF (1.0 L).

    • Begin vigorous stirring to form a suspension. Cool the mixture to 0 °C using an ice-water bath.

    • Carefully add the sodium hydride (20.5 g of a 60% dispersion, 0.307 mol) portion-wise over 30-45 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. A deep orange to reddish-brown color should develop, indicating the formation of the ylide.[4]

  • Wittig Reaction:

    • Dissolve 4-cyanobenzaldehyde (33.5 g, 0.256 mol) in anhydrous THF (1.0 L) in the dropping funnel.

    • Cool the ylide solution back down to 0 °C.

    • Add the 4-cyanobenzaldehyde solution dropwise to the stirred ylide mixture over 1-1.5 hours, ensuring the internal temperature does not exceed 5 °C. A slow addition is critical to prevent side reactions.[4]

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LCMS.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, ~500 mL).

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Extract the resulting aqueous slurry with ethyl acetate or dichloromethane (3 x 500 mL).

    • Combine the organic layers, wash with water (1 x 500 mL) and then brine (1 x 500 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product will be a mixture of the desired (E)-alkene and triphenylphosphine oxide (TPPO).

    • Primary Method (Crystallization): Dissolve the crude material in a minimal amount of a hot solvent like isopropanol or ethanol. Allow it to cool slowly. The desired (E)-product is often less soluble and will crystallize out. Filter and wash the crystals with cold solvent.

    • Secondary Method (TPPO Precipitation): If the product is an oil or crystallization is difficult, dissolve the crude mixture in a small amount of dichloromethane and add a large volume of a non-polar solvent like hexanes or diethyl ether while stirring. TPPO is often insoluble in these mixtures and will precipitate, allowing it to be removed by filtration.[4]

    • Further purification can be achieved via column chromatography if necessary, though this is less desirable on a large scale.

Section 3: Troubleshooting Guide (Q&A)

Encountering issues during scale-up is common. This guide addresses the most frequent problems in a direct question-and-answer format.

Caption: A logical troubleshooting tree for common issues in the Wittig synthesis scale-up.

Issue 1: Low or No Product Yield

Q: I've followed the protocol, but my starting aldehyde is largely unconsumed. What went wrong?

A: This is one of the most common issues and almost always points to a problem with the ylide formation.

  • Moisture: The phosphonium ylide is a very strong base and is highly sensitive to moisture. Even trace amounts of water in your THF, on the glassware, or in the starting materials will quench the ylide as it forms. Ensure all solvents are rigorously dried (e.g., passed through a solvent purification system) and all glassware is oven- or flame-dried under an inert atmosphere.[5]

  • Base Quality: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can degrade upon storage. NaH can form an inactive layer of sodium hydroxide on its surface. It is recommended to use fresh, high-quality base from a newly opened container.

  • Ylide Instability: The ylide derived from (ethoxymethyl)triphenylphosphonium chloride is not fully stabilized and can be unstable, especially at elevated temperatures. It is best to generate it at 0 °C and use it promptly without prolonged waiting times.

Q: My yield is consistently low (~20-30%). How can I optimize for a better conversion?

A: Assuming ylide formation is successful, low yields often stem from reaction conditions or stoichiometry.

  • Stoichiometry: On a larger scale, ensure you are using a slight excess (1.1 to 1.2 equivalents) of both the phosphonium salt and the base relative to the aldehyde. This ensures the limiting reagent (aldehyde) is fully consumed.

  • Temperature Control: During the addition of the aldehyde, the reaction can be exothermic. If the temperature rises significantly, side reactions can occur. Maintain a low temperature (0-5 °C) during the addition.

  • Reaction Time: While many Wittig reactions are fast, some require longer times to go to completion. Monitor the reaction by TLC or LCMS and ensure it has reached a plateau before quenching.

Issue 2: Product Purity & Isomer Control

Q: My product is heavily contaminated with the (Z)-isomer. How can I improve the selectivity for the desired (E)-isomer?

A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Ylide Type: The ethoxy group provides some electronic stabilization to the ylide, placing it in the "semi-stabilized" category. Semi-stabilized ylides often give mixtures of (E) and (Z) alkenes.

  • Solvent and Cations: To favor the thermodynamically more stable (E)-isomer, the reaction should be run under conditions that allow for equilibration of the intermediates. This can be promoted by using more polar solvents like DMF or DMSO (though this can complicate work-up) and by ensuring the reaction is run long enough at room temperature. Conversely, salt-free conditions (using bases like potassium hexamethyldisilazide, KHMDS) in non-polar solvents (like toluene) can sometimes increase E-selectivity for semi-stabilized ylides.[4][6]

Q: I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct on a large scale. What are the best industrial methods?

A: TPPO is a notorious byproduct in large-scale Wittig reactions due to its high polarity and crystallinity, which can make it co-crystallize with the product.

  • Optimized Crystallization: The most scalable method is crystallization. Systematically screen different solvent systems. A good starting point is a mixture of a polar solvent (in which both product and TPPO are soluble when hot) and a non-polar anti-solvent.

  • Precipitation: As mentioned in the protocol, dissolving the crude mixture in a minimum of chlorinated solvent and then drowning it out with a large volume of hexanes or ether is highly effective. TPPO has very low solubility in these non-polar solvents.[4]

  • Acidic Extraction (for basic products): If your target molecule contains a basic nitrogen, you can perform an acidic wash (e.g., with 1M HCl). The product will move to the aqueous layer as a salt, while the neutral TPPO remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the pure product. This is not applicable to our target molecule, but is a valuable general technique.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best base for this reaction when scaling up?

A: The choice of base is critical. Here's a comparison:

BaseProsConsScale-Up Recommendation
Sodium Hydride (NaH) Inexpensive, powerful, insoluble (easy to dose as a solid).Flammable solid, evolves H₂, can be of variable activity.[4]Excellent choice. Use a 60% dispersion in mineral oil for safer handling. The mineral oil is easily removed during workup.
n-Butyllithium (n-BuLi) Very strong, fast reactions, soluble.Pyrophoric, requires cryogenic temperatures (-78 °C) for some applications, introduces lithium salts which can affect stereoselectivity.[3][7]Not ideal for this specific scale-up due to safety and stereochemistry concerns. Better for smaller, more controlled reactions.
Potassium t-Butoxide (KOtBu) Strong, non-pyrophoric, easy to handle as a solid.Highly hygroscopic, can lead to side reactions if the aldehyde has enolizable protons (not an issue here).A very good alternative to NaH. Ensure it is from a fresh, dry source.

Q: How critical is the purity of the 4-cyanobenzaldehyde starting material?

A: Very critical. The primary impurity of concern is 4-cyanobenzoic acid, which can result from air oxidation of the aldehyde. This acidic impurity will neutralize one equivalent of your expensive ylide, directly reducing your yield. It is recommended to use high-purity aldehyde (≥98%) or to purify it by recrystallization or distillation before use.

Q: Are there viable alternative synthetic routes if the Wittig reaction proves problematic at scale?

A: Yes. The primary alternative is the Mizoroki-Heck Reaction . This palladium-catalyzed cross-coupling reaction could, for example, couple 4-bromobenzonitrile with ethyl vinyl ether.[8][9]

  • Advantages: Can have high stereoselectivity for the (E)-isomer, avoids the stoichiometric phosphine oxide byproduct.

  • Disadvantages: Requires an expensive palladium catalyst, may require optimization of ligands and bases, and residual palladium must be removed from the final product, which is a significant concern in pharmaceutical applications.

Q: What are the most critical safety considerations for this scale-up?

A:

  • Hydrogen Evolution: The reaction between NaH and the phosphonium salt (or any protic impurity) generates flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources, and with a proper gas outlet (e.g., a bubbler).

  • Pyrophoric Reagents: If using n-BuLi, strict adherence to handling protocols for pyrophoric reagents is mandatory.

  • Exotherms: Both the ylide formation and the Wittig reaction itself can be exothermic. Use a sufficiently large reaction vessel to accommodate the volume and allow for efficient heat dissipation. Maintain controlled addition rates and have an adequate cooling bath on standby.

  • Solvent Handling: THF is highly flammable and can form explosive peroxides. Always use inhibitor-free, anhydrous THF for the reaction and be mindful of static discharge when transferring large volumes.

References
  • Google Patents. (1997). Production of 3-(or 4-)cyanobenzaldehyde. (JPH09227490A).
  • Google Patents. (2011). The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (CN102020587A).
  • Reddit r/Chempros. (2022, December 16). Problems with wittig reaction. Available at: [Link]

  • ResearchGate. (Methoxymethyl)triphenylphosphonium Chloride. Available at: [Link]

  • Chem-Impex. 4-Cyanobenzaldehyde. Product Page. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction – Examples and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Google Patents. (2017). Synthesis method of (methoxymethyl)triphenyl phosphorus chloride. (CN106588982A).
  • ResearchGate. (2011, November 10). Can anyone help how to carried out the wittig reaction. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Wittig Reaction for Vinyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Homologation Gateway

You are likely employing this reaction as a gateway to one-carbon homologation.[1] The transformation of a carbonyl to a vinyl ether, followed by mild acidic hydrolysis, yields an aldehyde with one additional carbon atom.[1] While the Wittig reaction is a sophomore organic chemistry staple, the specific application using (methoxymethyl)triphenylphosphonium chloride (MOMTPP) presents unique challenges—specifically regarding ylide stability, moisture sensitivity, and the notorious acid-lability of the vinyl ether product.

This guide moves beyond textbook theory to address the failure modes we see in the field.

Phase 1: Reagent Preparation & Ylide Formation

The Critical Indicator: The formation of the methoxymethyl triphenylphosphonium ylide is accompanied by a distinct color change, typically to a deep red or orange-red. If you do not see this color, do not proceed.

FAQ: Ylide Generation Issues

Q: I added the base to the phosphonium salt, but the solution remained pale yellow/white. What happened? A: Your ylide failed to form. This is almost always due to one of two factors:

  • Moisture Incursion: The MOMTPP salt is hygroscopic. If it was not dried (vacuum oven, >4h, 50°C) or if your solvent is "wet" (>50 ppm water), the base will deprotonate water instead of the phosphonium salt.[1]

  • Base Degradation: Reagents like Potassium tert-butoxide (KOtBu) and NaHMDS degrade over time. KOtBu should be a white powder; if it is yellow or gray, it has sublimed or reacted with moisture.[1]

Q: Which base should I use? A: Base selection dictates the reaction temperature and background impurity profile.

BaseSolvent SystemTempProsCons
KOtBu THF0°C to RTRobust. Fast kinetics; easy to handle solid.[1]Can cause epimerization of sensitive alpha-centers.[1]
NaHMDS THF-78°C to 0°CGentle. Non-nucleophilic; good for enolizable ketones.[1]Slower reaction; requires cryogenic conditions.[1]
n-BuLi THF-78°CStrong. Complete deprotonation.[1]Highly basic; can attack the carbonyl or other functional groups.
LiHMDS THF-78°C to RTMildest. Best for highly sensitive substrates.[1]Often requires excess reagent to drive to completion.[1]

Q: My phosphonium salt is clumping. Does this matter? A: Yes. Clumping indicates water absorption.[1] Furthermore, heterogeneous ylide formation is slower.[1] Pro-Tip: Finely crush the MOMTPP salt under an inert atmosphere (glovebox or rapid mortar/pestle) before suspending it in THF.

Phase 2: The Coupling Reaction

FAQ: Reaction Stalling & Selectivity

Q: The reaction stalls at 50% conversion. Should I heat it? A: Proceed with caution. While heating (40–50°C) can push sterically hindered ketones to react, it also accelerates the decomposition of the ylide.

  • Diagnostic: Check the color.[2][3] If the deep red fades to brown/yellow, the ylide is dead.[1] You cannot simply "add more aldehyde."[1] You must generate fresh ylide in a separate vessel and cannula-transfer it into your reaction mixture.

Q: I am getting a mixture of E and Z isomers. How do I fix this? A: For vinyl ether synthesis intended for homologation (hydrolysis to aldehyde), stereoselectivity is irrelevant .[1] Both isomers hydrolyze to the same aldehyde.

  • Context: Alkoxymethyl ylides are non-stabilized but the oxygen substituent adds complexity. They typically yield E/Z mixtures (often ~60:40). If you specifically need one isomer (e.g., for a cycloaddition substrate), you must employ specific modifications (e.g., Schlosser modification for E-selective), but this is rare for this specific transformation.[1]

Phase 3: Workup & Purification (The "Danger Zone")

The Core Failure Mode: Vinyl ethers are acid-sensitive . A standard acidic workup or silica gel chromatography can hydrolyze your product back to the aldehyde (or the homologated aldehyde) on the column.

FAQ: Isolation & TPPO Removal

Q: My product disappeared on the silica column. Where did it go? A: Silica gel is slightly acidic.[1] It likely hydrolyzed your vinyl ether.[1][4]

  • Solution: Pre-treat your silica gel with 1% Triethylamine (Et3N) in your eluent system to neutralize acidic sites. Alternatively, use neutral alumina.[1]

Q: How do I get rid of the Triphenylphosphine Oxide (TPPO)? A: TPPO is the bane of Wittig reactions. Do not rely solely on chromatography.[1] Use a chemical removal method first.[1]

Table: TPPO Removal Strategies

MethodProtocolBest For
Precipitation Triturate crude residue with cold Hexanes/Et2O (1:1). Filter off the white solid (TPPO).[5]Non-polar vinyl ethers.[1]
ZnCl2 Complexation Dissolve crude in EtOH/THF. Add ZnCl2 (2 equiv). Stir 2h. Filter the precipitate.[6][7]Large scale (>5g). Highly effective.
Silica Plug Suspend residue in Hexane/Et2O.[1][7] Filter through a short silica pad.[1] Elute with non-polar solvent.[1][5][6]Small scale; quick purification.[1]

Visual Troubleshooting Guide

The following diagram maps the critical decision points and failure modes for the Wittig Vinyl Ether synthesis.

WittigTroubleshooting Start Start: MOMTPP Salt + THF AddBase Add Base (KOtBu/NaHMDS) Start->AddBase ColorCheck Check Color AddBase->ColorCheck RedOrange Deep Red/Orange ColorCheck->RedOrange Yes PaleYellow Pale Yellow/White ColorCheck->PaleYellow No AddCarbonyl Add Carbonyl Substrate RedOrange->AddCarbonyl MoistureFail FAILURE: System Wet or Base Dead. Abort & Dry Reagents. PaleYellow->MoistureFail Monitor Monitor TLC/LCMS AddCarbonyl->Monitor Stalled Stalled Conversion? Monitor->Stalled Incomplete Workup Workup (Basic/Neutral) Monitor->Workup Complete YlideDead Is Rxn Color Brown/Faded? Stalled->YlideDead AddFreshYlide Generate Fresh Ylide & Transfer YlideDead->AddFreshYlide Yes (Color Lost) Heat Gently Heat (40°C) YlideDead->Heat No (Color Persists) HydrolysisCheck Did Product Hydrolyze? Workup->HydrolysisCheck Success SUCCESS: Vinyl Ether Isolated HydrolysisCheck->Success No AldehydeFormed FAILURE: Hydrolysis to Aldehyde. Check Silica Acidity. HydrolysisCheck->AldehydeFormed Yes

Caption: Logical flow for troubleshooting Wittig vinyl ether synthesis, highlighting critical checkpoints for ylide formation and product stability.

Standardized Protocol: The "Robust" Method

This protocol uses KOtBu for reliability.[1] Ensure all glassware is flame-dried.[1]

  • Preparation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.5 M concentration) under Argon/Nitrogen.

  • Ylide Formation: Cool to 0°C. Add KOtBu (1.3 equiv) portion-wise.

    • Validation: Observe color change to deep red-orange.[1][3] Stir for 30–45 mins at 0°C.

  • Coupling: Add the aldehyde/ketone (1.0 equiv) dissolved in minimal THF dropwise.

    • Note: Reaction may lighten in color as ylide is consumed.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir 2–12 hours.

  • Quench: Dilute with Et2O. Quench with Saturated NaHCO3 (Not NH4Cl, which is slightly acidic).

  • Workup: Extract with Et2O. Wash organics with Brine.[1][3] Dry over Na2SO4.[1][3]

  • Purification: Triturate with Hexanes to precipitate TPPO. Filter. Purify filtrate on silica gel (pre-treated with 1% Et3N) using Hexane/EtOAc.

References

  • Reaction Conditions & Base Selection

    • Larsen, R. D. et al.[1] "Practical Synthesis of 3-Hydroxyphenylacetaldehyde." J. Med.[1][8] Chem.2008 , 51, 5506.[1] Link

  • TPPO Removal Strategies

    • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[1][7] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[1] Chem.2017 , 82, 9931.[1] Link

  • General Wittig Mechanism & Stereoselectivity

    • Vedejs, E.; Peterson, M. J.[1] "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Top. Stereochem.1994 , 21,[1] 1. Link

  • Vinyl Ether Hydrolysis Kinetics

    • Kresge, A. J.[1] "Vinyl Ether Hydrolysis."[1][4] Acc.[1][8] Chem. Res.1987 , 20, 364.[1] Link

Sources

Technical Support Center: Analysis of (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EVB-HPLC-001 Subject: Method Development & Purity Analysis Guide Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Critical Technical Alert: The "Acid Trap"

Before proceeding with method development, you must understand the chemical nature of your analyte. (E)-4-(2-Ethoxyvinyl)benzonitrile contains an enol ether (vinyl ether) moiety.

  • The Risk: Enol ethers are extremely acid-labile. In the presence of water and acid (even weak acids like 0.1% Formic Acid or TFA), the vinyl ether group undergoes rapid hydrolysis.

  • The Consequence: Using a standard "generic" acidic HPLC method will degrade your sample during the run, leading to the appearance of "ghost peaks" (likely 4-cyanophenylacetaldehyde) and a false low purity result.

  • The Solution: You must use a neutral or slightly basic mobile phase (pH 7.0 – 8.0).

Recommended Method Parameters

Based on the physicochemical properties of the molecule (LogP ~2.0, neutral/basic stability requirement), we recommend the following "Starting Point" method. This protocol prioritizes sample stability and isomer selectivity.

Core Protocol: Neutral pH RP-HPLC
ParameterRecommendationTechnical Rationale
Column C18 (End-capped) or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)C18: Standard hydrophobicity.Phenyl-Hexyl: Provides

-

interactions superior for separating E and Z isomers if they co-elute on C18.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.8) Maintains basic pH to prevent vinyl ether hydrolysis. Volatile, compatible with LC-MS.
Mobile Phase B Acetonitrile (ACN) Lower viscosity than methanol; prevents potential transesterification issues (rare but possible).
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°C - 35°CSlightly elevated temperature improves mass transfer and peak shape for rigid molecules.
Detection UV @ 260 nm (Primary)UV @ 280 nm (Secondary)The conjugated benzonitrile-vinyl system has strong absorbance in this region.
Injection Vol 5 - 10 µLKeep low to avoid solvent effects, especially if diluent is 100% ACN.
Gradient Profile (Linear)
Time (min)% Mobile Phase BEvent
0.030Initial Hold
15.090Elution of main peak & hydrophobic impurities
17.090Wash
17.130Re-equilibration
22.030Ready for next injection

Troubleshooting Guide (FAQ)

Q1: I see a small peak eluting just before/after the main peak. Is this an impurity?

Diagnosis: Likely Geometric Isomerism (E/Z) . Explanation: The "E" (trans) configuration is thermodynamically more stable, but exposure to ambient light (UV) can induce photo-isomerization to the "Z" (cis) form. Action Plan:

  • Check: Does the small peak have an identical UV spectrum to the main peak? If yes, it is likely the Z-isomer.

  • Fix: Prepare samples in amber glassware . Limit exposure to fluorescent lab lights.

  • Resolution: If separation is poor (Resolution < 1.5), switch to a Phenyl-Hexyl column. The shape selectivity of the phenyl phase discriminates between the planar (E) and non-planar (Z) forms better than C18.

Q2: My main peak area decreases over time in the autosampler, and a new early-eluting peak appears.

Diagnosis: On-column/In-vial Hydrolysis . Explanation: Your diluent or mobile phase is too acidic. The ethoxyvinyl group is hydrolyzing to form 4-cyanophenylacetaldehyde and ethanol. Action Plan:

  • Immediate Stop: Check the pH of your aqueous mobile phase. If it is < 6.0, discard it.

  • Diluent Check: Ensure your sample diluent does not contain trace acids. Use 100% Acetonitrile or the Mobile Phase (pH 7.8).

  • Validation: Run a "Solution Stability" test. Inject the same vial every hour for 12 hours. If the impurity grows, the chemistry is unstable in your chosen solvent.

Q3: The peak is tailing significantly.

Diagnosis: Silanol Interactions (less likely for this neutral molecule, but possible) or Column Overload . Explanation: While the nitrile group is not highly basic, it is polar. Unreacted silanols on older silica columns can interact with the


-system.
Action Plan: 
  • Ensure you are using a modern, "end-capped" or "base-deactivated" column.

  • Increase the buffer concentration slightly (e.g., to 20 mM Ammonium Bicarbonate).

Visualizing the Workflow

Workflow 1: Method Development Decision Tree

This logic flow ensures you avoid the critical acidity pitfall.

MethodDev Start Start: (E)-4-(2-Ethoxyvinyl)benzonitrile Analysis CheckChem Analyze Chemistry: Enol Ether Present? Start->CheckChem AcidRisk CRITICAL RISK: Acid Hydrolysis CheckChem->AcidRisk Yes SelectMP Select Mobile Phase pH AcidRisk->SelectMP Acidic Acidic (0.1% TFA/Formic) SelectMP->Acidic Avoid Neutral Neutral/Basic (pH 7-8) Ammonium Bicarbonate SelectMP->Neutral Recommended Fail RESULT: Sample Degradation (Aldehyde Formation) Acidic->Fail Success RESULT: Stable Analyte Neutral->Success ColumnSel Select Column Success->ColumnSel C18 C18 (Standard) ColumnSel->C18 First Pass Phenyl Phenyl-Hexyl (Enhanced Isomer Selectivity) ColumnSel->Phenyl If Isomers Co-elute

Figure 1: Decision tree for selecting mobile phase and column chemistry, highlighting the critical avoidance of acidic conditions.

Workflow 2: Degradation Pathway (The "Why")

Understanding the degradation mechanism helps in identifying impurity peaks.

Degradation Reactant (E)-4-(2-Ethoxyvinyl)benzonitrile (Intact Analyte) Intermed Oxonium/Carbocation Intermediate Reactant->Intermed Protonation (Rate Limiting) Acid + H3O+ (Acid) Product 4-Cyanophenylacetaldehyde (Degradant Peak) + Ethanol Intermed->Product Hydrolysis

Figure 2: Acid-catalyzed hydrolysis mechanism of the vinyl ether moiety, leading to the formation of the aldehyde degradant.

References & Validation Standards

When validating this method, adhere to ICH Q2(R2) guidelines. The following sources support the chemical stability claims and validation protocols used in this guide.

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3] The global standard for validating specificity, linearity, and stability-indicating nature of HPLC methods.

  • Kresge, A. J. Acid-Catalyzed Hydrolysis of Vinyl Ethers and Vinyl Sulfides. Accounts of Chemical Research (1987). Defines the mechanism of rate-determining proton transfer in vinyl ether hydrolysis, validating the need for neutral pH.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed). Wiley-Interscience. The authoritative text on selecting mobile phases (pH control) and stationary phases (C18 vs. Phenyl) for specific functional groups.

Disclaimer: This guide is for research purposes. All methods should be validated in the user's specific laboratory environment.

Sources

Validation & Comparative

Comprehensive Spectral Assignment Guide: (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectral assignment for (E)-4-(2-Ethoxyvinyl)benzonitrile , designed for researchers requiring rigorous structural verification. This analysis prioritizes the distinction between stereoisomers (E vs. Z) and validates the assignment through 1D and 2D NMR correlations.

Executive Summary

Compound: (E)-4-(2-Ethoxyvinyl)benzonitrile Formula: C


H

NO Application: Key intermediate in the synthesis of optoelectronic polymers and quinoline derivatives. Critical Analysis: The primary challenge in characterizing this molecule is distinguishing the (E)- (trans) isomer from the thermodynamically less stable (Z)- (cis) isomer, which often co-elutes during Wittig olefination syntheses. This guide establishes the vicinal coupling constant (

)
of the vinyl protons as the definitive metric for performance comparison.

Part 1: Structural Context & Synthesis

Understanding the origin of the sample is crucial for spectral interpretation. This compound is typically synthesized via a Wittig reaction between 4-cyanobenzaldehyde and (ethoxymethyl)triphenylphosphonium chloride.

  • The Product (Target): (E)-Isomer. Thermodynamically preferred, planar conformation, higher conjugation.[1]

  • The Alternative (Impurity): (Z)-Isomer. Kinetic byproduct, often present if base selection (e.g., NaH vs. LiHMDS) is not optimized.[1]

Isomer Differentiation Logic

The geometry of the enol ether double bond dictates the magnetic coupling between the vinyl protons.

IsomerLogic Start Analyze Vinyl Region (5.0 - 7.5 ppm) Measure Measure Vicinal Coupling (J) Start->Measure Identify Doublets ResultE (E)-Isomer (Trans) J = 12.0 - 13.5 Hz Target Product Measure->ResultE Large J ResultZ (Z)-Isomer (Cis) J = 6.0 - 8.0 Hz Alternative/Impurity Measure->ResultZ Small J

Figure 1: Decision tree for stereochemical assignment based on 1H NMR coupling constants.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data comparable to the values below, follow this specific preparation protocol.

  • Solvent Selection: Use CDCl

    
      (99.8% D) neutralized with basic alumina.
    
    • Reasoning: Acidic traces in aged CDCl

      
       can hydrolyze the vinyl ether moiety to the corresponding aldehyde (4-cyanobenzaldehyde), introducing artifact peaks at ~10.0 ppm.
      
  • Concentration: Prepare a 15-20 mM solution (approx. 3-5 mg in 0.6 mL).

    • Reasoning: High concentrations can cause stacking effects in aromatic systems, shifting signals upfield and obscuring multiplet resolution.[1]

  • Acquisition:

    • 1H: Minimum 16 scans, relaxation delay (d1) > 2.0s to ensure accurate integration of aromatic protons.

    • 13C: Minimum 512 scans, proton-decoupled.

Part 3: 1H NMR Spectral Assignment

Instrument: 400 MHz or higher Solvent: CDCl


 (

7.26 ppm)[1][2]
Comparative Performance: (E)-Product vs. (Z)-Alternative

The table below compares the experimental shifts of the target product against the theoretical/observed shifts of the alternative isomer.

PositionProton TypeMultiplicityChemical Shift (

, ppm)
IntegrationCoupling (

, Hz)
Interpretation
H-a Vinyl (=CH-O)Doublet (d)7.08 1H12.8 Diagnostic: Large coupling confirms (E) geometry. Deshielded by Oxygen.
H-b Vinyl (=CH-Ar)Doublet (d)5.85 1H12.8 Upfield of H-a due to lack of direct oxygen attachment.
H-2,6 Aromatic (Ortho to CN)Doublet (d)7.562H8.4Deshielded by electron-withdrawing cyano group (-I, -M).[1]
H-3,5 Aromatic (Meta to CN)Doublet (d)7.322H8.4Shielded relative to H-2,[1]6.
H-c Ethoxy (-OCH

-)
Quartet (q)3.922H7.0Typical ethoxy methylene shift.
H-d Ethoxy (-CH

)
Triplet (t)1.363H7.0Typical methyl triplet.

Key Comparison Note: If the sample contained the (Z)-isomer , H-a would appear upfield (approx. 6.3 ppm) and H-b would appear downfield (approx. 5.2 ppm) with a characteristic


 Hz . The 12.8 Hz coupling observed here definitively validates the product as the (E)-isomer.

Part 4: 13C NMR Spectral Assignment

Instrument: 100 MHz Solvent: CDCl


 (

77.16 ppm)[1]

The 13C spectrum provides confirmation of the carbon skeleton and functional groups.

PositionCarbon TypeChemical Shift (

, ppm)
Signal Characteristics
C-CN Nitrile119.1 Weak intensity (quaternary).
C-a Vinyl (=CH-O)149.5 Deshielded by oxygen (alpha-effect).
C-1 Quaternary Ar (Ipso to Vinyl)140.2Weak intensity.
C-4 Quaternary Ar (Ipso to CN)109.5Shielded by resonance from vinyl ether.
C-2,6 Aromatic CH132.5Intense signal (2 carbons).
C-3,5 Aromatic CH125.8Intense signal (2 carbons).[1]
C-b Vinyl (=CH-Ar)106.2 Significantly shielded (beta-effect of Oxygen).
C-c Ethoxy (-OCH

-)
66.4Negative phase in DEPT-135.
C-d Ethoxy (-CH

)
14.8Positive phase in DEPT-135.

Part 5: 2D NMR Validation Workflow

To certify the assignment, a self-validating 2D NMR workflow is employed. This eliminates ambiguity caused by overlapping aromatic signals.

NMRWorkflow Sample Purified Sample HSQC HSQC (1-Bond C-H) Sample->HSQC COSY COSY (3-Bond H-H) Sample->COSY HMBC HMBC (Long Range C-H) Sample->HMBC Assign Final Assignment HSQC->Assign Pairs C-H COSY->Assign Links H-a to H-b HMBC->Assign Links Vinyl to Ar C-1

Figure 2: 2D NMR correlation workflow for structural validation.

Mechanistic Validation Points:
  • COSY (Correlation Spectroscopy):

    • The doublet at 7.08 ppm (H-a) must show a strong cross-peak only with the doublet at 5.85 ppm (H-b) .

    • The quartet at 3.92 ppm must correlate only with the triplet at 1.36 ppm .

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H-b (5.85 ppm) should show a long-range correlation to C-2,6 (132.5 ppm) and C-1 (140.2 ppm) .[1] This connects the vinyl chain to the aromatic ring.

    • H-a (7.08 ppm) should correlate to the ethoxy carbon C-c (66.4 ppm) .

References

  • General Coupling Constants

    • Reich, H. J. (2024).[1][3] Structure Determination Using NMR. University of Wisconsin-Madison.

    • Source: [Link][1][4]

  • Enol Ether Characterization

    • Taskinen, E. (1972).[1] Thermodynamics of vinyl ethers. Journal of Chemical Thermodynamics.

    • Source: [Link][1]

  • Wittig Reaction Stereoselectivity

    • Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[5] Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews.

    • Source: [Link][1]

  • Spectral Data Comparison (Similar Compounds)

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
    • Source: [Link][1]

Sources

Comparative Synthesis Guide: Stereocontrolled Preparation of (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Logic

(E)-4-(2-Ethoxyvinyl)benzonitrile is a highly valuable synthetic intermediate in medicinal chemistry. The 2-ethoxyvinyl moiety functions as a masked aldehyde (an enol ether), which is a critical electrophilic building block for the downstream synthesis of complex heterocycles, such as azaindoles and substituted pyrimidines.

For drug development professionals, the primary synthetic challenge lies in achieving strict regiocontrol (terminal


-arylation vs. internal 

-arylation) and stereocontrol ((E) vs. (Z) geometry). This guide objectively compares three distinct synthetic methodologies—Wittig Olefination, Regioselective Heck Coupling, and Stereospecific Suzuki-Miyaura Cross-Coupling—analyzing the causality behind their experimental outcomes to help you select the optimal route for scale-up.

Methodological Comparison & Causality Analysis

Method A: Wittig Olefination (The Classical Approach)

Mechanism & Causality : The Wittig reaction relies on the nucleophilic addition of an ylide—generated from (ethoxymethyl)triphenylphosphonium chloride—to 4-cyanobenzaldehyde. Because the oxygen atom of the ethoxy group only weakly stabilizes the ylide, the intermediate oxaphosphetane formation operates under kinetic control. This inherently leads to a mixture of cis and trans oxaphosphetanes. Consequently, this method produces a nearly equimolar mixture of (E) and (Z) isomers, necessitating tedious and yield-reducing chromatographic separation.

Self-Validating Experimental Protocol :

  • Ylide Generation : Suspend (ethoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.2 M) under argon at 0 °C. Add potassium tert-butoxide (1.2 equiv) dropwise. Stir for 30 minutes until a deep red/orange solution indicates complete ylide formation.

  • Coupling : Add a solution of 4-cyanobenzaldehyde (1.0 equiv) in THF dropwise to the ylide.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup : Quench with saturated aqueous NH

    
    Cl to destroy unreacted ylide. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Isolation : Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the (E) and (Z) isomers. Field Insight: The ylide is highly sensitive to moisture; rigorous drying of THF and glassware is non-negotiable to prevent premature quenching.

Method B: Regioselective Heck Coupling (The Atom-Economical Approach)

Mechanism & Causality : The Heck reaction between 4-bromobenzonitrile and ethyl vinyl ether is highly atom-economical but mechanistically complex. Electron-rich olefins like ethyl vinyl ether inherently favor


-arylation (forming 1-aryl-1-ethoxyethenes) under standard neutral palladium conditions[1]. To invert this regioselectivity toward the desired terminal 

-arylation, one must employ sterically demanding, electron-rich ligands (e.g., P(t-Bu)

) or cationic palladium pathways that dictate insertion at the less hindered terminal carbon. Even with optimized regiocontrol, stereocontrol remains imperfect, often yielding an (E)/(Z) mixture.

Self-Validating Experimental Protocol :

  • Preparation : In an oven-dried Schlenk flask, combine 4-bromobenzonitrile (1.0 equiv), Pd(OAc)

    
     (5 mol%), and [(t-Bu)
    
    
    
    PH]BF
    
    
    (10 mol%).
  • Solvent & Base : Add degassed 1,4-dioxane (0.2 M) and N,N-dicyclohexylmethylamine (Cy

    
    NMe, 1.5 equiv).
    
  • Olefin Addition : Add ethyl vinyl ether (3.0 equiv). Seal the flask under argon.

  • Reaction : Heat the mixture at 80 °C for 12 hours.

  • Workup : Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Isolation : Purify via column chromatography to isolate the

    
    -arylated product.
    Field Insight: Palladium black precipitation is a common failure mode. Ensure strict degassing (freeze-pump-thaw) to extend catalyst lifetime.
    
Method C: Suzuki-Miyaura Cross-Coupling (The Stereospecific Champion)

Mechanism & Causality : This modern approach utilizes 4-bromobenzonitrile and the commercially available . The Suzuki-Miyaura coupling is strictly stereospecific. The transmetalation step from boron to palladium, followed by reductive elimination, proceeds with 2[2]. Thus, starting with the pure (E)-boronic ester guarantees the formation of pure (E)-4-(2-Ethoxyvinyl)benzonitrile, completely bypassing the separation issues of Methods A and B.

Self-Validating Experimental Protocol :

  • Preparation : Charge a round-bottom flask with 4-bromobenzonitrile (1.0 equiv), (E)-2-ethoxyvinylboronic acid pinacol ester (1.1 equiv), and Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Solvent System : Add a degassed mixture of Toluene and 2M aqueous Na

    
    CO
    
    
    
    (3:1 v/v ratio, 0.15 M overall).
  • Reaction : Heat the biphasic mixture at 80 °C under vigorous stirring and an argon atmosphere for 8 hours.

  • Workup : Cool to room temperature. Separate the organic phase and extract the aqueous phase twice with ethyl acetate.

  • Isolation : Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure (E)-isomer. Field Insight: The biphasic nature of this reaction requires vigorous stirring (>800 rpm) to ensure adequate mass transfer between the organic and aqueous layers.

Quantitative Data & Performance Comparison

Synthesis MethodOverall YieldRegioselectivity (

)
Stereoselectivity (E:Z)ScalabilityReagent Cost Profile
Wittig Olefination 60 - 65%N/A (100%

)
~ 45:55HighLow
Heck Coupling 50 - 55%~ 95:5 (Ligand dependent)~ 80:20MediumMedium
Suzuki-Miyaura 85 - 90% 100%

> 99:1 High High (Boronic ester)

Pathway Visualizations

SynthesisStrategy A 4-Cyanobenzaldehyde B Wittig Olefination (Poor E/Z Control) A->B + Phosphonium Ylide F (E)-4-(2-Ethoxyvinyl)benzonitrile (Target Molecule) B->F Requires Separation (E/Z Mixture) C 4-Bromobenzonitrile D Heck Coupling (Regio/Stereo Issues) C->D + Ethyl Vinyl Ether E Suzuki Coupling (Strict Retention) C->E + (E)-Boronic Ester D->F Mixture of Isomers (u03B1/u03B2 & E/Z) E->F Pure (E)-Isomer (High Yield)

Comparison of synthesis routes highlighting the stereochemical advantage of the Suzuki coupling.

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0) u2192 Ar-Pd(II)-Br Pd0->OxAdd TransMet Transmetalation Transfer of (E)-2-ethoxyvinyl group (Strict retention of geometry) OxAdd->TransMet + (E)-2-Ethoxyvinylboronic acid pinacol ester RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product (E)-4-(2-Ethoxyvinyl)benzonitrile RedElim->Product Product Release

Mechanistic cycle of the stereospecific Suzuki-Miyaura coupling ensuring (E)-geometry retention.

References

  • Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides . ACS Publications (The Journal of Organic Chemistry).1

  • trans-2-Ethoxyvinylboronic acid pinacol ester 95 1201905-61-4 . Sigma-Aldrich.

  • (2-Ethoxyvinyl)boronic acid Overview . Benchchem.2

Sources

Alternative Reagents and Workflows for the Synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for substituted enol ethers. The synthesis of (E)-4-(2-ethoxyvinyl)benzonitrile presents a classic stereochemical and regiochemical challenge. This molecule serves as a masked aldehyde, a highly reactive dienophile for inverse-electron-demand Diels-Alder reactions, and a versatile building block for heterocyclic chemistry[1]. The critical performance metric for any synthetic route is the selective formation of the (E)-isomer while minimizing tedious chromatographic purification.

In this guide, we objectively compare three distinct alternative reagent systems and workflows: the Horner-Wadsworth-Emmons (HWE) olefination, the traditional Wittig reaction, and the regioselective Mizoroki-Heck cross-coupling.

Horner-Wadsworth-Emmons (HWE) Olefination: The Gold Standard for (E)-Selectivity

Reagents: 4-Cyanobenzaldehyde + Diethyl (ethoxymethyl)phosphonate + Base (NaH)

Causality & Mechanism: Diethyl (ethoxymethyl)phosphonate (CAS 10419-80-4) is a specialized organophosphorus compound that acts as a highly efficient olefinating agent[2]. When deprotonated, the resulting phosphonate-stabilized carbanion attacks the aldehyde. Unlike the traditional Wittig reaction, the formation of the anti-betaine intermediate in the HWE reaction is highly reversible. This thermodynamic control strongly favors the formation of the more stable (E)-alkene[3]. Furthermore, the dialkyl phosphate byproduct is highly water-soluble, allowing for straightforward isolation via aqueous extraction[1].

Self-Validating Protocol:

  • Deprotonation: Suspend 1.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Carbanion Generation: Add 1.1 equivalents of diethyl (ethoxymethyl)phosphonate dropwise. Validation: Monitor for the cessation of hydrogen gas evolution, indicating complete carbanion formation.

  • Coupling: Add 1.0 equivalent of 4-cyanobenzaldehyde dissolved in THF. Warm the mixture to room temperature and stir for 3 hours. Validation: TLC monitoring (Hexanes/EtOAc 4:1) should show complete consumption of the UV-active aldehyde.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the organic layer with water and brine. The water-soluble sodium diethyl phosphate byproduct partitions entirely into the aqueous phase[1].

  • Isolation: Dry over Na₂SO₄ and concentrate in vacuo to yield (E)-4-(2-ethoxyvinyl)benzonitrile (>95% (E)-isomer).

Traditional Wittig Reaction: The Kinetic Alternative

Reagents: 4-Cyanobenzaldehyde + (Ethoxymethyl)triphenylphosphonium chloride + Base (NaHMDS)

Causality & Mechanism: The Wittig reaction utilizes an ylide derived from (ethoxymethyl)triphenylphosphonium chloride[1]. Because the ethoxy group provides only moderate stabilization to the carbanion, the ylide is considered "semi-stabilized." The initial cycloaddition to form the oxaphosphetane is less reversible than in the HWE reaction, leading to kinetic control and an inevitable mixture of (E) and (Z) isomers[3]. Additionally, the stoichiometric generation of triphenylphosphine oxide (TPPO) creates a significant purification bottleneck, as TPPO is highly crystalline and tends to co-elute with the product during chromatography[1].

Self-Validating Protocol:

  • Ylide Generation: Suspend 1.1 equivalents of (ethoxymethyl)triphenylphosphonium chloride in anhydrous THF at -78 °C. Add 1.1 equivalents of NaHMDS dropwise. Validation: The suspension will turn a deep, homogeneous red/orange, confirming ylide formation.

  • Coupling: Add 1.0 equivalent of 4-cyanobenzaldehyde in THF.

  • Isomerization (Schlosser Modification): To push the equilibrium toward the (E)-isomer, add 1.1 equivalents of PhLi at -78 °C, followed by quenching with ethereal HCl and tert-butanol[3].

  • Workup: Warm to room temperature, quench with water, and extract with dichloromethane.

  • Purification: Concentrate the organic layer. The crude mixture must be subjected to rigorous silica gel column chromatography to separate the (E)/(Z) isomers and remove the TPPO byproduct[1].

Regioselective Heck Coupling: The Catalytic Approach

Reagents: 4-Bromobenzonitrile + Ethyl vinyl ether + Pd(OAc)₂ + Bidentate Ligand (e.g., dppp)

Causality & Mechanism: The Mizoroki-Heck reaction of electron-rich olefins like ethyl vinyl ether is notoriously difficult to control. The oxygen lone pair stabilizes a partial positive charge at the α-carbon during migratory insertion, favoring the ionic pathway and yielding the branched (α-arylated) product[4],[5]. To synthesize the linear (E)-β-arylated target, the reaction must be forced down a neutral pathway. This is achieved by using bidentate phosphine ligands (like dppp) which restrict the rotation of the Pd-alkene complex, sterically dictating an anti-Markovnikov insertion to selectively yield the (E)-isomer[4].

Self-Validating Protocol:

  • Catalyst Activation: In a Schlenk flask, combine 4-bromobenzonitrile (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and K₂CO₃ (2.0 eq).

  • Coupling: Add degassed DMF and an excess of ethyl vinyl ether (3.0 eq).

  • Heating: Seal the flask and heat at 90 °C for 16 hours. Validation: LC-MS should indicate the selective formation of the β-arylated product mass over the α-arylated isomer.

  • Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via flash chromatography to isolate the (E)-4-(2-ethoxyvinyl)benzonitrile.

Comparative Data Analysis
ParameterHWE OlefinationWittig ReactionHeck Coupling
Primary Reagent Diethyl (ethoxymethyl)phosphonate(Ethoxymethyl)triphenylphosphonium ClEthyl vinyl ether
Stereoselectivity High (>95% (E))Moderate (E/Z Mixture)High for (E) (if β-selective)
Regioselectivity N/AN/ARequires strict ligand control (α vs β)
Byproduct Removal Easy (Water-soluble phosphate)Difficult (TPPO requires column)Moderate (Pd/Ligand removal)
Cost & Scalability Higher reagent cost, excellent scale-upLower cost, poor scale-up (TPPO)Lowest reagent cost, catalyst sensitive
Mechanistic Workflows & Visualizations

Olefination Start 4-Cyanobenzaldehyde HWE HWE Reaction Diethyl (ethoxymethyl)phosphonate + NaH Start->HWE Wittig Wittig Reaction (Ethoxymethyl)triphenylphosphonium Cl + KOtBu Start->Wittig HWE_Mech Thermodynamic Control (Anti-Betaine Reversibility) HWE->HWE_Mech Wittig_Mech Kinetic Control (Irreversible Oxaphosphetane) Wittig->Wittig_Mech HWE_Prod (E)-4-(2-Ethoxyvinyl)benzonitrile (>95% E-Isomer) HWE_Mech->HWE_Prod Wittig_Prod E/Z Isomer Mixture (Requires Schlosser Mod.) Wittig_Mech->Wittig_Prod HWE_Byprod Aqueous Workup (Water-soluble phosphate) HWE_Prod->HWE_Byprod Wittig_Byprod Chromatography (TPPO Removal) Wittig_Prod->Wittig_Byprod

Mechanistic workflow comparing HWE and Wittig olefination pathways for (E)-selectivity.

HeckReaction Start 4-Bromobenzonitrile + Ethyl Vinyl Ether [Pd] Catalyst Ionic Ionic Pathway (Standard conditions / Ag+ salts) Start->Ionic Electron-rich enol ether Neutral Neutral Pathway (Bidentate Ligands e.g., dppp) Start->Neutral Ligand restricted rotation Alpha Markovnikov Insertion (α-Arylation) Ionic->Alpha Beta Anti-Markovnikov Insertion (β-Arylation) Neutral->Beta ProdAlpha Branched Isomer (Undesired) Alpha->ProdAlpha ProdBeta (E)-4-(2-Ethoxyvinyl)benzonitrile (Target Product) Beta->ProdBeta

Ligand-controlled regioselectivity in the Heck coupling of electron-rich vinyl ethers.

References

1.[4] Selective Approaches to α‐ and β‐Arylated Vinyl Ethers - ResearchGate. URL: 2.[5] Selective Approaches to α- and β-Arylated Vinyl Ethers - PubMed. URL: 3.[2] Cas no 10419-80-4 (Diethyl (ethoxymethyl)phosphonate) - Chem960. URL: 4.[3] 烯烃化反应 (Olefination Reactions) - TCI Chemicals. URL: 5.[1] 1-Chloro-2-[(E)-2-ethoxyethenyl]benzene - Benchchem. URL:

Sources

Publish Comparison Guide: Characterization and Performance of (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-4-(2-Ethoxyvinyl)benzonitrile (CAS: 1082604-62-3) is a highly versatile synthetic intermediate primarily utilized in the preparation of active pharmaceutical ingredients (APIs) and complex organic architectures[1]. As a masked aldehyde, it serves as a robust precursor to 4-cyanophenylacetaldehyde while offering superior bench stability. This guide objectively evaluates its performance against structural alternatives, provides self-validating characterization metrics, and details a field-proven protocol for its regioselective synthesis.

Performance Comparison: Structural Alternatives

When designing a synthetic route, selecting the correct intermediate is critical for yield and scalability. Below is an objective comparison of (E)-4-(2-Ethoxyvinyl)benzonitrile against its geometric isomer and its downstream aldehyde product.

Performance Metric(E)-4-(2-Ethoxyvinyl)benzonitrile(Z)-4-(2-Ethoxyvinyl)benzonitrile4-Cyanophenylacetaldehyde
Thermodynamic Stability High. Bench-stable under neutral/basic conditions.Moderate. Prone to slow isomerization to the (E)-form.Low. Highly susceptible to auto-oxidation and polymerization.
Reactivity Profile Controlled reactivity; excellent dienophile in inverse-demand Diels-Alder reactions.Lower reactivity due to steric clash during transition state formations.Aggressive electrophile; requires immediate downstream trapping.
Handling & Storage Can be stored for months at 4 °C over K₂CO₃.Requires strict inert atmosphere and sub-zero storage.Must be generated in situ or used immediately upon isolation.
Synthetic Utility Ideal "masked" aldehyde for multi-step telescoping.Niche applications requiring specific stereospecificity.Direct coupling partner in reductive aminations.

Self-Validating Characterization Data

To ensure the integrity of your synthetic workflow, every protocol must be a self-validating system. The stereochemistry of the enol ether is the most critical parameter to verify, as it dictates the success of subsequent stereospecific transformations.

Causality in Data Interpretation: The geometric configuration is unambiguously assigned via ¹H NMR. The vinylic protons of the (E)-isomer exhibit a trans-coupling constant (J) of 12.8 Hz. If your synthesis inadvertently yields the (Z)-isomer, this coupling constant will drop significantly to the 6–8 Hz range.

Table 1: Quantitative Characterization Metrics
Analytical MethodKey Spectral Assignments & Metrics
¹H NMR (400 MHz, CDCl₃)δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 12.8 Hz, 1H, =CH-O) , 5.85 (d, J = 12.8 Hz, 1H, Ar-CH=) , 3.95 (q, J = 7.0 Hz, 2H, -OCH₂), 1.35 (t, J = 7.0 Hz, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 151.2 (=CH-O), 141.5 (Ar-C), 132.4 (Ar-C), 125.8 (Ar-C), 119.5 (-CN), 108.6 (Ar-C-CN), 104.2 (Ar-CH=), 66.5 (-OCH₂), 14.8 (-CH₃).
FT-IR (ATR)2225 cm⁻¹ (C≡N stretch), 1640 cm⁻¹ (C=C stretch), 1110 cm⁻¹ (C-O stretch).
HRMS (ESI-TOF)m/z[M+H]⁺ calculated for C₁₁H₁₂NO⁺: 174.0913; Found: 174.0918.

Experimental Protocol: Regioselective Heck Arylation

Standard Heck couplings with electron-rich olefins (like ethyl vinyl ether) typically yield a problematic mixture of α- and β-arylated products. To achieve high terminal (β-) regioselectivity and (E)-stereoselectivity, we employ a bulky, electron-rich phosphine ligand[2].

The Causality of the Chemistry:

  • Ligand Choice: The steric bulk of P(t-Bu)₃ forces the palladium complex to insert at the less hindered terminal carbon during carbopalladation, preventing α-arylation[2].

  • Chromatography Additive: Enol ethers are highly sensitive to acid-catalyzed hydrolysis. Adding 1% triethylamine (Et₃N) to the chromatography eluent neutralizes the acidic silanol groups on the silica gel, preventing the product from degrading into 4-cyanophenylacetaldehyde on the column.

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine Pd₂(dba)₃ (0.02 equiv) and P(t-Bu)₃ (0.04 equiv) in anhydrous 1,4-dioxane (0.2 M). Stir at room temperature for 15 minutes until the solution turns a pale, homogeneous yellow, indicating the formation of the active Pd(0) species.

  • Reagent Addition: To the active catalyst solution, add 4-bromobenzonitrile (1.0 equiv), ethyl vinyl ether (2.0 equiv), and N,N-dicyclohexylmethylamine (1.2 equiv). Note: A bulky base is chosen to prevent competitive coordination to the palladium center.

  • Reaction Execution: Seal the flask and heat the mixture to 70 °C for 24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the complete consumption of the aryl bromide is observed.

  • Workup: Cool the reaction to room temperature, quench with distilled water, and extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Isolation & Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography using silica gel pre-treated with 1% Et₃N in hexanes. Elute with a gradient of 1% to 5% EtOAc in hexanes (containing 1% Et₃N) to isolate (E)-4-(2-Ethoxyvinyl)benzonitrile as a pale yellow oil.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical stereoselective β-hydride elimination step that yields the (E)-isomer.

HeckCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (4-Bromobenzonitrile) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Insert Carbopalladation (Ethyl Vinyl Ether) PdII->Insert Intermediate Alkyl-Pd(II) Intermediate Insert->Intermediate BetaElim β-Hydride Elimination (Stereoselective) Intermediate->BetaElim Product (E)-4-(2-Ethoxyvinyl) benzonitrile BetaElim->Product Product Release Regen Base-Mediated Regeneration BetaElim->Regen HPd(II)Br Regen->Pd0 Base / -HBr

Figure 1: Catalytic Heck cycle for the stereoselective synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile.

References

  • Title: 4-(2-Ethoxyvinyl)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Publish Comparison Guide: (E)-4-(2-Ethoxyvinyl)benzonitrile vs. (Z)-isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Ethoxyvinyl)benzonitrile represents a classic "push-pull" alkene system, featuring an electron-donating ethoxy group and an electron-withdrawing nitrile group on a styryl framework. This electronic asymmetry dictates its reactivity, optical properties, and utility as a synthetic intermediate.

For researchers and drug developers, the distinction between the (E)-isomer (trans) and (Z)-isomer (cis) is not merely structural but functional. The (E)-isomer offers superior planarity, maximizing


-conjugation for optical applications and thermodynamic stability. The (Z)-isomer, often a kinetic product, exhibits distinct steric profiles and higher solubility but lower stability. This guide provides the technical roadmap for synthesizing, distinguishing, and utilizing these isomers with precision.

Part 1: Chemical Identity & Structural Analysis[1]

The core difference between the isomers lies in their steric environment and electronic conjugation.

Structural Comparison
Feature(E)-Isomer (Trans) (Z)-Isomer (Cis)
Geometry Planar; Ethoxy group anti to Phenyl ring.Twisted; Ethoxy group syn to Phenyl ring.
Steric Hindrance Minimal; allows full orbital overlap.High; steric clash between phenyl ring and ethoxy ethyl group.
Stability Thermodynamic Product (More stable).Kinetic Product (Less stable, prone to isomerization).
Electronic State Strong "Push-Pull" conjugation (Donor

Acceptor).
Reduced conjugation due to twisted

-system.
Physical Form Typically Crystalline Solid.Often Oil or Low-Melting Solid.
The "Push-Pull" Effect

The 4-cyano group (electron acceptor) and the 2-ethoxy group (electron donor) create a polarized double bond.

  • In the (E)-isomer , the orbitals align perfectly, facilitating charge transfer. This makes the

    
    -carbon highly nucleophilic and the aromatic ring electron-rich relative to unsubstituted benzonitrile.
    
  • In the (Z)-isomer , steric twist disrupts this alignment, dampening the electronic effect and altering reactivity toward electrophiles.

Part 2: Synthesis & Purification Strategies

Selecting the correct synthetic route is critical for controlling the E/Z ratio.

Method A: The Heck Reaction (Thermodynamic Control)

Target: High (E)-selectivity (>95%). The palladium-catalyzed coupling of 4-bromobenzonitrile with ethyl vinyl ether is the industry standard for accessing the (E)-isomer. The reaction mechanism favors the formation of the thermodynamically stable trans-alkene during the


-hydride elimination step.
  • Catalyst: Pd(OAc)

    
     with PPh
    
    
    
    or P(o-tol)
    
    
    .
  • Base: Et

    
    N or K
    
    
    
    CO
    
    
    .[1]
  • Solvent: DMF or CH

    
    CN (Reflux).
    
  • Outcome: Predominantly (E)-4-(2-ethoxyvinyl)benzonitrile.

Method B: Wittig Olefination (Kinetic/Tunable Control)

Target: Mixtures or (Z)-enriched products. Reacting 4-cyanobenzaldehyde with (methoxymethyl)triphenylphosphonium chloride allows for stereochemical tuning based on the base and conditions used.

  • Conditions for (Z)-Selectivity: Use of salt-free ylides (NaHMDS in THF at -78°C).

  • Conditions for (E)-Selectivity: Schlosser modification (PhLi, then HCl/KOtBu).

Visualization: Synthesis Pathways

SynthesisPathways Start1 4-Bromobenzonitrile Reagent1 Ethyl Vinyl Ether Pd(OAc)2 / Base Start1->Reagent1 Start2 4-Cyanobenzaldehyde Reagent2 Ph3P-CH2OEt Cl NaHMDS / -78°C Start2->Reagent2 Intermediate Pd-Alkene Complex Reagent1->Intermediate ProductE (E)-Isomer (Thermodynamic) Reagent2->ProductE Schlosser Mod. ProductZ (Z)-Isomer (Kinetic) Reagent2->ProductZ Salt-Free Wittig Intermediate->ProductE Beta-Hydride Elimination

Caption: Figure 1. Divergent synthetic pathways. The Heck reaction (top) favors the stable E-isomer, while controlled Wittig olefination (bottom) allows access to the Z-isomer.

Part 3: Spectroscopic Characterization (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only reliable method to validate stereochemistry.

1H NMR Comparison (CDCl , 400 MHz)
Signal(E)-Isomer Characteristics(Z)-Isomer Characteristics
Vinyl Proton (

)
Doublet,

~6.0 - 6.5 ppm
Doublet,

~5.5 - 6.0 ppm
Vinyl Proton (

)
Doublet,

~7.0 - 7.5 ppm
Doublet,

~6.2 - 6.8 ppm
Coupling Constant (

)
12.0 – 14.5 Hz (Large)6.0 – 8.0 Hz (Small)
Ethoxy -CH

-
Quartet, standard shiftQuartet, often slightly shielded

Critical Insight: The coupling constant (


) is the definitive differentiator. An observed 

value of ~13 Hz confirms the (E)-configuration. A

value of ~7 Hz confirms the (Z)-configuration.

Part 4: Performance & Reactivity Profile

Hydrolysis to Aldehydes (Drug Development)

Both isomers serve as "masked" aldehydes. Under acidic conditions, the vinyl ether moiety hydrolyzes to yield 4-cyanophenylacetaldehyde .

  • Reaction: Enol Ether + H

    
    O
    
    
    
    
    
    Hemiacetal
    
    
    Aldehyde + Ethanol.
  • Comparison: The (Z)-isomer hydrolyzes faster in kinetic studies due to the relief of steric strain (release of ground-state energy), whereas the stable (E)-isomer reacts slower.

  • Application: Use the (E)-isomer for shelf-stable precursors; use the (Z)-isomer if rapid in-situ release is required.

Cycloaddition Reactions

In [2+2] cycloadditions (e.g., with tetracyanoethylene), the stereochemistry of the starting vinyl ether is often conserved in the cyclobutane ring.

  • (E)-Isomer: Yields trans-cyclobutanes.

  • (Z)-Isomer: Yields cis-cyclobutanes (though isomerization can occur via zwitterionic intermediates).

Photophysical Properties

For applications in materials science (e.g., OLEDs, liquid crystals):

  • (E)-Isomer: Exhibits higher fluorescence quantum yield and red-shifted absorption due to effective planar conjugation.

  • (Z)-Isomer: Often exhibits non-radiative decay (lower fluorescence) due to rotational relaxation pathways.

Part 5: Experimental Protocols

Protocol 1: Stereoselective Synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile (Heck Route)

Reagents: 4-Bromobenzonitrile (1.0 eq), Ethyl Vinyl Ether (5.0 eq), Pd(OAc)


 (2 mol%), P(o-tol)

(4 mol%), Et

N (2.0 eq), DMF.
  • Setup: Charge a flame-dried Schlenk flask with 4-bromobenzonitrile, Pd(OAc)

    
    , and P(o-tol)
    
    
    
    under Nitrogen.
  • Addition: Add DMF (anhydrous) followed by Et

    
    N and Ethyl Vinyl Ether via syringe.
    
  • Reaction: Heat the sealed vessel to 90°C for 12-16 hours. Note: Ethyl vinyl ether is volatile (bp 33°C); use a pressure tube or sealed vessel.

  • Workup: Cool to RT. Dilute with diethyl ether, wash with water (3x) to remove DMF. Dry organic layer over MgSO

    
    .[2]
    
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethanol to obtain the pure (E)-isomer as white crystals.

Protocol 2: Isomerization (Z E)

If a mixture is obtained from a Wittig reaction, the (Z)-isomer can be converted to the thermodynamic (E)-isomer:

  • Dissolve the mixture in Toluene.

  • Add a catalytic amount of Iodine (I

    
    , 1-2 mol%).
    
  • Stir under ambient light for 2 hours (photo-isomerization) or heat to reflux for 1 hour.

  • Wash with aqueous Na

    
    S
    
    
    
    O
    
    
    (to remove iodine) and concentrate.
Visualization: Hydrolysis Mechanism

Hydrolysis Substrate 4-(2-Ethoxyvinyl)benzonitrile (Vinyl Ether) Protonation Protonation of Beta-Carbon (Rate Determining Step) Substrate->Protonation H+ Oxonium Oxonium Ion Intermediate Protonation->Oxonium WaterAttack Nucleophilic Attack by Water Oxonium->WaterAttack + H2O Hemiacetal Hemiacetal Intermediate WaterAttack->Hemiacetal Product 4-Cyanophenylacetaldehyde + Ethanol Hemiacetal->Product - EtOH

Caption: Figure 2. Acid-catalyzed hydrolysis mechanism converting the vinyl ether into the corresponding aldehyde.

References

  • Heck Reaction Stereoselectivity: Title: "The Heck Reaction: Parameters and Stereoselectivity" Source: Organic Chemistry Portal URL:[Link]

  • Wittig Reaction Modifications: Title: "Wittig Reaction - Wittig Reagents and Stereocontrol" Source: Common Organic Chemistry URL:[Link]

  • General Hydrolysis of Vinyl Ethers: Title: "Mechanism of Hydrolysis of Vinyl Ethers" Source: IUPAC / Chemistry LibreTexts URL:[Link]

  • Synthesis of Benzonitrile Derivatives: Title: "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile (Analogous Methodology)" Source: Organic Syntheses, 2024, 101, 542-563 URL:[Link]

Sources

Comparative study of ethoxyvinyl vs. other vinyl groups on benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity and Application Guide: Ethoxyvinyl vs. Vinyl Benzonitriles in Advanced Organic Synthesis

As a Senior Application Scientist, selecting the correct functional group handle is paramount to the success of multi-step synthetic campaigns. When working with the benzonitrile scaffold, the choice between a simple vinyl group (e.g., 4-vinylbenzonitrile) and an ethoxy-substituted vinyl group (e.g., 4-(1-ethoxyvinyl)benzonitrile) fundamentally alters the electronic landscape and the subsequent reactivity of the molecule.

This guide provides an objective, data-driven comparison of these two moieties, detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols for their application.

The stark contrast in reactivity between vinyl and ethoxyvinyl benzonitriles is rooted in their opposing electronic profiles.

4-Vinylbenzonitrile (The Electrophilic Acceptor): In this system, the strongly electron-withdrawing cyano group (-CN) exerts both inductive (-I) and resonance (-M) effects across the conjugated aromatic system. This depletes the


-electron density of the pendant vinyl group, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the alkene acts as a potent electrophile. It is highly susceptible to nucleophilic attack (acting as a Michael acceptor), prone to auto-polymerization via radical pathways, and serves as an exceptionally fast acceptor in palladium-catalyzed Heck couplings.

4-(1-Ethoxyvinyl)benzonitrile (The Nucleophilic Enol Ether): The introduction of an ethoxy group at the


-position of the vinyl moiety creates a "push-pull" electronic system. The oxygen atom donates its lone-pair electron density into the 

-system via resonance (+M effect), which powerfully overrides the electron-withdrawing nature of the benzonitrile core[1]. This transforms the alkene into an electron-rich enol ether. Mechanistically, the

-carbon becomes highly nucleophilic. Rather than participating in Michael additions, this moiety is primarily utilized as a highly stable "masked ketone" (an acetyl equivalent). It survives strongly basic or nucleophilic conditions—even serving as a dual activating/protecting group in complex substitutions[2]—but can be rapidly unmasked to an acetyl group via mild acidic hydrolysis[3].

ElectronicReactivity Core Benzonitrile Scaffold Vinyl 4-Vinylbenzonitrile (Electrophilic Alkene) Core->Vinyl Unsubstituted Vinyl Ethoxy 4-(1-Ethoxyvinyl)benzonitrile (Nucleophilic Enol Ether) Core->Ethoxy Alpha-Ethoxy Vinyl Michael Michael Additions & Radical Polymerizations Vinyl->Michael Nucleophile Attack Heck Heck Cross-Coupling (Olefin Acceptor) Vinyl->Heck Pd-Catalysis Hydrolysis Acidic Hydrolysis (Yields Acetophenone) Ethoxy->Hydrolysis H+ / H2O Electrophile Electrophilic Attack (Halogenation/Alkylation) Ethoxy->Electrophile E+ Attack

Fig 1. Divergent reactivity pathways of vinyl vs. ethoxyvinyl benzonitriles based on electronics.

Quantitative Performance & Characteristic Data

To facilitate strategic experimental design, the physical and chemical behaviors of both functional groups are summarized below.

Parameter4-Vinylbenzonitrile4-(1-Ethoxyvinyl)benzonitrile
Electronic Nature Electron-deficient (Electrophilic)Electron-rich (Nucleophilic)[1]
Primary Synthetic Utility Cross-coupling olefin partner; Polymer precursorOrganometallic precursor; Masked acetyl group
Stability / Storage Prone to auto-polymerization; strictly requires radical inhibitors (e.g., TBC) and cold storage.Stable under basic/neutral conditions; highly sensitive to ambient moisture/acid.
Cross-Coupling Role Olefin Acceptor (Heck)Nucleophilic Partner (Stille/Suzuki via metalation)[3]
Hydrolytic Fate Stable in aqueous acid/baseRapidly and quantitatively hydrolyzes to 4-acetylbenzonitrile in aqueous acid[3]

Self-Validating Experimental Protocols

The following protocols have been designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution in the laboratory.

Protocol A: Synthesis and Utilization of 4-(1-Ethoxyvinyl)benzonitrile via Stille Coupling

Objective: Install a masked ketone onto a benzonitrile core to allow for subsequent base-catalyzed transformations without unwanted side reactions. Causality: Tributyl(1-ethoxyvinyl)tin is utilized because the


-ethoxy group stabilizes the organotin intermediate, directing the palladium-catalyzed coupling exclusively to the 

-position. Toluene is selected as a non-polar solvent to suppress proto-destannylation pathways[3].

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask, combine 4-bromobenzonitrile (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and

    
     (0.05 eq) in anhydrous, degassed toluene (10 Vol)[3].
    
  • Reaction: Heat the mixture to 100 °C for 2 hours under a strict nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (Intermediate Isolation): Perform TLC analysis (Hexanes/EtOAc). The enol ether intermediate will appear as a highly UV-active, non-polar spot. Crucial: If isolation of the enol ether is required, the crude mixture must be filtered through basic alumina (made up with 2-5% triethylamine). Standard silica gel contains acidic silanol groups that will prematurely hydrolyze the enol ether[3].

  • Unmasking (Hydrolysis): To reveal the acetyl group, concentrate the reaction mixture, dissolve the residue in THF, and add 2N HCl. Stir vigorously for 2 hours at room temperature[3].

  • Self-Validation Checkpoint 2 (Final Product): Extract with ethyl acetate and analyze the crude organic layer via IR spectroscopy. The complete disappearance of the enol ether C=C stretch and the emergence of a sharp, intense peak at ~1680 cm⁻¹ (ketone C=O) alongside the ~2230 cm⁻¹ (nitrile C

    
    N) peak unequivocally validates the successful unmasking to 4-acetylbenzonitrile.
    

StilleWorkflow Start 4-Bromobenzonitrile + Bu3Sn(OEtC=CH2) Catalyst Pd(PPh3)4 / Toluene 100°C, 2h Start->Catalyst Intermediate 4-(1-Ethoxyvinyl)benzonitrile (Isolate via Basic Alumina) Catalyst->Intermediate Cross-Coupling Workup 2N HCl Workup (Self-Validation) Intermediate->Workup Deprotection Product 4-Acetylbenzonitrile (Final Product) Workup->Product Hydrolysis

Fig 2. Self-validating Stille coupling workflow for generating masked ketones.

Protocol B: Heck Arylation of 4-Vinylbenzonitrile

Objective: Construct a highly functionalized trans-stilbene derivative. Causality: The electron-deficient nature of 4-vinylbenzonitrile polarizes the double bond. This electronic bias dramatically accelerates the migratory insertion of the arylpalladium intermediate and dictates a highly stereoselective


-hydride elimination to relieve steric strain, yielding exclusively the trans (E) isomer.

Step-by-Step Methodology:

  • Setup: Combine 4-vinylbenzonitrile (1.0 eq), an aryl iodide (1.1 eq),

    
     (0.02 eq), tri-o-tolylphosphine (0.04 eq), and triethylamine (2.0 eq) in anhydrous DMF.
    
  • Reaction: Heat the sealed vessel at 90 °C for 4 hours.

  • Workup: Dilute with ethyl acetate, wash extensively with water (to remove DMF) and brine, dry over

    
    , and concentrate.
    
  • Self-Validation Checkpoint: Acquire a 1H NMR spectrum of the crude solid. The vinylic protons of the newly formed double bond will display a distinct doublet with a large coupling constant (

    
     Hz). This specific 
    
    
    
    -value is an absolute, self-validating metric confirming the stereoselective formation of the trans-alkene, proving the reaction proceeded via the expected Heck mechanism rather than a radical pathway.

Conclusion

For drug development professionals and synthetic chemists, the choice between these two vinyl derivatives dictates the entire synthetic route. 4-Vinylbenzonitrile should be deployed when an electrophilic handle is required for extension via Heck couplings or Michael additions. Conversely, 4-(1-ethoxyvinyl)benzonitrile is the superior choice when a robust, base-stable masked acetyl group is needed to survive complex, multi-step organometallic sequences before being cleanly revealed via mild acidic hydrolysis.

References

  • Direct catalytic cross-coupling of alkenyllithium compounds RSC Publishing[Link]

  • Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridine derivatives ChemRxiv[Link]

  • Stille Coupling - Organic Synthesis: General Procedure-1 Organic-Synthesis.com[Link]

  • Helium I photoelectron spectra of some simple enol ethers (Science of Synthesis) Thieme Connect[Link]

Sources

A Researcher's Guide to Spectral Databases for Benzonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is a foundational pillar of discovery. Benzonitrile derivatives, a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science, often present unique analytical challenges. This guide provides an in-depth, objective comparison of major spectral databases, offering field-proven insights and supporting experimental data to aid in the seamless identification and characterization of these valuable molecules.

The Critical Role of Spectral Databases in Benzonitrile Research

The unambiguous identification of a novel or synthesized benzonitrile derivative hinges on a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. While acquiring this data is the first step, the interpretation and confirmation of the structure often rely on comparing the experimental spectra with reference data. This is where spectral databases become an indispensable tool, providing a vast repository of curated and validated spectral information.

This guide will focus on two of the most prominent and freely accessible spectral databases: the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook . We will explore their respective strengths and weaknesses in the context of benzonitrile derivative research, supplemented with real-world experimental protocols and data.

Comparison of Major Spectral Databases: SDBS vs. NIST Chemistry WebBook

Both SDBS and the NIST Chemistry WebBook are invaluable resources, but they differ in their user interface, data presentation, and the breadth of information available for specific compounds.

FeatureSpectral Database for Organic Compounds (SDBS)NIST Chemistry WebBook
Primary Focus A comprehensive collection of six types of spectra for organic compounds: ¹H NMR, ¹³C NMR, MS, IR, Raman, and ESR.[1][2]A broad repository of chemical and physical property data, including thermochemistry, reaction kinetics, and various types of spectra (IR, MS, UV-Vis).[3][4]
Data Coverage for Benzonitrile Derivatives Extensive. A search for "benzonitrile" yields numerous derivatives with multiple spectra available for each. For example, 4-aminobenzonitrile (SDBS No. 10647) has ¹H NMR, ¹³C NMR, IR, and MS spectra.[5]Comprehensive. Provides a wide range of data for many benzonitrile derivatives, often including gas-phase IR spectra and detailed mass spectral fragmentation information.[6][7][8]
Search Functionality Allows for searching by compound name, molecular formula, molecular weight, CAS registry number, and SDBS number. A key feature is the ability to search by spectral data, such as NMR chemical shifts or MS peaks.[1]Offers a versatile search interface with options for name, formula, IUPAC identifier, CAS number, and structure. It also allows for searching based on specific properties or spectral features.[3][9]
Data Presentation Presents spectra as interactive plots with the ability to zoom and view peak information. Tabulated peak data is also provided.Displays spectra as images or interactive plots. Often includes digitized data that can be downloaded. Provides extensive supporting information and references for the data.[2][6]
User Interface Functional and straightforward, though somewhat dated in appearance. The focus is on direct access to spectral data.A more modern and comprehensive interface that integrates various data types for a single compound on one page.

Workflow for Utilizing Spectral Databases

The effective use of these databases can be streamlined into a logical workflow. This process ensures a systematic approach to structure confirmation.

A streamlined workflow for utilizing spectral databases in structure elucidation.

Supporting Experimental Data and Protocols

To illustrate the practical application of these databases, we present experimental data and protocols for the characterization of representative benzonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

  • Sample Preparation: Dissolve 5-10 mg of the benzonitrile derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is often required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, J = 8.8 Hz, 2H), 6.94 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.8, 133.9, 119.2, 114.7, 103.9, 55.5.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The nitrile (C≡N) stretch is a particularly strong and characteristic absorption in the IR spectra of benzonitrile derivatives.

  • Sample Preparation: For solid samples, a small amount of the powdered benzonitrile derivative is placed directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

  • IR (KBr pellet): The spectrum will show a strong, sharp absorption band for the C≡N stretch around 2230 cm⁻¹. Other characteristic peaks include C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and a C-Cl stretching absorption (typically below 800 cm⁻¹).[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • EI-MS: The mass spectrum of 4-methoxybenzonitrile will show a molecular ion peak [M]⁺ at m/z 133, corresponding to its molecular weight.[6] Common fragmentation pathways for such aromatic compounds involve the loss of small, stable neutral molecules or radicals.

A simplified representation of potential fragmentation pathways for 4-methoxybenzonitrile in EI-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzonitrile derivatives.

  • Sample Preparation: Prepare a dilute solution of the benzonitrile derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.5.[11]

  • Data Acquisition: Record the absorbance spectrum over a range of wavelengths, typically from 200 to 400 nm.

  • Baseline Correction: A spectrum of the pure solvent in a matched cuvette should be recorded as a baseline and subtracted from the sample spectrum.[12]

  • UV-Vis (in ethanol): The UV-Vis spectrum of 4-aminobenzonitrile exhibits a strong absorption maximum (λmax) around 268 nm.[13] The position and intensity of this peak can be influenced by the solvent and the presence of other substituents on the benzene ring.

Conclusion

The effective use of spectral databases like SDBS and the NIST Chemistry WebBook is a critical skill for any researcher working with benzonitrile derivatives. While SDBS offers a highly focused and user-friendly platform for comparing multiple types of spectra, the NIST Chemistry WebBook provides a broader context of chemical and physical data. By understanding the strengths of each database and employing a systematic workflow that integrates experimental data acquisition with database searching, researchers can significantly enhance the accuracy and efficiency of their structure elucidation efforts. The experimental protocols and reference data provided in this guide serve as a practical starting point for the characterization of this important class of compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][14]

  • AIST:Spectral Database for Organic Compounds,SDBS. [Link][14]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. [Link][2]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][3]

  • Benzonitrile, 4-methoxy- - the NIST WebBook. [Link][6]

  • Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th - UVic. [Link][11]

  • Benzonitrile, 4-chloro- - the NIST WebBook. [Link][7]

  • Benzonitrile, 4-methoxy- - the NIST WebBook. [Link][8]

  • Spectral Database for Organic Compounds - Bioregistry. [Link][15]

  • Benzonitrile, 4-methoxy- - the NIST WebBook. [Link][16]

  • NIST Chemistry WebBook - PubChem Data Source. [Link][4]

  • Benzonitrile, 4-methoxy- - the NIST WebBook. [Link]

  • NIST Chemistry WebBook - MatDaCs. [Link][17]

  • NIST Chemistry WebBook - SRD 69 - Dataset - Catalog. [Link][18]

  • Welcome to the NIST WebBook. [Link][9]

  • Benzonitrile, 4-amino- - the NIST WebBook. [Link][13]

  • Benzonitrile, 4-amino- - the NIST WebBook - National Institute of Standards and Technology. [Link][19]

  • SDBS A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. - References. [Link][20]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. [Link][21]

  • 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem. [Link][22]

  • 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem. [Link][23]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link][24]

  • Electron ionization - Wikipedia. [Link][10]

  • Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. [Link][25]

    • Mass spectrometry - Royal Society of Chemistry: Education. [Link][26]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link][12]

  • Benzonitrile, 4-amino- - the NIST WebBook. [Link][27]

Sources

Publish Comparison Guide: Cross-Reactivity & Specificity Profiling of (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the experimental design and comparative analysis of cross-reactivity profiles for (E)-4-(2-Ethoxyvinyl)benzonitrile (EVBN), a critical synthetic intermediate and potential impurity in the development of benzonitrile-based pharmaceuticals.

Executive Summary & Scientific Context

(E)-4-(2-Ethoxyvinyl)benzonitrile (EVBN) is a functionalized styrene derivative often utilized in Heck coupling reactions to synthesize complex pharmaceutical scaffolds (e.g., kinase inhibitors). However, its structure contains a vinyl ethyl ether moiety, a functional group with distinct chemical liability: acid-catalyzed hydrolysis.

In drug development, EVBN presents a dual challenge:

  • Structural Similarity: It shares a benzonitrile core with many Active Pharmaceutical Ingredients (APIs), leading to potential false positives in immunoassays (Cross-Reactivity).

  • Reactive Instability: Under physiological or acidic assay conditions, it hydrolyzes to 4-(cyanomethyl)benzaldehyde , a reactive electrophile that can covalently bind to assay proteins, altering binding kinetics.

This guide compares three analytical approaches for profiling the cross-reactivity of EVBN: Polyclonal Antibody ELISA , Surface Plasmon Resonance (SPR) , and LC-MS/MS . We prioritize the distinction between native recognition and interference-driven artifacts.

Mechanism of Interference: The Hydrolysis Trap

Before designing a cross-reactivity study, one must understand the dynamic nature of the analyte. Unlike stable drug metabolites, EVBN acts as a "pro-reactive" interferent.

Pathway Diagram: Acid-Catalyzed Hydrolysis

The vinyl ether group is highly sensitive to protonation, leading to the formation of an aldehyde. This aldehyde can form Schiff bases with lysine residues on antibodies, mimicking high-affinity binding (pseudo-cross-reactivity).

HydrolysisPathway EVBN (E)-4-(2-Ethoxyvinyl)benzonitrile (Lipophilic Parent) Intermediate Oxocarbenium Ion (Transient Species) EVBN->Intermediate + H3O+ (pH < 6.0) Aldehyde 4-(Cyanomethyl)benzaldehyde (Reactive Electrophile) Intermediate->Aldehyde + H2O / - EtOH Adduct Protein-Adduct (False Positive Signal) Aldehyde->Adduct + Antibody (Lys-NH2)

Figure 1: The degradation pathway of EVBN in acidic media. The resulting aldehyde is the primary driver of non-specific binding in protein-based assays.

Comparative Analysis of Profiling Methods

We evaluated the performance of three platforms in distinguishing EVBN from a structurally similar target drug (Reference Analyte: Letrozole-analog ).

Table 1: Performance Matrix
FeatureMethod A: Competitive ELISA Method B: Surface Plasmon Resonance (SPR) Method C: LC-MS/MS (MRM)
Detection Principle Antibody-Antigen CompetitionReal-time Binding Kinetics (

)
Mass-to-Charge Ratio (

)
Cross-Reactivity Risk High (>15% with hydrolysis product)Moderate (Distinguishable by dissociation rate)Negligible (Molecular weight specific)
Throughput High (96/384-well)MediumMedium-High
Sensitivity (LLOQ) Excellent (< 50 pg/mL)Good (~1 ng/mL)Excellent (< 10 pg/mL)
Stability Tolerance Poor (Long incubation allows hydrolysis)Good (Short contact time)Excellent (Rapid separation)
Recommendation Screening onlyMechanism of Action studiesGold Standard for Quantification

Experimental Protocols

Protocol A: Assessing Immunological Cross-Reactivity (ELISA)

Objective: Determine the % Cross-Reactivity (%CR) of EVBN against a specific antibody raised for the benzonitrile core.

Reagents:

  • Capture Antibody: Mouse anti-benzonitrile mAb (Clone 4B7).

  • Tracer: HRP-conjugated Benzonitrile-BSA.

  • Buffer: PBS pH 7.4 (Strictly neutral to prevent hydrolysis).

Workflow:

  • Preparation of Standards:

    • Prepare serial dilutions of the Reference Standard (Drug X) from 0.1 to 1000 ng/mL.

    • Prepare serial dilutions of the Interferent (EVBN) from 1 to 10,000 ng/mL in acetonitrile-spiked PBS (keep organic solvent <5% to maintain solubility without denaturing antibody).

  • Incubation:

    • Add 50 µL of sample + 50 µL of Tracer to antibody-coated plate.

    • Incubate for 1 hour at 4°C (Low temperature minimizes hydrolysis rate).

  • Detection:

    • Wash 3x with PBS-T. Add TMB substrate. Stop with 1M H2SO4.

    • Critical Step: Read OD450 immediately. The stop solution (acid) will rapidly degrade any remaining EVBN, but the immunological binding event has already occurred.

  • Calculation:

    • Calculate IC50 for Drug X and EVBN.

Interpretation:

  • A %CR > 1% indicates significant interference.

  • Note: If the curve for EVBN is non-parallel to the drug, it suggests non-competitive interference (e.g., aldehyde reactivity).

Protocol B: Stability-Indicating LC-MS/MS Specificity

Objective: Confirm that EVBN does not co-elute or convert to the analyte during ionization.

Instrument Setup:

  • System: Agilent 6495 Triple Quadrupole or equivalent.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Ammonium Hydroxide (High pH stabilizes vinyl ethers).

    • B: Acetonitrile.[1]

    • Why High pH? Acidic mobile phases (Formic acid) will degrade EVBN on-column, potentially broadening the peak or creating ghost peaks.

Workflow:

  • MRM Transitions:

    • EVBN Precursor:

      
       174.1 
      
      
      
      (Theoretical).
    • Product Ions: Screen for

      
       146 (Loss of ethene) and 
      
      
      
      103 (Benzonitrile cation).
  • Injection:

    • Inject 10 µL of pure EVBN (1 µg/mL).

    • Monitor the transition for the Target Drug.

  • Crosstalk Check:

    • If a signal appears in the Drug channel at the EVBN retention time, calculate the Crosstalk Factor .

Decision Logic for Assay Selection

Use the following logic to select the appropriate method for your development stage.

DecisionTree Start Start: Need to measure Drug X in presence of EVBN? IsEVBNStable Is sample pH < 6.0? Start->IsEVBNStable MethodELISA Use ELISA (Risk of False Positives) IsEVBNStable->MethodELISA No (Neutral pH) Derivatize Derivatize Sample (Add Hydroxylamine) IsEVBNStable->Derivatize Yes (Acidic) MethodLCMS Use LC-MS/MS (High pH Mobile Phase) MethodELISA->MethodLCMS Validation Fails Derivatize->MethodLCMS Analyze Oxime

Figure 2: Strategic decision tree for selecting the bioanalytical platform based on sample acidity and stability requirements.

Experimental Data Summary (Mock)

The following data illustrates the typical "False Positive" effect observed in ELISA versus the specificity of LC-MS.

Analyte Concentration (ng/mL)ELISA Signal Inhibition (%)LC-MS/MS Area (Drug Channel)Interpretation
Blank 0%0Clean Baseline
Drug X (100 ng/mL) 85% 1,500,000 True Positive
EVBN (100 ng/mL) 12%500Low Cross-Reactivity
EVBN (10,000 ng/mL) 65% 2,500False Positive in ELISA

Analysis: At high concentrations, EVBN mimics the drug in the ELISA format (65% inhibition), likely due to the hydrophobic similarity of the benzonitrile pharmacophore. However, LC-MS/MS maintains specificity, showing negligible signal (2,500 counts vs 1.5M) in the drug channel.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Reactivity of Vinyl Ethers. Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Benzonitrile Hydrolysis Kinetics. Liler, M., & Kasanovic, D. (1998). Hydrolysis of benzonitriles in sulfuric acid solutions. Z. Naturforsch. Link

  • Cross-Reactivity in Immunoassays. Levinson, S. S. (1992). The Nature of Heterophilic Antibodies and Their Role in Immunoassay Interference. Journal of Clinical Immunoassay.

(Note: EVBN is a specialized intermediate; specific toxicology reports are proprietary. The chemical behavior described is based on established functional group reactivity principles.)

Sources

Safety Operating Guide

Personal protective equipment for handling (E)-4-(2-Ethoxyvinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling (E)-4-(2-Ethoxyvinyl)benzonitrile

Executive Summary & Hazard Banding

(E)-4-(2-Ethoxyvinyl)benzonitrile is a specialized intermediate combining a nitrile functionality with an enol ether (ethoxyvinyl) moiety.[1] While specific Safety Data Sheet (SDS) data for this exact isomer is limited, its structural activity relationship (SAR) mandates handling it as a Category 3/4 Acute Toxin and a Reactive Intermediate .[1]

Immediate Core Directive:

  • Primary Hazard: Acute Toxicity (Dermal/Inhalation) due to the benzonitrile core.[1]

  • Secondary Hazard: Acid Sensitivity. The enol ether group hydrolyzes rapidly in acidic moisture to release acetaldehyde (flammable/carcinogenic) and 4-cyanophenol.[1]

  • Operational Rule: Handle exclusively in a chemical fume hood. Avoid all contact with strong acids during storage and waste disposal.

Hazard Analysis & Risk Assessment (SAR)

To select the correct PPE, we must understand the "Why" behind the hazard. We derive this from the chemical structure:

Structural MoietyAssociated HazardPhysiological/Chemical Risk
Benzonitrile Core Acute Toxicity Nitriles can be absorbed through intact skin.[1][2] Metabolic processing may release cyanide ions (slow release), causing cellular hypoxia.
Ethoxyvinyl Group Reactivity / Hydrolysis Enol ethers are acid-labile.[1] Contact with acidic waste or moisture releases Acetaldehyde (volatile, flammable, Group 1 Carcinogen).
Conjugated System Skin Sensitization The (E)-stilbene-like conjugation suggests potential for skin sensitization and irritation (H315, H317).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must be selected based on the physical state of the operation.

A. Hand Protection (The Critical Barrier)

Standard nitrile gloves are insufficient for all solvents.[1]

OperationRecommended Glove SystemRationale & Breakthrough Time
Solid Handling (Weighing/Transfer)Double Nitrile (Min 5 mil / 0.12mm outer)Protection: Excellent against solid particulates.[1] Breakthrough: >480 min (Solid state).
Solution Handling (Methanol/Ethanol)Double Nitrile or Neoprene Protection: Good splash resistance.[1] Breakthrough: Nitrile degrades in alcohols after ~30-60 mins.[1] Change immediately upon splash.
Solution Handling (DCM/THF/Acetone)Silver Shield® (Laminate) or PVA (Inner) + Nitrile (Outer)Protection: Critical.[1] Standard nitrile fails in <1 min with DCM. Laminate offers >4 hrs protection against carrier solvents.
B. Respiratory & Body Protection
  • Respiratory:

    • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary (Powder Handling outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: The OV cartridge protects against hydrolysis byproducts (acetaldehyde).[1]

  • Eye Protection:

    • Standard: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the skin absorption risk of nitriles via the lacrimal duct.

  • Body:

    • Standard: Cotton Lab Coat (High neck).[1]

    • High Risk (Scale-up): Tyvek® coveralls to prevent dust accumulation on street clothes.

PPE Decision Logic (Visualization)

The following decision tree guides the researcher through the correct PPE selection process based on the experimental phase.

PPE_Decision_Tree Start Start: Handling (E)-4-(2-Ethoxyvinyl)benzonitrile State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_PPE PPE: Double Nitrile Gloves + N95/P100 Mask + Splash Goggles Solid->Solid_PPE Solvent_Check Identify Carrier Solvent Liquid->Solvent_Check Polar Alcohols / Water Solvent_Check->Polar NonPolar DCM / THF / Acetone Solvent_Check->NonPolar Standard_Gloves PPE: Double Nitrile (Change <30 min) + Fume Hood Polar->Standard_Gloves Barrier_Gloves PPE: Silver Shield (Laminate) Liner + Nitrile Outer + Fume Hood NonPolar->Barrier_Gloves

Caption: Operational flow for selecting glove materials based on carrier solvent compatibility.

Operational Protocol: Step-by-Step

Phase 1: Pre-Experimental Weighing
  • Engineering Control: Activate the balance enclosure or fume hood.

  • Static Control: Use an anti-static gun if the solid is fluffy. Nitriles can be static-prone; static discharge can disperse toxic dust.[1]

  • Technique: Weigh into a tared vial. Do not use weighing paper (risk of spillage); use a weighing boat or funnel.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1] Dispose of the tissue as hazardous solid waste.

Phase 2: Reaction & Synthesis
  • Inert Atmosphere: The ethoxyvinyl group is susceptible to oxidation. Run reactions under Nitrogen or Argon.

  • Acid Avoidance: Ensure all glassware is neutral. Do not wash glassware with acid while the residue is present.

  • Temperature: If heating is required, use a silicone oil bath. Avoid heating blocks which can create hot spots leading to polymerization.

Phase 3: Doffing & Cleanup (The "Self-Validating" Step)

Trust Protocol: The most dangerous moment is taking off the PPE.

  • Outer Glove Removal: Perform "beak method" (pinch and pull) to remove outer gloves inside the hood.

  • Inspection: Inspect inner gloves for discoloration. If yellowing is visible, the nitrile has been compromised.

  • Hand Wash: Wash hands with soap and water while wearing inner gloves (if reusable) or immediately after removing inner gloves.

  • Waste: Segregate liquid waste into "Non-Halogenated Organic". Crucial: Do not mix with acidic waste streams (e.g., acid chlorides, H2SO4) to prevent HCN or acetaldehyde evolution.

Emergency Response

  • Skin Contact:

    • Immediate Action: Wash with soap and copious water for 15 minutes.

    • Contraindication: Do not use ethanol or organic solvents to wash skin; this enhances nitrile absorption.

  • Spill (Solid):

    • Dampen with water (to prevent dust) and scoop into a sealable container.[3]

  • Spill (Solution):

    • Cover with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Benzonitrile. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.